molecular formula C10H15BO3 B1591448 4-Isopropoxy-2-methylphenylboronic acid CAS No. 871126-21-5

4-Isopropoxy-2-methylphenylboronic acid

Cat. No.: B1591448
CAS No.: 871126-21-5
M. Wt: 194.04 g/mol
InChI Key: OEBXBUNQDNBWRP-UHFFFAOYSA-N
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Description

4-Isopropoxy-2-methylphenylboronic acid is a useful research compound. Its molecular formula is C10H15BO3 and its molecular weight is 194.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-methyl-4-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-7(2)14-9-4-5-10(11(12)13)8(3)6-9/h4-7,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBXBUNQDNBWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC(C)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584713
Record name {2-Methyl-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871126-21-5
Record name {2-Methyl-4-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Isopropoxy-2-methylphenylboronic Acid: A Key Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Synthesis

4-Isopropoxy-2-methylphenylboronic acid is a versatile organoboron compound that has emerged as a valuable building block for research scientists and drug development professionals. Its unique substitution pattern—featuring an electron-donating isopropoxy group at the para-position and a sterically influential methyl group at the ortho-position relative to the boronic acid moiety—imparts specific reactivity and structural characteristics that are highly sought after in the construction of complex organic molecules.

This guide provides an in-depth analysis of the chemical properties, synthesis, and applications of this compound (CAS No. 871126-21-5), with a focus on its role in palladium-catalyzed cross-coupling reactions and its utility in medicinal chemistry. The insights herein are intended to equip researchers with the technical understanding necessary to effectively leverage this reagent in their synthetic endeavors.

Core Chemical and Physical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application in synthesis. These properties dictate choices regarding reaction solvents, purification methods, and storage conditions.

Structural and General Data

The molecular structure of this compound is foundational to its chemical behavior. The ortho-methyl group can influence the dihedral angle of the phenyl ring relative to the boronic acid group, potentially affecting transmetalation rates in coupling reactions. The para-isopropoxy group, being electron-donating, increases the nucleophilicity of the aryl system.

PropertyValueReference(s)
CAS Number 871126-21-5[1]
Molecular Formula C₁₀H₁₅BO₃[1]
Molecular Weight 194.04 g/mol [1]
Appearance Solid[1]
Purity Typically ≥98%[1]
Physicochemical Properties

The physicochemical data are critical for practical laboratory use, from weighing and dissolution to predicting behavior in reaction and work-up conditions.

PropertyValueReference(s)
Melting Point 112-116 °C[2]
Boiling Point 343.0 ± 52.0 °C (Predicted)
Density 1.08 ± 0.1 g/cm³ (Predicted)[2]
Flash Point 161.3 °C[2]
pKa 8.86 ± 0.58 (Predicted)
Computed Molecular Descriptors

Computational descriptors provide insight into the molecule's behavior in biological and chemical systems, aiding in rational drug design and reaction optimization. These values align with Lipinski's Rule of 5 criteria, suggesting favorable oral bioavailability characteristics for derivatives.

DescriptorValueReference(s)
Hydrogen Bond Donors 2[3]
Hydrogen Bond Acceptors 3[3]
Rotatable Bonds 3[3]
Topological Polar Surface Area 49.7 Ų[3]
Complexity 173[3]

Synthesis and Characterization

The reliable synthesis of this compound is crucial for its availability as a building block. The most common and logical synthetic route proceeds via a lithium-halogen exchange or Grignard formation from a brominated precursor, followed by electrophilic trapping with a borate ester.

Proposed Synthesis Workflow

The synthesis begins with the commercially available precursor, 1-bromo-4-isopropoxy-2-methylbenzene. This precursor is subjected to a lithium-halogen exchange at low temperature, followed by quenching with a trialkyl borate to form the boronate ester, which is then hydrolyzed to the desired boronic acid.

G cluster_start Starting Material cluster_process Core Reaction Sequence cluster_product Final Product SM 1-Bromo-4-isopropoxy- 2-methylbenzene Lithiation Step 1: Lithiation (e.g., n-BuLi, THF, -78 °C) SM->Lithiation Anhydrous Conditions Borylation Step 2: Borylation (e.g., B(OiPr)₃) Lithiation->Borylation Aryl Lithium Intermediate Hydrolysis Step 3: Hydrolysis (Aqueous Acid) Borylation->Hydrolysis Boronate Ester Intermediate Product 4-Isopropoxy-2-methyl- phenylboronic acid Hydrolysis->Product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on standard procedures for the synthesis of arylboronic acids via lithiation-borylation and should be considered a representative example.[4]

Materials:

  • 1-Bromo-4-isopropoxy-2-methylbenzene (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 1.1 equiv) in hexanes

  • Triisopropyl borate (B(O-iPr)₃, 1.2 equiv)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add 1-bromo-4-isopropoxy-2-methylbenzene to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Dissolve the starting material in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. Causality Note: The low temperature is critical to prevent side reactions and ensure the stability of the aryllithium intermediate.

  • Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate dropwise. The reaction is often exothermic; careful addition is necessary. Stir the mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight. Causality Note: Triisopropyl borate is used as the boron electrophile. Its bulky isopropoxy groups help to prevent the formation of over-borylated species.

  • Hydrolysis & Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl. Stir vigorously for 1-2 hours until two clear layers are observed. Causality Note: Acidic hydrolysis converts the initially formed boronate ester to the free boronic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or silica gel chromatography to yield the final product.

Characterization and Spectroscopic Data

While specific, publicly available spectra for this exact compound are scarce, the expected NMR signals can be predicted based on its structure. Researchers should always confirm identity and purity using standard analytical techniques.

  • ¹H NMR: Expected signals would include a doublet for the six isopropyl methyl protons, a septet for the isopropyl CH proton, a singlet for the aryl methyl group, and distinct signals for the three aromatic protons. The two hydroxyl protons of the boronic acid group would likely appear as a broad singlet.

  • ¹³C NMR: Signals for the isopropyl carbons, the aryl methyl carbon, and the six unique aromatic carbons are expected. The carbon atom directly attached to the boron (C-B bond) is often difficult to observe or appears as a very broad, low-intensity signal due to quadrupolar relaxation.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the exact mass corresponding to the molecular formula C₁₀H₁₅BO₃.

Reactivity and Applications in Synthesis

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[5][6]

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction couples the aryl group from the boronic acid with an organic halide or triflate. The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and high yields.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product BoronicAcid 4-Isopropoxy-2-methyl- phenylboronic acid Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) CoupledProduct Biaryl Product BoronicAcid->CoupledProduct Suzuki Coupling ArylHalide Aryl/Vinyl Halide (R-X) ArylHalide->CoupledProduct Suzuki Coupling Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O)

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki Coupling

The following is a generalized protocol adaptable for coupling this compound with various aryl halides. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.[3]

Materials:

  • Aryl halide (e.g., Aryl bromide, 1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)

  • Solvent system (e.g., Dioxane/Water, Toluene/Water)

Procedure:

  • Setup: To a reaction vessel, add the aryl halide, this compound, and the base.

  • Degassing: Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Causality Note: Removal of oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent system, followed by the palladium catalyst.

  • Reaction: Heat the mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography on silica gel.

Application in Medicinal Chemistry: Kinase Inhibitors

This specific boronic acid has been identified as a key intermediate in the synthesis of novel kinase inhibitors, which are a major class of therapeutic agents, particularly in oncology.[7] While the exact structure of the final drug candidate is proprietary, the patent literature indicates its use in constructing complex heterocyclic systems designed to target the ATP-binding site of kinases like c-Met.

The 4-isopropoxy-2-methylphenyl moiety often serves as a crucial hydrophobic fragment that occupies a specific pocket within the enzyme's active site. The isopropoxy group can enhance metabolic stability and improve pharmacokinetic properties, while the ortho-methyl group can enforce a specific conformation required for potent binding. Its inclusion in patents for imidazotriazine and imidazopyrimidine-based kinase inhibitors underscores its value in modern drug discovery programs.[7]

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the quality and ensure the safety of this reagent.

  • Safety: this compound is classified as an irritant.[3] Avoid contact with skin, eyes, and mucous membranes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.

  • Storage: Boronic acids can be susceptible to dehydration to form boroxines (cyclic anhydrides) and are sensitive to oxidation. It is recommended to store the compound under an inert gas (Nitrogen or Argon) in a tightly sealed container. For long-term stability, refrigeration at 2-8°C is advised.

Conclusion

This compound is a strategically important building block in organic and medicinal chemistry. Its well-defined structure provides a unique combination of electronic and steric properties that are advantageous for constructing biaryl linkages via the Suzuki-Miyaura coupling. Its documented use in the synthesis of kinase inhibitors highlights its relevance to the pharmaceutical industry. By understanding its chemical properties, synthesis, and reactivity, researchers can effectively utilize this reagent to accelerate the discovery and development of novel chemical entities.

References

  • Kuujia.com. (n.d.). 871126-21-5(this compound). Retrieved from [Link]

  • Ho, D. M., & Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.
  • Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183.
  • Alchem.Pharmtech. (n.d.). CAS 871126-21-5 | (4-Isopropoxy-2-methylphenyl)boronic acid. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Fodosine. Retrieved from [Link]

  • O'Donovan, M. R., et al. (2015). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. Organic Process Research & Development, 19(9), 1144-1155.
  • PubChem. (n.d.). 2-Isopropoxyphenylboronic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Bromo-4-isopropoxy-butane. Retrieved from [Link]

  • Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).
  • Zhuo, J., et al. (2010). Imidazotriazines and imidazopyrimidines as kinase inhibitors. U.S. Patent No. 7,767,675 B2. Washington, DC: U.S.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Li, Y., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2131-2153.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

An In-Depth Technical Guide to 4-Isopropoxy-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Isopropoxy-2-methylphenylboronic acid (CAS No. 871126-21-5), a versatile building block in modern organic synthesis, particularly relevant to drug discovery and development. This document details its chemical properties, a robust synthetic pathway, purification strategies, and its application in palladium-catalyzed cross-coupling reactions. The guide is intended to serve as a practical resource for scientists, offering not just protocols but also the underlying chemical principles to enable effective utilization and troubleshooting.

Introduction: The Strategic Value of Substituted Phenylboronic Acids in Medicinal Chemistry

Phenylboronic acids are a cornerstone of contemporary medicinal chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation allows for the efficient and modular construction of biaryl and heteroaryl structures, which are privileged motifs in a vast number of approved drugs and clinical candidates. The power of the Suzuki-Miyaura reaction lies in its functional group tolerance, mild reaction conditions, and the general stability and low toxicity of the boronic acid starting materials.[1][2]

The specific substitution pattern of this compound makes it a particularly interesting building block. The isopropoxy group can enhance metabolic stability and improve pharmacokinetic properties by blocking a potential site of metabolism. The methyl group provides steric influence that can dictate conformational preferences in the final molecule, potentially leading to improved target binding and selectivity. This strategic combination of substituents makes this reagent a valuable tool for scaffold decoration and lead optimization in drug discovery programs.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its safe and effective use in the laboratory.

Core Properties
PropertyValueSource(s)
CAS Number 871126-21-5[3]
Molecular Formula C₁₀H₁₅BO₃[3]
Molecular Weight 194.04 g/mol [3]
Appearance White to off-white solid[3]
Melting Point 112-116 °C
Boiling Point 343 °C at 760 mmHg (Predicted)
Density 1.08 g/cm³ (Predicted)
Safety & Handling

While specific safety data for this compound is not extensively published, data from analogous phenylboronic acids should be considered for handling procedures.

  • Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4][5][6][7]

  • Precautionary Measures:

    • Use in a well-ventilated area or fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][7]

    • Avoid breathing dust.[4][7]

    • Wash hands thoroughly after handling.[4][5][6]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. It is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, as boronic acids can be sensitive to moisture.[4]

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis is envisioned as a three-step sequence starting from 4-bromo-3-methylphenol.

G A 4-Bromo-3-methylphenol B 4-Bromo-1-isopropoxy-2-methylbenzene A->B  1. NaH, THF  2. 2-Bromopropane C Grignard Reagent B->C  Mg(0), THF (initiate with I₂) D Boronate Ester Intermediate C->D  Triisopropyl borate, THF, -78 °C E This compound D->E  Aqueous Acid Workup (e.g., 1M HCl)

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Representative)

Step 1: Williamson Ether Synthesis to form 4-Bromo-1-isopropoxy-2-methylbenzene

  • To a stirred suspension of sodium hydride (NaH, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add a solution of 4-bromo-3-methylphenol (1.0 eq.) in THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add 2-bromopropane (1.5 eq.) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC for the disappearance of the starting phenol.

  • Cool the reaction to room temperature and quench carefully by the slow addition of water.

  • Extract the product into diethyl ether or ethyl acetate, wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Step 2: Grignard Formation and Borylation

  • In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add magnesium turnings (1.2 eq.) and a small crystal of iodine.

  • Add a small portion of a solution of 4-bromo-1-isopropoxy-2-methylbenzene (1.0 eq.) in anhydrous THF to the magnesium. Gentle heating may be required to initiate the Grignard formation, which is indicated by the disappearance of the iodine color and gentle bubbling.

  • Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • In a separate flame-dried flask, dissolve triisopropyl borate (1.5 eq.) in anhydrous THF and cool to -78 °C (dry ice/acetone bath).

  • Slowly add the prepared Grignard reagent to the cold borate solution via cannula transfer, maintaining the internal temperature below -60 °C.

  • After the addition is complete, stir the reaction at -78 °C for 1 hour, then allow it to warm slowly to room temperature overnight.

Step 3: Hydrolysis and Purification

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 1M hydrochloric acid (HCl). Stir vigorously for 1-2 hours until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude boronic acid.

Purification Strategy:

Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and tendency to dehydrate on the acidic silica surface.

  • Recrystallization: This is often the most effective method. A suitable solvent system (e.g., water, ethanol/water, or toluene) should be determined empirically.

  • Acid/Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate and move into the aqueous layer. The layers are then separated, and the aqueous layer is acidified (e.g., with 1M HCl) to precipitate the pure boronic acid, which is then collected by filtration.

Spectroscopic Characterization (Predicted)

No publicly available NMR spectra for this specific compound were identified. The following are predicted chemical shifts based on the structure and data from analogous compounds.

Predicted ¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7 - 7.9d1HAr-H (ortho to Boron)
~6.7 - 6.9m2HAr-H
~4.5 - 4.7sept1H-O-CH (CH₃)₂
~2.4 - 2.6s3HAr-CH₃
~1.3 - 1.4d6H-O-CH(CH₃ )₂
~4.0 - 6.0br s2HB(OH )₂

Note: The B(OH)₂ protons are often broad and may exchange with water present in the solvent.

Predicted ¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~160C -O (Isopropoxy)
~145C -CH₃
~138Ar-C H
~130 (broad)C -B (ipso-carbon, often weak or not observed)
~115Ar-C H
~112Ar-C H
~70-O-C H(CH₃)₂
~22Ar-C H₃
~21-O-CH(C H₃)₂

Application in Suzuki-Miyaura Cross-Coupling

The primary application for this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds.[1][2][8]

General Reaction Mechanism

The catalytic cycle is a well-understood process involving three key steps:

Suzuki_Mechanism cluster_0 Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B [Ar-Pd(II)L₂-X] (Oxidative Addition Adduct) A->B Oxidative Addition (Ar-X) C [Ar-Pd(II)L₂-R'] (Transmetalation Product) B->C Transmetalation (R'-B(OH)₂ + Base) C->A Reductive Elimination Product Ar-R' C->Product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (or triflate) bond, forming a Pd(II) species. This is often the rate-limiting step.[2]

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[9]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[2]

Field-Proven Experimental Protocol

This protocol is a robust starting point for coupling this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • Aryl Bromide (1.0 eq.)

  • This compound (1.2 - 1.5 eq.)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02 - 0.05 eq.)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 - 3.0 eq.)

  • Solvent: 1,4-Dioxane or Toluene/Ethanol mixture

Procedure:

  • To a Schlenk flask or microwave vial, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the palladium catalyst (0.03 eq.).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add the degassed solvent (e.g., 1,4-Dioxane) followed by the degassed 2M Na₂CO₃ solution.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired biaryl product.

Conclusion

This compound is a valuable and strategically designed building block for organic synthesis. Its utility, particularly in the construction of complex biaryl systems relevant to pharmaceutical research, is significant. This guide provides the foundational knowledge and practical protocols necessary for its synthesis, purification, and application in Suzuki-Miyaura cross-coupling reactions. By understanding the principles behind the procedures, researchers can confidently incorporate this reagent into their synthetic strategies to accelerate the discovery and development of new chemical entities.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

  • Silva, M., Saraiva, L., & Sousa, M. E. (2020).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Supporting Information. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]

  • University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Isopropoxy-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Narrative of a Spectrum

In the field of synthetic chemistry and drug development, our ability to unequivocally confirm the structure of a molecule is paramount. Among the array of analytical techniques at our disposal, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of structural elucidation. A ¹H NMR spectrum is more than just a series of peaks; it is a detailed narrative of a molecule's electronic and spatial environment, told from the perspective of its hydrogen atoms.

This guide is designed for the practicing researcher and scientist. It eschews a rigid, templated approach in favor of a logical, in-depth exploration of the ¹H NMR spectrum of 4-Isopropoxy-2-methylphenylboronic acid (CAS No: 871126-21-5), a versatile building block in modern organic synthesis.[1][2] We will not merely list chemical shifts; instead, we will delve into the causality behind the spectrum—explaining why each proton resonates where it does, why it splits into a particular pattern, and how the entire spectrum serves as a self-validating system for structural confirmation.

Molecular Architecture and Proton Environments

Understanding the ¹H NMR spectrum begins with a thorough analysis of the molecule's structure. This compound possesses several distinct sets of chemically non-equivalent protons, each providing a unique signal.

The molecular formula is C₁₀H₁₅BO₃ with a molecular weight of approximately 194.04 g/mol .[3] The key to interpreting its spectrum lies in identifying the unique proton environments, which we have labeled Hᵃ through Hᶠ for clarity.

Caption: Molecular structure of this compound with proton environments labeled.

  • Aromatic Protons (Hᵃ, Hᵇ, H): There are three protons on the phenyl ring. Due to the substitution pattern, they are all chemically distinct and will show coupling to each other.

  • Aromatic Methyl Protons (Hᶜ): The three protons of the methyl group attached to the ring are equivalent.

  • Isopropoxy Methine Proton (Hᵈ): The single proton on the tertiary carbon of the isopropoxy group.

  • Isopropoxy Methyl Protons (Hᵉ): The six protons of the two methyl groups in the isopropoxy moiety are equivalent to each other due to free rotation around the C-C bond.

  • Boronic Acid Protons (Hᶠ): The two protons of the B(OH)₂ group are exchangeable.

Experimental Protocol: A Framework for High-Fidelity Data Acquisition

The quality of an NMR spectrum is directly dependent on the rigor of the experimental setup. The following protocol is designed to yield a high-resolution, unambiguous spectrum.

Objective: To obtain a ¹H NMR spectrum of this compound with excellent resolution, signal-to-noise ratio, and accurate integration.

Methodology:

  • Sample Preparation:

    • Analyte: Weigh approximately 5-10 mg of this compound. The higher end of this range is suitable for standard 400-500 MHz spectrometers.

    • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

      • Causality: CDCl₃ is a standard, non-polar solvent that provides sharp signals for most organic molecules. However, the acidic B(OH)₂ protons (Hᶠ) may exchange rapidly with trace water, leading to a very broad or absent signal. DMSO-d₆ is a polar, aprotic solvent that can slow down this exchange by forming hydrogen bonds, often allowing for the observation of the B(OH)₂ protons as a distinct, albeit broad, peak.[4] The choice of solvent can therefore be diagnostic. For this guide, we will primarily discuss the spectrum in CDCl₃, as it is most common for routine characterization.

    • Internal Standard: Add a small amount of a solution containing Tetramethylsilane (TMS) to the NMR tube. TMS provides the reference signal at 0.00 ppm.[5]

    • Homogenization: Vortex the NMR tube until the sample is completely dissolved to ensure a homogeneous magnetic environment.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Acquisition Time (at): ≥ 3 seconds. A longer acquisition time allows for better resolution of fine coupling patterns.

    • Relaxation Delay (d1): 2-5 seconds. Boronic acids can have longer relaxation times. A sufficient delay ensures that all protons have fully relaxed before the next pulse, which is critical for accurate signal integration.

    • Number of Scans (ns): 8 to 16 scans. This is typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

    • Spectral Width (sw): 0 to 12 ppm. This range encompasses the vast majority of proton signals in common organic molecules.[6]

This protocol establishes a self-validating system. If the resulting spectrum shows poor resolution or inaccurate integrals, the cause can be traced back to a specific parameter, such as insufficient relaxation delay or sample inhomogeneity.

Spectral Analysis: Decoding the ¹H NMR Spectrum

The following is a detailed interpretation of the expected ¹H NMR spectrum of this compound in CDCl₃. The analysis is based on established chemical shift principles and data from structurally analogous compounds.[7][8][9]

The Aliphatic Region (δ 1.0 - 5.0 ppm)

This region contains the signals from the non-aromatic protons.

  • Hᵉ - Isopropoxy Methyl Protons (δ ≈ 1.37 ppm):

    • Chemical Shift: These protons are on sp³-hybridized carbons and are shielded, thus appearing upfield.[10] Their position is typical for an alkyl group attached to an oxygen atom, but one carbon removed.

    • Integration: This signal will integrate to 6 protons.

    • Multiplicity: These six protons are coupled to the single methine proton (Hᵈ). According to the n+1 rule, the signal will be split into a doublet .

    • Coupling Constant (J): A typical vicinal coupling constant for freely rotating alkyl groups is ~6.0 Hz.

  • Hᶜ - Aromatic Methyl Protons (δ ≈ 2.44 ppm):

    • Chemical Shift: This methyl group is attached directly to the aromatic ring, which deshields it compared to a simple alkane methyl group. Its chemical shift is characteristic of a toluene-like methyl group.[8]

    • Integration: This signal will integrate to 3 protons.

    • Multiplicity: There are no adjacent protons, so this signal will appear as a sharp singlet .

  • Hᵈ - Isopropoxy Methine Proton (δ ≈ 4.64 ppm):

    • Chemical Shift: This proton is directly attached to a carbon that is bonded to an electronegative oxygen atom. This inductive effect strongly deshields the proton, shifting it significantly downfield.[11]

    • Integration: This signal will integrate to 1 proton.

    • Multiplicity: This proton is coupled to the six equivalent protons of the two adjacent methyl groups (Hᵉ). Following the n+1 rule (6+1=7), this signal will be split into a septet .

    • Coupling Constant (J): The coupling constant of this septet will be identical to that of the Hᵉ doublet (~6.0 Hz). This reciprocal relationship is a key confirmation of the isopropoxy group's presence.

The Aromatic Region (δ 6.5 - 8.0 ppm)

The three protons on the phenyl ring are deshielded by the ring current effect and will appear in this downfield region.[6] Their specific shifts and coupling patterns are dictated by their positions relative to the electron-donating isopropoxy group, the weakly donating methyl group, and the electron-withdrawing/anisotropic boronic acid group.

  • H (proton at C5, between isopropoxy and methyl): This proton is expected to be the most upfield of the aromatic signals due to the ortho and para electron-donating effects of the neighboring groups. It is coupled to Hᵇ (ortho, J ≈ 8.5 Hz) and Hᵃ (meta, J ≈ 2.5 Hz). Expected signal: doublet of doublets (dd) .

  • Hᵃ (proton at C6, adjacent to boronic acid): This proton is ortho to the boronic acid group. It is coupled to the proton at C5 (meta, J ≈ 2.5 Hz). Expected signal: doublet (d) .

  • Hᵇ (proton at C3, between methyl and boronic acid): This proton is ortho to the methyl group. It is coupled to the proton at C5 (ortho, J ≈ 8.5 Hz). Expected signal: doublet (d) .

The precise assignment of Hᵃ and Hᵇ can be complex and often requires 2D NMR techniques like COSY or NOESY for unambiguous confirmation. However, the pattern of two doublets and a doublet of doublets is a definitive signature of this substitution pattern.

The Exchangeable Proton Region
  • Hᶠ - Boronic Acid Protons (δ variable):

    • Chemical Shift & Multiplicity: The two protons of the B(OH)₂ group are acidic and undergo rapid chemical exchange with each other and with any trace amounts of water in the solvent.[4] This exchange typically averages out any coupling and results in a single, often broad singlet . Its chemical shift is highly dependent on concentration, temperature, and solvent, and can appear anywhere from δ 4 to 8 ppm or may not be observed at all in CDCl₃.

Summary of Spectral Data
Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)
Hᵉ~ 1.376HDoublet (d)~ 6.0
Hᶜ~ 2.443HSinglet (s)N/A
Hᵈ~ 4.641HSeptet (sept)~ 6.0
Aromatic H's~ 6.8 - 7.83H totald, d, dd~ 8.5 (ortho), ~ 2.5 (meta)
HᶠVariable2HBroad Singlet (br s)N/A

Conclusion: The Spectrum as a Structural Fingerprint

The ¹H NMR spectrum of this compound provides a wealth of information that serves as a unique structural fingerprint. The characteristic doublet (6H) and septet (1H) immediately confirm the presence of the isopropoxy group. The sharp singlet (3H) in the benzylic region identifies the aromatic methyl group. The complex splitting pattern in the aromatic region is indicative of the 1,2,4-trisubstituted phenyl ring. Finally, the integration of all signals, summing to the expected 15 protons (excluding the exchangeable B(OH)₂ protons), provides quantitative validation of the structure. This comprehensive analysis, grounded in the fundamental principles of NMR spectroscopy, empowers researchers to confirm the identity and purity of this key synthetic intermediate with a high degree of confidence.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • Chegg. (2017). Solved c) In the 'HNMR spectrum for 4-methylphenylboronic acid. Retrieved from [Link]

  • Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15835–15843. [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • OpenStax. (2023). 13.4 Chemical Shifts in ¹H NMR Spectroscopy. In Organic Chemistry. Retrieved from [Link]

  • Gable, K. (n.d.). ¹H NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

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The Unseen Workhorse: A Technical Guide to 4-Isopropoxy-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, History, and Application of a Key Pharmaceutical Intermediate

Introduction: The Ascendancy of Boronic Acids in Modern Drug Discovery

In the landscape of modern medicinal chemistry, boronic acids have emerged as indispensable tools, profoundly impacting the synthesis of novel therapeutics.[1] Their versatility, particularly in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of complex molecular architectures.[2][3][4] This guide delves into the specific history, synthesis, and application of a significant, yet often unheralded, member of this class: 4-Isopropoxy-2-methylphenylboronic acid. With the chemical formula C₁₀H₁₅BO₃ and the CAS number 871126-21-5, this compound has become a crucial building block in the development of targeted therapies, most notably for inflammatory diseases.[5][6][7][8][9] This document will provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this important molecule.

Discovery and Early History: A Building Block for Kinase Inhibition

The first documented appearance of this compound is found within the patent literature, specifically in the international patent application WO2008030512, filed by Array BioPharma Inc. This patent, published on March 13, 2008, discloses a series of novel compounds as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a critical mediator in the innate immune response, and its inhibition has been pursued as a therapeutic strategy for a range of inflammatory and autoimmune disorders.[10][11][12]

Within this patent, this compound is described as a key intermediate for the synthesis of these potent IRAK4 inhibitors. Its specific substitution pattern—an isopropoxy group at the 4-position and a methyl group at the 2-position of the phenylboronic acid—was rationally designed to impart desirable properties to the final drug candidates, such as potency, selectivity, and favorable pharmacokinetic profiles. The initial synthesis described in this patent laid the groundwork for its subsequent use in numerous drug discovery programs targeting IRAK4 and other kinases.

Synthesis and Mechanism: A Tale of Two Pathways

The synthesis of this compound can be achieved through two primary and well-established organometallic routes: the Grignard reaction and organolithium chemistry followed by borylation. The choice of method often depends on the starting materials, scalability, and desired purity.

Method 1: The Grignard Reaction Approach

This classic method involves the formation of a Grignard reagent from an appropriately substituted aryl halide, which then reacts with a trialkyl borate ester. The resulting boronate ester is subsequently hydrolyzed to yield the desired boronic acid.

Starting Material: The logical precursor for this route is 1-bromo-4-isopropoxy-2-methylbenzene. This starting material can be prepared from commercially available 4-bromo-3-methylphenol through a Williamson ether synthesis, where the phenolic hydroxyl group is alkylated with 2-bromopropane in the presence of a base.

Reaction Causality: The Grignard reagent formation is initiated by the oxidative insertion of magnesium metal into the carbon-bromine bond of the aryl bromide. This creates a highly nucleophilic organomagnesium species. The subsequent reaction with a trialkyl borate, typically trimethyl borate or triisopropyl borate, proceeds via nucleophilic attack of the Grignard reagent on the electrophilic boron atom. This forms a boronate ester intermediate. The choice of a trialkyl borate with larger alkyl groups can sometimes improve yields by minimizing the formation of over-addition byproducts. The final hydrolysis step, usually under acidic conditions, cleaves the borate esters to afford the free boronic acid.

Method 2: Lithiation-Borylation Pathway

Starting Material: A suitable starting material for this pathway is 1-isopropoxy-3-methylbenzene.

Reaction Causality: The key step in this route is a directed ortho-lithiation. The isopropoxy group, being an ortho-directing group, facilitates the deprotonation of the adjacent aromatic proton at the 2-position by a strong organolithium base, such as n-butyllithium or sec-butyllithium. This generates a specific aryl lithium species. This intermediate is then quenched with a trialkyl borate ester, similar to the Grignard method, to form the boronate ester. Subsequent acidic workup yields this compound. This method offers high regioselectivity due to the directing effect of the isopropoxy group.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

Step 1: Preparation of 1-bromo-4-isopropoxy-2-methylbenzene

  • To a solution of 4-bromo-3-methylphenol (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents).

  • Add 2-bromopropane (1.2 equivalents) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 1-bromo-4-isopropoxy-2-methylbenzene.

Step 2: Synthesis of this compound

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Dissolve 1-bromo-4-isopropoxy-2-methylbenzene (1 equivalent) in anhydrous tetrahydrofuran (THF) and add a small portion to the magnesium turnings.

  • Initiate the reaction with gentle heating. Once the reaction starts, add the remaining solution of the aryl bromide dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF dropwise, maintaining the temperature below -60 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 2 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a solid.

Data Presentation: Physicochemical Properties

PropertyValue
CAS Number 871126-21-5[5][6][7][8][9]
Molecular Formula C₁₀H₁₅BO₃[6]
Molecular Weight 194.04 g/mol [6]
Appearance Solid[6]
Melting Point 112-116 °C[5]
Boiling Point 343 °C at 760 mmHg[5]
Density 1.08 g/cm³[5]

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_grignard Method 1: Grignard Reaction cluster_lithiation Method 2: Lithiation-Borylation A1 4-Bromo-3-methylphenol R1 1. K₂CO₃, Acetone 2. 2-Bromopropane A1->R1 A2 1-Bromo-4-isopropoxy-2-methylbenzene R1->A2 R2 1. Mg, THF 2. B(OiPr)₃ 3. H₃O⁺ A2->R2 P This compound R2->P B1 1-Isopropoxy-3-methylbenzene R3 1. n-BuLi, THF 2. B(OiPr)₃ 3. H₃O⁺ B1->R3 P2 This compound R3->P2

Caption: Synthetic routes to this compound.

Applications in Drug Discovery: A Focus on IRAK4 Inhibition

The primary and most significant application of this compound is as a key building block in the synthesis of IRAK4 inhibitors.[10][11][12] The 4-isopropoxy-2-methylphenyl moiety is frequently incorporated into the core structure of these inhibitors, where it often engages in crucial binding interactions within the active site of the IRAK4 enzyme.

The Suzuki-Miyaura cross-coupling reaction is the principal transformation where this boronic acid is employed.[2][3][4] In a typical reaction, this compound is coupled with a heterocyclic halide (e.g., a chloro- or bromo-substituted pyrimidine, pyridine, or pyrazole) in the presence of a palladium catalyst, a phosphine ligand, and a base. This reaction efficiently forms a carbon-carbon bond between the phenyl ring of the boronic acid and the heterocyclic core of the inhibitor.

The specific substitution pattern of this compound is not arbitrary. The 2-methyl group can provide a degree of steric hindrance that influences the conformation of the final molecule, potentially enhancing its binding affinity and selectivity for the target kinase. The 4-isopropoxy group can contribute to the overall lipophilicity of the molecule, which can impact its cell permeability and other pharmacokinetic properties. Furthermore, the oxygen atom of the isopropoxy group can act as a hydrogen bond acceptor, forming favorable interactions with the protein target.

Conclusion

This compound, while not a household name, exemplifies the critical role of specialized building blocks in modern drug discovery. Its history is intrinsically linked to the quest for potent and selective kinase inhibitors, particularly for the IRAK4 target. The well-established synthetic routes, primarily through Grignard and organolithium intermediates, provide reliable access to this important compound. As research into kinase-mediated diseases continues, it is likely that this compound will remain a valuable tool in the arsenal of medicinal chemists, enabling the creation of next-generation therapeutics.

References

  • 871126-21-5(this compound) | Kuujia.com. (n.d.). Retrieved January 6, 2026, from [Link]

  • This compound,(CAS# 871126-21-5) - Sinfoo Biotech. (n.d.). Retrieved January 6, 2026, from [Link]

  • Array BioPharma Inc. (2008). Pyrazolopyrimidine compounds as IRAK4 inhibitors. WO2008030512A2.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 6, 2026, from [Link]

  • Design, synthesis, evaluation and optimization of potent IRAK4 inhibitors alleviating production of inflammatory cytokines in LPS-induced SIRS model. (2023, May 3). Bioorganic Chemistry, 137, 106584.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Pharmaceuticals, 13(9), 225.
  • Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. (n.d.). Retrieved January 6, 2026, from [Link]

  • The Discovery of 7-Isopropoxy-2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)- N-(6-methylpyrazolo[1,5- a]pyrimidin-3-yl)imidazo[1,2- a]pyrimidine-6-carboxamide (BIO-7488), a Potent, Selective, and CNS-Penetrant IRAK4 Inhibitor for the Treatment of Ischemic Stroke. (2024, March 28). Journal of Medicinal Chemistry, 67(6), 4676–4690.
  • Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. (2025, June 19). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2518491.
  • Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. (2020). ACS Medicinal Chemistry Letters, 11(9), 1775–1781.

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The Enduring Versatility of Substituted Phenylboronic Acids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Substituted phenylboronic acids have emerged from the realm of chemical curiosities to become indispensable tools in modern synthetic chemistry, materials science, and drug discovery. Their unique electronic properties and reversible covalent-bonding capabilities have paved the way for groundbreaking advancements in carbon-carbon bond formation, molecular sensing, and the development of novel therapeutics. This guide provides an in-depth exploration of the synthesis, applications, and underlying mechanisms of this remarkable class of compounds, offering both foundational knowledge and practical insights for researchers at the forefront of scientific innovation.

The Foundation: Understanding Phenylboronic Acids

Phenylboronic acid is an organoboron compound featuring a phenyl group and two hydroxyl groups attached to a boron atom.[1] The boron atom in phenylboronic acid is sp²-hybridized, possessing a vacant p-orbital which imparts it with mild Lewis acidic character.[1] This electronic feature is central to its reactivity. Substituted phenylboronic acids, with various functional groups on the phenyl ring, offer a tunable platform where electronic and steric properties can be precisely modulated to suit a specific application.

Crafting the Building Blocks: Synthesis of Substituted Phenylboronic Acids

The reliable and scalable synthesis of substituted phenylboronic acids is paramount to their widespread utility. Several synthetic strategies have been developed, with the choice of method often depending on the nature of the substituent and the desired scale.

One of the most prevalent methods involves the reaction of a Grignard reagent, formed from an appropriately substituted aryl halide, with a trialkyl borate ester, followed by acidic hydrolysis.

A representative protocol for the synthesis of 4-carboxyphenylboronic acid is detailed below. This method first protects the carboxylic acid as an amide to prevent interference with the Grignard reagent formation.

Experimental Protocol: Synthesis of 4-Carboxyphenylboronic Acid

This protocol is adapted from a patented synthetic method.[2]

Step 1: Amide Protection of 4-Bromobenzoic Acid

  • To a reaction vessel containing 90g of p-bromobenzoic acid, add 450g of thionyl chloride.

  • Heat the mixture to reflux and maintain for 2.5 hours. Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, remove the excess thionyl chloride by rotary evaporation.

  • Dissolve the resulting acid chloride in 320g of dichloromethane to form solution A.

  • In a separate reactor, combine 49.8g of diisopropylamine with 350g of dichloromethane.

  • Slowly add solution A to the diisopropylamine solution, maintaining the temperature at 0-5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Wash the reaction mixture sequentially with 200g of 1M HCl, 200g of saturated sodium bicarbonate solution, and 200g of saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-N,N-diisopropylbenzamide.

Step 2: Grignard Reaction and Boronate Ester Formation

  • To a dry reaction flask under an inert atmosphere, add magnesium turnings.

  • Add a solution of the 4-bromo-N,N-diisopropylbenzamide in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.

  • Once the Grignard reagent has formed, cool the reaction mixture to -78°C.

  • Slowly add a solution of triisopropyl borate in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

Step 3: Hydrolysis to 4-Carboxyphenylboronic Acid

  • Cool the reaction mixture to 0°C and slowly add a solution of 1M HCl to hydrolyze the boronate ester and the amide.

  • Extract the aqueous layer with ethyl acetate (3 x 200mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is dissolved in a mixed solution of 200ml tetrahydrofuran (THF) and 200ml water, and 16.2g of lithium hydroxide is added. The reaction is stirred at room temperature for 120 minutes.

  • After completion, the THF is removed by rotary evaporation. The aqueous layer is washed with ether and the pH is adjusted to 4 with dilute hydrochloric acid, leading to the precipitation of a white solid.

  • The solid is filtered, and the aqueous layer is extracted three times with 600g of ethyl acetate. The combined organic phases are dried with anhydrous sodium sulfate, filtered, and concentrated to yield 4-carboxyphenylboronic acid.[2]

The Power of Partnership: Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.[3] Substituted phenylboronic acids are workhorse reagents in this reaction, allowing for the synthesis of a vast array of biaryls, which are common motifs in pharmaceuticals and advanced materials.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Miyaura_Cycle

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of Phenylboronic Acid and 4-Iodoanisole

This protocol is adapted from a procedure developed for undergraduate chemistry students, highlighting its robustness and accessibility.[5]

Materials:

  • Phenylboronic acid (1.5 mmol)

  • 4-Iodoanisole (1.0 mmol)

  • 10 wt.% Palladium on carbon (Pd/C) (15 mg, 1.4 mol% of Pd)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Dimethylformamide (DMF) (8 mL)

Procedure:

  • Combine phenylboronic acid, 4-iodoanisole, Pd/C, and potassium carbonate in a microwave-safe reaction vessel.

  • Add dimethylformamide to the vessel.

  • Heat the reaction mixture under reflux in a domestic microwave oven for a specified time (e.g., 30-90 minutes).[5]

  • After cooling, the reaction mixture can be analyzed by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion to 4-methoxybiphenyl.[5]

Aryl HalidePhenylboronic Acid SubstituentCatalystBaseSolventYield (%)Reference
4-IodoanisoleUnsubstitutedPd/CK₂CO₃DMF92[5]
BromobenzeneUnsubstitutedPd(OAc)₂/PPh₃Na₂CO₃Toluene/EtOH/H₂ONot specified[4]
2,6-DibromopyridineUnsubstitutedPEPPSI-Pd-NHCK₂CO₃PyridineNot specified[6]
ChlorobenzeneUnsubstitutedPATP-stabilized Pd nanoparticlesNot specifiedNot specifiedHigh[7]

Table 1: Examples of Suzuki-Miyaura cross-coupling reactions involving phenylboronic acids.

The Art of Recognition: Substituted Phenylboronic Acids in Sensing

The ability of boronic acids to reversibly bind with cis-diols forms the basis of their application in chemical sensors, particularly for the detection of carbohydrates like glucose.[8][9] This interaction leads to a change in the electronic properties of the boronic acid, which can be transduced into a measurable signal, often a change in fluorescence.

In many fluorescent boronic acid-based sensors, the boronic acid is appended to a fluorophore. The sensing mechanism often relies on photoinduced electron transfer (PET) or intramolecular charge transfer (ICT).[9] In the unbound state, the lone pair of electrons on a nearby tertiary amine can quench the fluorescence of the fluorophore through PET. Upon binding to a diol, such as glucose, the boron atom becomes more electron-deficient, strengthening its interaction with the amine. This reduces the efficiency of PET, leading to an increase in fluorescence intensity.[8][10]

Sensor_Mechanism

A New Frontier in Medicine: Substituted Phenylboronic Acids in Drug Development

The unique reactivity of the boronic acid moiety has been harnessed in the design of potent and selective enzyme inhibitors. Arylboronic acids have shown significant promise as inhibitors of serine proteases, a class of enzymes implicated in a wide range of diseases.[11]

The mechanism of inhibition involves the formation of a stable, tetrahedral adduct between the boronic acid and the hydroxyl group of the active site serine residue.[11][12] This adduct mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity. The strength of this interaction can be tuned by the substituents on the phenyl ring.

Enzyme_Inhibition

The success of bortezomib (Velcade®), a dipeptide boronic acid, as a proteasome inhibitor for the treatment of multiple myeloma, has spurred significant interest in the development of other boronic acid-based therapeutics.[13]

Conclusion

Substituted phenylboronic acids are a testament to the power of fundamental chemical principles in driving innovation across diverse scientific disciplines. From their foundational role in constructing complex molecules to their nuanced interactions in biological systems, these compounds continue to open up new avenues of research and development. As our understanding of their properties deepens, so too will their impact on creating a healthier and more technologically advanced world.

References

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An In-depth Technical Guide to the Stability and Storage of 4-Isopropoxy-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Isopropoxy-2-methylphenylboronic acid, a substituted arylboronic acid, serves as a critical building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] Its utility in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials, is well-established. However, the inherent chemical lability of boronic acids necessitates a thorough understanding of their stability profiles and appropriate handling and storage procedures to ensure their integrity and reactivity. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its effective use.

PropertyValueSource
Molecular Formula C₁₀H₁₅BO₃[4][5]
Molecular Weight 194.04 g/mol [4]
Appearance Solid[4]
Melting Point 112-116 °C[5]
Boiling Point 343 °C at 760 mmHg[5]
Density 1.08 g/cm³[5]
InChI Key OEBXBUNQDNBWRP-UHFFFAOYSA-N[4]

Key Degradation Pathways of this compound

Arylboronic acids, including this compound, are susceptible to three primary degradation pathways that can compromise their purity and reactivity. Understanding these pathways is crucial for implementing effective stabilization strategies.

Formation of Boroxines (Anhydrides)

In the solid state or in non-aqueous solutions, this compound can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is often reversible and is influenced by temperature and the presence of moisture.

  • Mechanism: The dehydration involves the condensation of three molecules of the boronic acid, with the elimination of three molecules of water.

  • Impact: The presence of boroxines can affect the stoichiometry of reactions if not accounted for, as they have a higher molecular weight per boron atom than the corresponding boronic acid.

G BA1 This compound Boroxine Tris(4-isopropoxy-2-methylphenyl)boroxine BA1->Boroxine BA2 This compound BA2->Boroxine BA3 This compound BA3->Boroxine Water 3 H₂O Boroxine->Water - 3 H₂O / + 3 H₂O (Reversible) G BA This compound Byproduct 1-Isopropoxy-3-methylbenzene BA->Byproduct + H⁺ BoronicAcid B(OH)₃ BA->BoronicAcid Loss of boronic acid group G BA This compound Phenol 4-Isopropoxy-2-methylphenol BA->Phenol + [O] (Oxidizing agent/Air) G cluster_0 Forced Degradation Study Workflow Compound This compound Stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Compound->Stress Analysis Analyze by Stability-Indicating HPLC Method Stress->Analysis Identify Identify and Quantify Degradation Products Analysis->Identify

References

theoretical properties of 4-Isopropoxy-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of 4-Isopropoxy-2-methylphenylboronic Acid

Abstract: This technical guide provides a comprehensive examination of the (CAS No. 871126-21-5). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond basic physicochemical data to explore the quantum chemical landscape of the molecule. By elucidating its electronic structure, reactivity, and conformational dynamics, we provide a predictive framework to guide its application in organic synthesis and as a pharmacophore in drug discovery. This guide details robust computational methodologies, explains the causality behind these analytical choices, and offers actionable insights grounded in established theoretical principles.

Introduction: The Rising Prominence of Arylboronic Acids

Organoboron compounds, particularly arylboronic acids, have become indispensable tools in modern chemistry and pharmacology.[1] Their unique electronic characteristics, stability, and versatile reactivity in reactions like the Suzuki-Miyaura cross-coupling make them foundational building blocks in the synthesis of complex organic molecules.[1][2] In medicinal chemistry, the boronic acid moiety is recognized as a critical pharmacophore, capable of forming reversible covalent bonds with diols present in biological targets like enzymes and glycoproteins.[3][4] This unique binding mechanism has led to the successful development of FDA-approved drugs such as the proteasome inhibitor bortezomib (Velcade®).[1][3]

This compound is a member of this vital class of compounds. Its substituted phenyl ring—featuring a sterically influencing methyl group ortho to the boron center and an electron-donating isopropoxy group—suggests a nuanced reactivity profile. Understanding its theoretical properties at a quantum-mechanical level is paramount for predicting its behavior, optimizing reaction conditions, and rationally designing novel therapeutics.

Part 1: Molecular Structure and Physicochemical Profile

The foundational properties of a molecule provide the context for a deeper theoretical analysis. The data below, compiled from chemical supplier databases, serves as our experimental baseline.

PropertyValueSource
CAS Number 871126-21-5[5][6]
Molecular Formula C₁₀H₁₅BO₃[6][7]
Molecular Weight 194.04 g/mol [6][7]
Melting Point 112-116 °C[5][7]
Polar Surface Area (PSA) 49.69 Ų[5]
LogP (calculated) 0.462[5]
Hydrogen Bond Donors 2[7]
Hydrogen Bond Acceptors 3[7]
Rotatable Bond Count 3[7]

These values indicate a moderately polar solid compound with potential for good solubility in organic solvents, a common characteristic for reagents in synthetic chemistry.[2]

Part 2: A Framework for Quantum Chemical Investigation

While specific experimental quantum studies on this compound are not prevalent in public literature, a robust theoretical characterization can be achieved using well-established computational methods. Density Functional Theory (DFT) offers a powerful balance of accuracy and computational efficiency for studying organoboron compounds.[4][8] The workflow described below represents a state-of-the-art approach to elucidating its intrinsic properties.

Diagram: Computational Analysis Workflow

Computational Workflow cluster_input 1. Input & Optimization cluster_analysis 2. Property Calculation cluster_output 3. Data Interpretation structure_build Build 3D Structure geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) structure_build->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc fmo Frontier Molecular Orbitals (HOMO/LUMO) freq_calc->fmo mep Molecular Electrostatic Potential (MEP) freq_calc->mep nbo Natural Bond Orbital (NBO) Analysis freq_calc->nbo reactivity Reactivity Descriptors (Hardness, Electrophilicity) fmo->reactivity sites Predict Reactive Sites mep->sites interactions Analyze Intramolecular Interactions nbo->interactions

Caption: A standard workflow for DFT-based analysis of boronic acids.

Experimental Protocol: DFT Calculation
  • Structure Preparation: Construct the 3D molecular structure of this compound using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization without constraints using the Gaussian 09/16 software package. The B3LYP functional with the 6-311++G(d,p) basis set is a reliable choice for achieving accurate geometries and electronic properties for similar molecules.[8]

  • Vibrational Frequency Analysis: Conduct a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[8]

  • Electronic Property Calculation: Using the optimized geometry, perform single-point energy calculations to determine key electronic properties. This includes generating outputs for Natural Bond Orbital (NBO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Frontier Molecular Orbitals (HOMO/LUMO).[9]

Geometric Properties: Steric and Electronic Influences

The optimized geometry reveals how the substituents influence the planarity and bond characteristics of the molecule. Key theoretical observations would include:

  • C-B Bond Length: Typically around 1.56-1.58 Å for arylboronic acids.[10] The ortho-methyl group may induce slight elongation due to steric hindrance.

  • B-O Bond Lengths: Generally fall within the range of 1.36-1.37 Å.[10]

  • Dihedral Angles: The rotational orientation of the B(OH)₂ group relative to the phenyl ring is critical. Phenylboronic acids often adopt a conformation where one O-H bond is roughly coplanar with the ring to minimize steric clash.[11] The ortho-methyl group will further enforce a specific low-energy conformation.

Electronic Structure and Reactivity

Frontier Molecular Orbitals (HOMO & LUMO) The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity.[8]

  • HOMO: For this molecule, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the electron-donating isopropoxy group.

  • LUMO: The LUMO is characteristically centered on the empty p-orbital of the boron atom, highlighting its Lewis acidic nature.[10] This vacancy is fundamental to its role in Suzuki couplings and its interaction with biological nucleophiles.[3]

Diagram: Frontier Molecular Orbitals

FMO cluster_0 Energy Levels LUMO LUMO (Lowest Unoccupied Molecular Orbital) - Centered on Boron p-orbital - Electron Acceptor HOMO HOMO (Highest Occupied Molecular Orbital) - Centered on Phenyl Ring - Electron Donor LUMO->HOMO ΔE = E_LUMO - E_HOMO (Energy Gap)

Caption: Conceptual diagram of HOMO-LUMO energy levels for a boronic acid.

Molecular Electrostatic Potential (MEP) An MEP map visualizes the electrostatic potential across the molecule's surface, predicting sites for electrophilic and nucleophilic attack.

  • Negative Potential (Red/Yellow): Expected around the oxygen atoms of the boronic acid and isopropoxy groups, indicating regions susceptible to electrophilic attack.

  • Positive Potential (Blue): Expected around the hydroxyl protons and, most significantly, near the boron atom, confirming its electrophilic (Lewis acidic) character.[8]

Global Reactivity Descriptors From the HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity.

DescriptorFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical stability; a smaller gap suggests higher reactivity.[8]
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. Harder molecules are less reactive.[8]
Electrophilicity Index (ω) μ² / (2η) where μ ≈ -(ELUMO+EHOMO)/2Quantifies the ability of a molecule to accept electrons; a crucial parameter in drug-receptor interactions.[8]

The electron-donating nature of the isopropoxy group is expected to raise the HOMO energy, slightly decreasing the HOMO-LUMO gap and increasing the molecule's overall reactivity compared to unsubstituted phenylboronic acid.

Part 3: Predicted Stability and Degradation Profile

The chemical structure of this compound contains several functional groups that dictate its stability.

  • Oxidative Degradation: The boronic acid moiety is susceptible to oxidation, which can cleave the C-B bond to yield the corresponding phenol (4-isopropoxy-2-methylphenol).[12] This is often the primary degradation pathway for peptide boronic acids in the presence of oxidizing agents.[12] Storing under an inert atmosphere is advisable.[13]

  • Hydrolysis (Dehydration): Like other boronic acids, it can undergo reversible dehydration to form boroxines (cyclic anhydrides), especially upon heating or in non-aqueous solvents. This typically does not impact its utility in cross-coupling reactions as the boroxine can readily convert back to the acid form.

  • Ester Hydrolysis: The ether linkage of the isopropoxy group is generally stable under neutral conditions but could be susceptible to cleavage under harsh acidic conditions.

Part 4: Implications for Drug Discovery and Development

The provide critical insights for its use as a building block in drug discovery.

  • Rational Drug Design: The MEP map and LUMO localization confirm the boron atom as the key electrophilic site for interacting with nucleophilic residues (like serine or threonine) in enzyme active sites.[3] This makes it a prime candidate for designing covalent enzyme inhibitors.

  • Pharmacokinetic (DMPK) Prediction: Properties like LogP and PSA are initial inputs for predicting ADME (Absorption, Distribution, Metabolism, and Excretion) behavior.[14] The calculated moderate polarity suggests a balance between aqueous solubility and membrane permeability.

  • Synthetic Strategy: The electronic properties guide its use in synthesis. The electron-rich nature of the phenyl ring, enhanced by the isopropoxy group, increases its nucleophilicity, making it an excellent partner in Suzuki-Miyaura cross-coupling reactions.[15]

Conclusion

The , elucidated through a robust quantum chemical framework, paint a picture of a reactive, electronically rich, and versatile molecule. Its defining feature—the electrophilic boron center—is well-supported by analysis of its LUMO and Molecular Electrostatic Potential. The substituents on the phenyl ring finely tune its stability and reactivity, providing a unique scaffold for synthetic chemists. For drug development professionals, these theoretical insights provide a rational basis for its incorporation into novel therapeutics, particularly as a covalent warhead for enzyme inhibition. The methodologies outlined in this guide serve as a template for the in-silico evaluation of this and other promising boronic acid derivatives, accelerating the journey from molecular design to functional application.

References

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An In-depth Technical Guide to the Crystal Structure of 4-Isopropoxy-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure of 4-Isopropoxy-2-methylphenylboronic acid, a molecule of significant interest in medicinal chemistry and organic synthesis. While a definitive crystal structure is not yet publicly available in crystallographic databases, this document synthesizes data from structurally analogous compounds and established crystallographic principles to present a detailed projection of its molecular geometry, crystal packing, and intermolecular interactions. We further delineate a robust experimental workflow for the synthesis, purification, crystallization, and subsequent single-crystal X-ray diffraction analysis required to elucidate its precise three-dimensional structure. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the structural characteristics of this important boronic acid derivative.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids are a cornerstone of modern organic chemistry, most notably for their indispensable role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2][3] Beyond their synthetic utility, the unique electronic properties of the boronic acid moiety—acting as a Lewis acid and forming reversible covalent bonds with diols—have positioned them as critical pharmacophores in drug discovery.[4][5][6][7] Several boronic acid-containing drugs, such as bortezomib (Velcade®), have been approved for clinical use, spurring immense interest in this class of compounds.[4][8]

The compound this compound belongs to a subclass of substituted arylboronic acids whose electronic and steric properties are finely tuned by its substituents. The 2-methyl group introduces steric hindrance that can influence the torsion angle between the phenyl ring and the boronic acid group, while the 4-isopropoxy group, an electron-donating moiety, can modulate the acidity of the boronic acid and its participation in hydrogen bonding. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount, as the solid-state structure dictates key physical properties and provides insights into the intermolecular interactions that can influence biological activity and reaction kinetics.

Synthesis and Purification for Crystallographic Studies

Obtaining a high-quality single crystal is predicated on the synthesis and rigorous purification of the target compound. The synthesis of this compound typically proceeds via a Grignard or organolithium pathway.

Synthetic Protocol

A plausible synthetic route begins with the commercially available 1-bromo-4-isopropoxy-2-methylbenzene.

Synthesis_Workflow Start 1-Bromo-4-isopropoxy- 2-methylbenzene Reagent1 Mg or n-BuLi in dry THF/Ether Start->Reagent1 1. Intermediate Organometallic Intermediate (Grignard or Organolithium) Reagent1->Intermediate Formation Reagent2 B(OMe)3 or B(OiPr)3 Intermediate->Reagent2 2. Boronate_Ester Boronate Ester Intermediate Reagent2->Boronate_Ester Borylation Reagent3 Aqueous Acid (e.g., HCl) Boronate_Ester->Reagent3 3. Product This compound Reagent3->Product Hydrolysis

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology:

  • Formation of the Organometallic Reagent: To a solution of 1-bromo-4-isopropoxy-2-methylbenzene in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon), either magnesium turnings (for Grignard formation) or n-butyllithium (for organolithium formation) is added at low temperature (typically -78 °C for n-BuLi). The reaction is stirred until the consumption of the starting material.

  • Borylation: The resulting organometallic solution is then slowly added to a pre-cooled solution of a trialkyl borate, such as trimethyl borate B(OMe)₃, in anhydrous THF. This reaction forms the corresponding boronate ester.

  • Hydrolysis: Upon completion of the borylation, the reaction is quenched by the careful addition of an aqueous acid (e.g., 1 M HCl). The mixture is allowed to warm to room temperature and stirred to hydrolyze the boronate ester to the final boronic acid product.

  • Work-up and Isolation: The product is typically extracted into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Purification Protocol

Purity is non-negotiable for successful crystallization. The crude product often contains residual starting materials or borinic acid byproducts.

  • Recrystallization: This is the most effective method for purifying boronic acids.[9] A suitable solvent system must be identified where the compound is soluble at high temperatures but sparingly soluble at low temperatures. For phenylboronic acids, common solvents include water, ethanol, or mixed solvent systems like ethyl acetate/hexanes.[9][10]

  • Acid-Base Extraction: Boronic acids can be purified by dissolving the crude material in an organic solvent and extracting with a basic aqueous solution to form the boronate salt.[11] The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, followed by acidification to precipitate the pure boronic acid.[11]

Crystallographic Analysis: A Hypothetical Workflow

The definitive determination of the crystal structure requires single-crystal X-ray diffraction (SCXRD).[12][13] This section outlines the standard workflow.

Crystallography_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal_Growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion) Mounting Crystal Selection & Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares Fitting) Structure_Solution->Structure_Refinement Validation Validation & Analysis (CIF File Generation) Structure_Refinement->Validation

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Step 1: Single Crystal Growth

High-quality single crystals are essential for SCXRD.[13]

  • Methodology: Slow evaporation is a common and effective technique. A saturated solution of purified this compound is prepared in a suitable solvent (e.g., methanol, ethanol, or acetonitrile). The solution is placed in a vial, loosely capped to allow for slow solvent evaporation over several days at a constant temperature.

Step 2: Data Collection
  • Methodology: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head. The crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[14] The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations, and a series of diffraction images are collected as the crystal is rotated.[12]

Step 3: Structure Solution and Refinement
  • Methodology: The collected diffraction data (intensities and positions of reflections) are processed to generate a reflection file. The structure is then "solved" using computational methods like direct methods to determine the initial positions of the atoms.[13] Finally, the atomic positions and thermal parameters are "refined" using least-squares algorithms to achieve the best possible fit between the calculated and observed diffraction patterns.[15]

Anticipated Crystal Structure and Intermolecular Interactions

Based on the known crystal structures of analogous phenylboronic acids, we can predict the key structural features of this compound.[16][17][18][19]

Molecular Geometry

The core structure consists of a planar boronic acid group [-B(OH)₂] attached to a substituted phenyl ring. A key parameter is the torsion angle between the plane of the phenyl ring and the C-B(OH)₂ plane. In phenylboronic acid itself, this twist is modest, but substituents at the ortho position (like the 2-methyl group) can induce a more significant twist due to steric hindrance.[17][20]

Intermolecular Interactions and Crystal Packing

The dominant intermolecular interaction in the crystal structures of phenylboronic acids is hydrogen bonding between the boronic acid hydroxyl groups.[21][22][23]

  • Hydrogen-Bonded Dimers: The most common motif is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring.[16][18]

Caption: Expected hydrogen-bonded dimer motif in the crystal lattice.

  • Extended Networks: These primary dimer units are then typically linked into sheets or three-dimensional networks through weaker interactions, such as C-H···O bonds or π-π stacking between the phenyl rings.[18][24] The isopropoxy group may also participate in weak C-H···O interactions, further stabilizing the crystal lattice.

Anticipated Crystallographic Data

While the exact parameters can only be determined experimentally, we can anticipate the type of data that would be obtained, using 4-(methoxycarbonyl)phenylboronic acid as a structural template.[19][25]

ParameterAnticipated Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c, Pbca)
a (Å)10 - 20
b (Å)5 - 15
c (Å)10 - 20
β (°)90 - 110 (for monoclinic)
Volume (ų)1000 - 2000
Z (molecules/unit cell)4 or 8
Key Intermolecular ForcesO-H···O hydrogen bonds (dimer formation), C-H···O interactions

Relevance in Drug Discovery and Chemical Synthesis

A detailed understanding of the crystal structure of this compound is crucial for its application.

  • In Drug Discovery: The three-dimensional shape and hydrogen bonding potential are key determinants of how a molecule interacts with a biological target, such as an enzyme active site.[26] Knowledge of the solid-state conformation can guide the design of more potent and selective inhibitors. The isopropoxy group can engage in hydrophobic interactions within a binding pocket, while the boronic acid moiety can form covalent bonds with catalytic serine or threonine residues.[4]

  • In Chemical Synthesis: As a reagent in Suzuki-Miyaura coupling, the stability and solubility of the boronic acid are important practical considerations.[1][27] The crystal structure provides insights into the solid-state stability and can help rationalize its reactivity in heterogeneous reaction conditions.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive framework for its eventual elucidation and analysis. By synthesizing information from related compounds, we anticipate a structure dominated by strong hydrogen-bonded dimers, with steric influence from the 2-methyl group affecting the molecular conformation. The detailed experimental and analytical protocols outlined herein offer a clear path for researchers to uncover the precise atomic arrangement of this valuable compound, which will undoubtedly enhance its application in both medicinal chemistry and synthetic materials science.

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Methodological & Application

protocol for cross-coupling with 4-Isopropoxy-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Cross-Coupling Reactions with 4-Isopropoxy-2-methylphenylboronic Acid

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview and detailed protocols for the application of this compound (CAS No. 871126-21-5) in modern cross-coupling reactions.[1] We delve into the reagent's unique structural characteristics, analyzing the interplay of steric and electronic effects that govern its reactivity. The primary focus is on providing robust, field-tested protocols for Suzuki-Miyaura C-C bond formation and Chan-Lam C-N/C-O bond formation. This document explains the causal relationships behind experimental choices, offers troubleshooting advice for common challenges, and is grounded in authoritative scientific literature to ensure accuracy and reproducibility.

Reagent Profile: Understanding this compound

This compound is a versatile organoboron compound increasingly utilized as a building block in the synthesis of complex organic molecules, including pharmaceutical intermediates and advanced materials.[2][3] Its utility is defined by the specific substituents on the phenyl ring, which impart a distinct reactivity profile.

  • Molecular Structure: C₁₀H₁₅BO₃

  • Molecular Weight: 194.04 g/mol

Key Structural Features and Their Impact:

The reactivity of this boronic acid in cross-coupling reactions is primarily influenced by a combination of steric and electronic factors originating from its two key substituents.[4][5]

  • Ortho-Methyl Group (Steric Effect): The methyl group at the C2 position introduces significant steric bulk adjacent to the boronic acid moiety. This steric hindrance can impede key steps in catalytic cycles, particularly the transmetalation step where the aryl group is transferred from boron to the metal center (e.g., palladium or copper).[6] Consequently, reactions often require specialized, bulky ligands on the metal catalyst to facilitate the coupling and prevent low yields.[7][8]

  • Para-Isopropoxy Group (Electronic Effect): The isopropoxy group at the C4 position is a strong electron-donating group (EDG) through resonance. This increases the electron density of the phenyl ring, which can influence the rate and efficiency of the catalytic cycle. The position and nature of such substituents play a central role in modulating the boronic acid's properties.[9]

This combination of an ortho-sterically demanding group and a para-electron-donating group makes this compound a challenging yet valuable substrate, capable of forming highly substituted biaryl and arylamine structures that are often central to bioactive molecules.

The Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is the preeminent method for forming carbon-carbon bonds between an organoboron reagent and an organohalide or triflate, catalyzed by a palladium complex.[10][11] Given the steric hindrance of this compound, careful selection of the catalyst system is paramount for success.

Mechanistic Considerations

The catalytic cycle involves three primary steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[10] The ortho-methyl group primarily slows the transmetalation and reductive elimination steps.[6] To overcome this, highly active catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, RuPhos) are required. These ligands promote the formation of monoligated, highly reactive palladium species and accelerate the rate-limiting reductive elimination step.[12]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd_0 L₂Pd(0) OxAdd Oxidative Addition Pd_II_ArX L₂(Ar)Pd(II)-X Transmetalation Transmetalation Pd_II_ArR L₂(Ar)Pd(II)-R' RedElim Reductive Elimination

Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol is optimized for coupling sterically hindered this compound with a generic aryl bromide. The use of a modern palladium pre-catalyst (XPhos Pd G3) simplifies setup and enhances reaction robustness.

Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling

ComponentRoleRecommendedMolar Equiv.
Aryl BromideElectrophileLimiting Reagent1.0
This compoundNucleophileReagent1.2 - 1.5
XPhos Pd G3CatalystPre-catalyst0.01 - 0.03 (1-3 mol%)
K₃PO₄ (Potassium Phosphate)BaseActivates Boronic Acid2.0 - 3.0
1,4-Dioxane / H₂O (e.g., 5:1)SolventReaction Medium~0.1 M concentration
TemperatureConditionReaction Driving Force80 - 110 °C
AtmosphereConditionPrevents Catalyst OxidationNitrogen or Argon

Step-by-Step Experimental Procedure:

  • Vial Preparation: To a dry 20 mL vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and K₃PO₄ (2.5 equiv.).

  • Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

  • Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G3 pre-catalyst (0.02 equiv., 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 5:1) via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.[6] It is crucial that the solvent is properly degassed to prevent catalyst decomposition and homocoupling of the boronic acid.[6]

  • Reaction: Place the sealed vial in a preheated oil bath or heating block and stir vigorously at 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

The Chan-Lam Coupling: Forging C-N and C-O Bonds

The Chan-Lam coupling is a powerful copper-catalyzed reaction that forms aryl-heteroatom bonds, typically C-N (amines, amides) or C-O (ethers), from boronic acids.[13][14] A significant advantage of this method is that it can often be conducted at room temperature and is tolerant of air and moisture, making it operationally simpler than many palladium-catalyzed counterparts.[15]

Mechanistic Considerations

The Chan-Lam coupling mechanism is complex and still debated but is generally understood to involve a Cu(II) catalyst.[16] The reaction is believed to proceed through transmetalation of the aryl group from the boronic acid to the copper center. The amine or alcohol coupling partner coordinates to the copper, and the final C-N or C-O bond is formed via reductive elimination from a proposed Cu(III) intermediate, which is generated by oxidation (often by atmospheric oxygen).[14][16]

Chan_Lam_Cycle Cu_II_A L₂Cu(II) Cu_II_B L(Ar)Cu(II) Cu_II_A->Cu_II_B Transmetalation with Ar-B(OH)₂ Cu_III L(Ar)Cu(III)-Nu Cu_II_B->Cu_III Coordination with H-Nu (Oxidation) Cu_I L₂Cu(I) Cu_III->Cu_I Product Ar-Nu Cu_III->Product Reductive Elimination Cu_I->Cu_II_A Oxidation (O₂)

Protocol 2: Chan-Lam N-Arylation with a Primary Amine

This protocol describes a general procedure for the N-arylation of a primary aliphatic or aromatic amine with this compound.

Table 2: Reagents and Conditions for Chan-Lam N-Arylation

ComponentRoleRecommendedMolar Equiv.
Amine (R-NH₂)NucleophileLimiting Reagent1.0
This compoundElectrophile SourceReagent1.5 - 2.0
Cu(OAc)₂ (Copper(II) Acetate)CatalystCopper Source1.0 (stoichiometric) or 0.1-0.2 (catalytic)
Pyridine or TriethylamineBase/LigandPromoter2.0 - 4.0
Dichloromethane (DCM) or AcetonitrileSolventReaction Medium~0.2 M concentration
AtmosphereConditionAir (Oxygen as oxidant)Open to air
TemperatureConditionReaction Driving ForceRoom Temperature (20-25 °C)

Step-by-Step Experimental Procedure:

  • Reaction Setup: To a flask open to the air, add the amine (1.0 equiv.), this compound (1.5 equiv.), and Copper(II) Acetate (1.0 equiv.).

  • Solvent and Base Addition: Add dichloromethane (DCM) to achieve a concentration of ~0.2 M, followed by the addition of pyridine (2.0 equiv.). The mixture will typically turn a deep blue or green color.

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction can be run open to the atmosphere, as oxygen serves as the terminal oxidant for catalyst turnover.[14]

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times can vary widely, from a few hours to 48 hours, depending on the amine's nucleophilicity.[13]

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts, washing with additional DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to yield the desired N-aryl amine product.

Experimental Workflow and Troubleshooting

A successful cross-coupling reaction relies on careful setup and execution. The following workflow and troubleshooting guide address common issues encountered, particularly with sterically hindered substrates.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation Setup 1. Add Solids (Halide, Boronic Acid, Base) Inert 2. Create Inert Atmosphere (Evacuate/Backfill Ar/N₂) Setup->Inert Add_Liquids 3. Add Catalyst & Degassed Solvent Inert->Add_Liquids Heat 4. Heat to Target Temp with Vigorous Stirring Add_Liquids->Heat Monitor 5. Monitor Progress (TLC, LC-MS) Heat->Monitor Quench 6. Cool & Quench/ Dilute with Solvent Monitor->Quench Extract 7. Aqueous Wash (Water, Brine) Quench->Extract Purify 8. Dry & Purify (Column Chromatography) Extract->Purify

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
No or Low Yield 1. Inactive catalyst due to oxygen exposure.[6]2. Insufficiently strong base.3. Steric hindrance preventing transmetalation.1. Ensure rigorous degassing of solvents and use a fresh, high-quality pre-catalyst.2. Screen stronger bases (e.g., Cs₂CO₃, CsF for Suzuki).3. Switch to a catalyst with a bulkier ligand (e.g., RuPhos, BrettPhos).[12]
Boronic Acid Homocoupling (Side Product) 1. Presence of oxygen in Suzuki reactions.[6]2. Catalyst decomposition.1. Improve degassing technique for all reagents and solvents.2. Use a more stable pre-catalyst and ensure an inert atmosphere is maintained.
Protodeboronation (Loss of Boronic Acid) 1. Excess water or protic solvents.2. Prolonged reaction times at high temperatures.1. Use anhydrous solvents or a carefully controlled solvent/water ratio.2. Monitor the reaction closely and stop it once the starting material is consumed. Consider using a boronic ester (e.g., pinacol ester) for increased stability.
Incomplete Conversion 1. Insufficient catalyst loading.2. Reaction temperature too low.1. Increase catalyst loading to 3-5 mol%.2. Increase reaction temperature in 10 °C increments.

References

  • Wikipedia. (2023). Chan–Lam coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines. Chemical Communications. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • National Institutes of Health. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]

  • Angene. (n.d.). Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. International Journal of Quantum Chemistry. Retrieved from [Link]

  • American Chemical Society. (2026). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. Retrieved from [Link]

  • American Chemical Society. (2015). Strategic Application and Transformation of ortho-Disubstituted Phenyl and Cyclopropyl Ketones To Expand the Scope of Hydrogen Borrowing Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (n.d.). The ortho‐NO2 substituted arylboronic acid 1‐B(OH)2. Retrieved from [Link]

  • ResearchGate. (n.d.). Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. Organic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (n.d.). The impact of interplay between electronic and steric effects on the synthesis and the linear and non-linear optical properties of diketopyrrolopyrrole bearing benzofuran moieties. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Steric and electronic effects of ligand substitution on redox-active Fe4S4-based coordination polymers. Dalton Transactions. Retrieved from [Link]

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The Strategic Application of 4-Isopropoxy-2-methylphenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery and development, the strategic use of versatile and highly functionalized building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide focuses on a particularly valuable, yet specific reagent: 4-Isopropoxy-2-methylphenylboronic acid. Its unique substitution pattern offers medicinal chemists a powerful scaffold to introduce key structural motifs that can influence potency, selectivity, and pharmacokinetic properties of drug candidates.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this compound in medicinal chemistry programs. We will delve into the causality behind its application, grounded in the principles of synthetic organic chemistry and pharmacology, to provide a trustworthy and authoritative resource.

Core Principles and Applications

This compound is primarily employed as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. The presence of the isopropoxy and methyl groups on the phenyl ring is not merely incidental; these substituents provide distinct advantages in the design of bioactive molecules. The isopropoxy group can act as a hydrogen bond acceptor and its lipophilicity can enhance membrane permeability. The methyl group can provide a steric handle to probe protein binding pockets and can also influence the overall conformation of the final molecule.

The most prevalent application of this reagent is in the Suzuki-Miyaura cross-coupling reaction , a robust and versatile method for the formation of biaryl and heteroaryl-aryl linkages. These structural motifs are cornerstones in the architecture of a vast number of pharmaceuticals, including kinase inhibitors, GPCR modulators, and anti-cancer agents.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The reaction typically employs a palladium(0) catalyst, a base, and a suitable solvent. The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.

Application Focus: Synthesis of a Kinase Inhibitor Precursor

Kinase inhibitors represent a major class of targeted therapeutics, particularly in oncology. The general structure of many kinase inhibitors involves a heterocyclic core to which various substituted aryl groups are appended to interact with specific binding sites within the kinase domain. This compound is an ideal reagent for introducing a tailored phenyl group into such scaffolds.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with a Heterocyclic Halide

This protocol outlines a general procedure for the synthesis of a 2-(4-isopropoxy-2-methylphenyl)-substituted pyridine, a scaffold present in numerous kinase inhibitors.

Reaction Scheme:

G cluster_reactants Reactants compound1 This compound plus1 + compound2 2-Bromopyridine arrow compound2->arrow catalyst Pd(PPh3)4, K2CO3 solvent Dioxane/H2O product 2-(4-Isopropoxy-2-methylphenyl)pyridine arrow->product G cluster_planning Conceptualization & Planning cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation target_id Identify Therapeutic Target (e.g., Kinase, GPCR) scaffold_design Design Core Scaffold (e.g., Pyridine, Pyrimidine) target_id->scaffold_design Informs boronic_acid_selection Select Boronic Acid for SAR (this compound) scaffold_design->boronic_acid_selection Guides suzuki_coupling Suzuki-Miyaura Coupling boronic_acid_selection->suzuki_coupling Input workup Aqueous Work-up & Extraction suzuki_coupling->workup Product Mixture purification Chromatographic Purification workup->purification Crude Product characterization Structural Characterization (NMR, MS) purification->characterization Purified Compound in_vitro_assays In Vitro Assays (e.g., Kinase Inhibition Assay) characterization->in_vitro_assays Test Compound sar_analysis Structure-Activity Relationship (SAR) Analysis in_vitro_assays->sar_analysis Biological Data lead_optimization Lead Optimization sar_analysis->lead_optimization Guides lead_optimization->scaffold_design Iterative Design

Application Notes and Protocols for the Use of 4-Isopropoxy-2-methylphenylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Synthesis

4-Isopropoxy-2-methylphenylboronic acid (CAS: 871126-21-5) is an increasingly valuable reagent in the toolkit of organic chemists. Its unique substitution pattern, featuring a sterically demanding ortho-methyl group and an electron-donating para-isopropoxy group, imparts specific reactivity and properties to the molecules it helps construct. This application note serves as a technical guide to the effective use of this versatile building block, with a primary focus on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Boronic acids and their derivatives are fundamental pillars in the synthesis of a wide array of complex molecules, including pharmaceutical intermediates and advanced materials for applications such as Organic Light-Emitting Diodes (OLEDs).[1][2] The Suzuki-Miyaura reaction, in particular, stands as one of the most robust and widely used methods for the formation of carbon-carbon bonds.[3]

The presence of the ortho-methyl group can influence the dihedral angle of the resulting biaryl products, a crucial factor in the design of molecules with specific conformational requirements, such as atropisomers.[1][4][5][6] The para-isopropoxy group, being a moderately electron-donating group, can modulate the electronic properties of the phenyl ring, affecting both the reactivity of the boronic acid and the characteristics of the final product.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate, forming a new carbon-carbon bond. This reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[3]

Mechanistic Considerations: The Role of Structure

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. The substituents on this compound play a significant role in this cycle.

  • The ortho-Methyl Group: The steric hindrance from the methyl group can influence the rate of transmetalation. In some cases, bulky substituents on the boronic acid can slow down the reaction. However, this steric hindrance is also crucial in the synthesis of atropisomeric biaryls, where restricted rotation around the newly formed C-C bond leads to stable, axially chiral molecules.[1][4][5][6] The choice of a bulky phosphine ligand on the palladium catalyst is often critical to facilitate the reaction and promote reductive elimination.

  • The para-Isopropoxy Group: As an electron-donating group, the isopropoxy substituent increases the electron density on the phenyl ring. This can enhance the rate of transmetalation by making the organic moiety on the boron atom more nucleophilic and thus more readily transferred to the palladium center.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura reaction.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Product Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OH)2 4-Isopropoxy-2-methylphenyl- B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

References

Application Notes and Protocols for Catalytic Systems in 4-Isopropoxy-2-methylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Isopropoxy-2-methylphenylboronic Acid

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science discovery, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation.[1][2] Its versatility, mild reaction conditions, and tolerance of a wide array of functional groups have cemented its role in the synthesis of complex molecules.[3] this compound is a key building block in this domain, offering a unique combination of steric and electronic properties. The ortho-methyl group introduces steric hindrance that can be challenging, while the para-isopropoxy group provides electron-donating characteristics. These features make it a valuable synthon for creating highly substituted biaryl structures, which are prevalent in agrochemicals, natural products, and pharmaceuticals.[4][5]

This guide provides an in-depth exploration of the catalytic systems required for the successful application of this compound in cross-coupling reactions. We will delve into the mechanistic underpinnings, offer guidance on the selection of catalysts, ligands, and bases, and provide detailed, field-tested protocols to empower researchers in their synthetic endeavors.

The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a complex yet elegant process revolving around a palladium catalyst.[6] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8] Understanding this cycle is paramount for troubleshooting and optimizing reactions.

  • Oxidative Addition: The cycle initiates with the insertion of a low-valent palladium(0) species into the carbon-halide bond of the coupling partner (e.g., an aryl bromide). This step forms a palladium(II) intermediate. The rate of this step is influenced by the nature of the halide, with reactivity generally following the trend: I > OTf > Br > Cl.[7] For less reactive halides like chlorides, the choice of a sufficiently electron-rich and bulky ligand is critical to facilitate this step.[7]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium(II) center. The presence of a base is essential here; it activates the boronic acid by forming a more nucleophilic boronate species. This boronate then reacts with the palladium(II) complex, displacing the halide and forming a new palladium-carbon bond.

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[6] Bulky ligands can often promote this step.[9]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)₂ + Base ArPdAr_prime Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Ar-Ar' Biaryl Biaryl Product (Ar-Ar') ArylHalide Aryl Halide (Ar-X) BoronicAcid Boronic Acid (Ar'-B(OH)₂)

Caption: The Suzuki-Miyaura Catalytic Cycle.

Deconstructing the Catalytic System: A Guide to Component Selection

The success of a Suzuki-Miyaura coupling reaction, especially with a sterically hindered substrate like this compound, hinges on the judicious selection of each component of the catalytic system.

Palladium Precatalysts: The Source of Activity

While the active catalyst is a Pd(0) species, stable Pd(II) precatalysts are often used for their ease of handling.[6] These are reduced in situ to generate the active Pd(0) catalyst.

PrecatalystCommon NameKey Characteristics & Applications
Pd(PPh₃)₄ TetrakisA classic, air-sensitive Pd(0) catalyst. Often effective but can be less active for challenging substrates.
PdCl₂(dppf) -An air-stable Pd(II) precatalyst that is effective for a broad range of substrates.[6]
Pd₂(dba)₃ Tris(dibenzylideneacetone)dipalladium(0)A common Pd(0) source, often used in combination with a variety of phosphine ligands.
PEPPSI™-IPr -An N-heterocyclic carbene (NHC) based catalyst known for its high activity with aryl chlorides.[6]
Ligands: The Architects of Reactivity

The ligand plays a multifaceted role: it stabilizes the palladium center, influences its electronic properties, and modulates the steric environment around the metal. For sterically demanding substrates, bulky, electron-rich phosphine ligands are often the key to success.[10]

LigandAcronymStructural ClassKey Advantages & Applications
Triphenylphosphine PPh₃Monodentate PhosphineA standard, inexpensive ligand. Often sufficient for simple couplings.
SPhos -Buchwald LigandHighly active for sterically hindered and electron-rich aryl chlorides.
XPhos -Buchwald LigandA versatile and highly active ligand for a wide range of Suzuki-Miyaura couplings.
RuPhos -Buchwald LigandParticularly effective for highly sterically hindered substrates.[10]
1,1'-Bis(diphenylphosphino)ferrocene dppfBidentate PhosphineA robust and widely used ligand, often employed with PdCl₂ as a precatalyst.
Bases: The Activators of Transmetalation

The choice of base is critical and can significantly impact reaction yield. The base must be strong enough to form the boronate species but not so strong as to cause unwanted side reactions.

BaseFormulaStrengthKey Characteristics & Common Solvents
Potassium Carbonate K₂CO₃ModerateA common and effective base, often used in aqueous solvent mixtures (e.g., Toluene/H₂O).[9]
Cesium Carbonate Cs₂CO₃StrongHighly effective, particularly for difficult couplings, but more expensive. Often used in ethereal solvents like dioxane.
Potassium Phosphate K₃PO₄StrongA strong, non-nucleophilic base that is often effective when other bases fail.[11] Can be used in both aqueous and anhydrous conditions.
Sodium tert-butoxide NaOtBuVery StrongA very strong base, sometimes required for highly unreactive substrates. Must be handled under inert conditions.
Solvents: The Reaction Medium

The solvent system must solubilize the reactants and catalyst components and is often a mixture of an organic solvent and water to facilitate the dissolution of the inorganic base.

Solvent SystemTypical RatioCharacteristics & Applications
Toluene / Water 4:1 to 10:1A common biphasic system that works well with many catalyst/base combinations.
Dioxane / Water 4:1 to 10:1Dioxane is a good solvent for many organic substrates.
Tetrahydrofuran (THF) / Water 4:1 to 10:1Another effective ethereal solvent system.
N,N-Dimethylformamide (DMF) Anhydrous or with H₂OA polar aprotic solvent that can be useful for substrates with poor solubility in other organic solvents.[12]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general procedure that can be adapted for various aryl bromide coupling partners. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents:

ReagentM.W.Amount (mmol)Equivalents
This compound194.041.21.2
Aryl Bromide-1.01.0
Pd₂(dba)₃915.720.010.01
SPhos410.530.030.03
K₃PO₄212.272.02.0
Toluene-5 mL-
Water (degassed)-1 mL-

Experimental Workflow:

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Charge flask with solids: - Aryl Bromide - Boronic Acid - Pd₂(dba)₃ - SPhos - K₃PO₄ B Seal flask and purge with inert gas (Ar or N₂) A->B C Add degassed solvents: - Toluene - Water B->C D Heat reaction mixture (e.g., 80-100 °C) with stirring C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature E->F G Dilute with organic solvent (e.g., Ethyl Acetate) F->G H Wash with water and brine G->H I Dry organic layer (e.g., over Na₂SO₄) H->I J Concentrate in vacuo I->J K Purify by flash column chromatography J->K

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (0.01 mmol), SPhos (0.03 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. The following table outlines common problems and potential solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Poor solubility of reactants- Use a fresh batch of catalyst or a more active precatalyst/ligand system (e.g., a Buchwald G3 precatalyst).- Switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄).- Increase the reaction temperature.- Screen different solvent systems to improve solubility.[12]
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture- Use of a Pd(II) precatalyst without efficient reduction- Ensure thorough degassing of solvents and purging of the reaction vessel with inert gas.[9]- Consider using a Pd(0) source directly or adding a reducing agent if using a Pd(II) precatalyst.
Protodeborylation (Loss of Boronic Acid Group) - Harsh reaction conditions (high temperature, strong base)- Presence of excess water- Use milder reaction conditions (lower temperature, weaker base if possible).- Use the boronic acid as the limiting reagent or use a more stable boronate ester (e.g., a pinacol ester).[9]
Formation of Side Products - Reaction not going to completion- Decomposition of starting materials or product- Optimize reaction time and temperature.- Ensure the purity of starting materials.

Conclusion

The successful application of this compound in Suzuki-Miyaura cross-coupling reactions is a testament to the power of a well-designed catalytic system. By understanding the intricacies of the catalytic cycle and carefully selecting the palladium precatalyst, ligand, base, and solvent, researchers can overcome the challenges posed by this sterically hindered yet valuable building block. The protocols and troubleshooting guide provided herein serve as a robust starting point for the synthesis of novel and complex molecular architectures, paving the way for advancements in drug discovery and materials science.

References

Application Notes and Protocols for 4-Isopropoxy-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Organic Synthesis

4-Isopropoxy-2-methylphenylboronic acid (CAS No. 871126-21-5) has emerged as a crucial intermediate in the fields of medicinal chemistry and materials science.[1][2][3] Its unique structural features—a sterically hindered boronic acid group ortho to a methyl substituent and para to an isopropoxy group—confer specific reactivity and properties that are highly sought after in the synthesis of complex organic molecules.[4][5] This document provides a comprehensive guide to the synthesis and application of this versatile reagent, with a particular focus on its use in palladium-catalyzed cross-coupling reactions. The protocols and insights presented herein are designed for researchers, scientists, and drug development professionals seeking to leverage the full potential of this valuable building block. Boronic acids, in general, are prized for their stability, low toxicity, and broad functional group tolerance, making them ideal partners in a wide range of chemical transformations.[6][7]

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its effective use.

PropertyValue
Molecular Formula C₁₀H₁₅BO₃
Molecular Weight 194.04 g/mol
Appearance Solid
CAS Number 871126-21-5
Melting Point 112-116 °C
Boiling Point 343 °C at 760 mmHg
Density 1.08 g/cm³

Data sourced from ECHEMI.[2]

Synthesis of this compound: Key Methodologies

The synthesis of arylboronic acids is a well-established field, with several reliable methods available. The choice of method often depends on the starting materials, desired scale, and available laboratory equipment. Two prevalent and effective strategies for the preparation of this compound are the Grignard reagent method and the lithiation-borylation approach.

Method 1: Synthesis via Grignard Reagent

This classical and widely used method involves the formation of an aryl Grignard reagent from the corresponding aryl halide, followed by quenching with a trialkyl borate ester.[8][9][10] The resulting boronate ester is then hydrolyzed to yield the desired boronic acid.

Workflow for Grignard-based Synthesis

G A 1-Bromo-4-isopropoxy-2-methylbenzene C Grignard Reagent Formation A->C Reacts with B Mg turnings, THF B->C E Boronate Ester Formation C->E Quenched with D Triisopropyl borate, -78 °C D->E G This compound E->G Hydrolyzed by F Aqueous Acid Workup (e.g., HCl) F->G

Caption: Grignard-based synthesis of this compound.

Detailed Protocol:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq.).

    • Add a small crystal of iodine to initiate the reaction.

    • In the dropping funnel, place a solution of 1-bromo-4-isopropoxy-2-methylbenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).

    • Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and gentle refluxing is observed.

    • Add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • In a separate flask, prepare a solution of triisopropyl borate (1.5 eq.) in anhydrous THF.

    • Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -60 °C. The choice of a trialkyl borate is crucial, and triisopropyl borate is often preferred for its reactivity and handling characteristics.[8]

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel. A common purification strategy for boronic acids involves treating the crude product with a base to form the boronate salt, which can be washed with an organic solvent to remove non-acidic impurities, followed by acidification to regenerate the pure boronic acid.[11]

Method 2: Lithiation-Borylation

An alternative and powerful method for the synthesis of arylboronic acids is through directed ortho-lithiation followed by borylation.[12][13] This method is particularly useful when the starting material contains a directing group that facilitates deprotonation at a specific position. In the case of 4-isopropoxy-2-methylbenzene, the isopropoxy group can act as a directing group, although the presence of the methyl group can influence the regioselectivity.

Workflow for Lithiation-Borylation

G A 4-Isopropoxy-1-methylbenzene C Directed Lithiation A->C Reacts with B n-BuLi or s-BuLi, TMEDA, -78 °C B->C E Borylation C->E Quenched with D Triisopropyl borate D->E G This compound E->G Hydrolyzed by F Aqueous Acid Workup F->G

Caption: Lithiation-borylation route to this compound.

Detailed Protocol:

  • Directed Lithiation:

    • To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of 4-isopropoxy-1-methylbenzene (1.0 eq.) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 eq.) in anhydrous diethyl ether or THF.

    • Cool the solution to -78 °C.

    • Slowly add n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) (1.2 eq.) dropwise. The use of TMEDA chelates the lithium cation, increasing the basicity of the organolithium reagent and facilitating the deprotonation.

    • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Borylation and Workup:

    • Follow the borylation, hydrolysis, and purification steps as described in Method 1. The reaction of the organolithium species with the borate ester is typically very fast.[14]

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds.[15][16][17] This reaction is widely used in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are common motifs in drug candidates.[7][18]

General Suzuki-Miyaura Coupling Scheme

G cluster_0 Reactants cluster_1 Reaction Conditions A This compound F Biaryl Product A->F B Aryl/Heteroaryl Halide (or Triflate) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) C->F D Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) D->F E Solvent (e.g., Toluene, Dioxane, DMF/H₂O) E->F

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol for a Typical Suzuki-Miyaura Coupling:

  • Reaction Setup:

    • In a reaction vessel (e.g., a microwave vial or a round-bottom flask), combine this compound (1.2 eq.), the aryl or heteroaryl halide (1.0 eq.), and the base (2.0-3.0 eq.). Common bases include potassium carbonate, cesium carbonate, or potassium phosphate.[15][19]

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and, if necessary, a ligand (e.g., XPhos, SPhos). The choice of catalyst and ligand is critical and depends on the nature of the coupling partners.[19]

    • Add the solvent system. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used.

  • Reaction Execution:

    • Degas the reaction mixture by bubbling nitrogen or argon through it for 15-30 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS. Microwave irradiation can often significantly reduce reaction times.[19]

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and dilute it with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Troubleshooting and Expert Insights

  • Low Yields in Grignard Synthesis: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere. The quality of the magnesium and the solvent is paramount. The presence of moisture will quench the Grignard reagent.

  • Side Reactions in Lithiation: The regioselectivity of the lithiation can be influenced by temperature and the choice of the organolithium reagent. Careful control of the reaction temperature is essential.

  • Inefficient Suzuki Coupling: If the coupling reaction is sluggish or incomplete, consider screening different palladium catalysts, ligands, bases, and solvent systems. The steric hindrance from the ortho-methyl group on the boronic acid may require more active catalyst systems.

  • Protodeboronation: In some cases, especially under harsh basic conditions or prolonged reaction times, the boronic acid can be cleaved to the corresponding arene. Using milder bases or shorter reaction times can mitigate this side reaction.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its preparation via Grignard or lithiation-borylation routes is well-established, and its application in Suzuki-Miyaura cross-coupling reactions enables the efficient construction of complex molecular architectures. By understanding the principles behind its synthesis and reactivity, and by following carefully optimized protocols, researchers can effectively utilize this building block to advance their synthetic goals in drug discovery and materials science.

References

  • Leermann, T., Leroux, F. R., & Colobert, F. (2011). A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents. Organic Letters, 13(17), 4479–4481. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons. [Link]

  • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.
  • Process for producing an aryl boronic acid. (2000).
  • Leonori, D., & Aggarwal, V. K. (2014). Lithiation–borylation methodology and its application in synthesis. Accounts of chemical research, 47(10), 3174-3183. [Link]

  • Aggarwal, V. K., & Webster, M. P. (2011). Asymmetric Homologation of Boronic Esters with Lithiated Carbamates, Epoxides and Aziridines. In Boronic Acids (pp. 479-505). Wiley-VCH Verlag GmbH & Co. KGaA. [Link]

  • Preparation method of arylboronic acid compound. (2014).
  • Carson, N. (2014). The Lithiation-Borylation Strategy: Methods for Stereospecific sp3-sp3 Homologation. University of Illinois. [Link]

  • Yeung, K. S., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products. Natural Product Reports, 39(2), 269-306. [Link]

  • Standard Lithiation–Borylation A user's guide. (2017). Aggarwal Group. [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • This compound. (n.d.). Kuujia.com. [Link]

  • Process for purification of boronic acid and its derivatives. (2005).
  • Singh, V. K., & Kumar, V. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(16), 4984. [Link]

  • Fernandes, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(16), 2975. [Link]

  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

  • Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. (n.d.). Pharmaffiliates. [Link]

  • Boron-Containing Pharmacophore. (n.d.). MIT Technology Licensing Office. [Link]

  • Advancing Drug Discovery: The Role of Boronic Acids like 2-Hydroxyphenylboronic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

The Strategic Application of 4-Isopropoxy-2-methylphenylboronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic construction of complex molecular architectures is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceutical agents.[1][2] This guide provides an in-depth exploration of 4-Isopropoxy-2-methylphenylboronic acid (CAS No: 871126-21-5) as a sophisticated building block in drug discovery programs.[3][4] We will dissect the rationale for its use, detailing how its unique structural motifs—the isopropoxy and ortho-methyl groups—can be leveraged to modulate pharmacokinetic and pharmacodynamic properties. This document furnishes researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, field-proven protocols for the effective application of this versatile reagent.

Introduction: The Rationale for a Substituted Phenylboronic Acid

Boronic acids are indispensable tools in organic synthesis, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] Their stability, low toxicity, and functional group tolerance make them ideal for the late-stage functionalization of complex molecules, a common strategy in drug development.[6][7]

The selection of This compound is not arbitrary; it is a calculated choice to introduce specific, desirable properties into a drug candidate.

  • The Power of the Biaryl Scaffold: The biaryl motif is a privileged structure in medicinal chemistry, offering a rigid scaffold that can effectively orient functional groups for optimal interaction with biological targets.[1][6]

  • The Influence of the ortho-Methyl Group: The methyl group at the ortho position introduces steric hindrance. This can have several profound effects:

    • Conformational Restriction: It can lock the biaryl bond into a specific conformation, which may be crucial for high-affinity binding to a receptor pocket.

    • Metabolic Stability: The steric bulk can shield adjacent bonds from metabolic enzymes (e.g., Cytochrome P450s), potentially reducing the rate of metabolism and improving the drug's half-life.

    • Reaction Kinetics: While significant steric hindrance can challenge the coupling reaction, the methyl group is often well-tolerated with modern catalyst systems and can influence the regioselectivity of reactions.[8][9]

  • The Role of the para-Isopropoxy Group: Alkoxy groups, such as isopropoxy, are frequently incorporated into drug candidates to fine-tune their properties:[10]

    • Lipophilicity and Solubility: The isopropoxy group increases lipophilicity, which can enhance membrane permeability and absorption. The balance of lipophilicity is critical for overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

    • Receptor Interactions: The oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein, thereby increasing potency.[11] The branched nature of the isopropyl group can also provide favorable van der Waals interactions within a binding pocket.[12]

    • Metabolic Profile: While enhancing lipophilicity, alkoxy groups can also be sites of metabolism (O-dealkylation). The isopropoxy group is generally more stable to metabolism than a methoxy or ethoxy group, offering a good balance of properties.[13]

By combining these features, this compound provides a modular scaffold to systematically investigate structure-activity relationships (SAR) and optimize lead compounds.

The Suzuki-Miyaura Coupling: Mechanism and Considerations

The Suzuki-Miyaura reaction is a robust and versatile method for C-C bond formation.[14] The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[15]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition r1x R¹-X pd_complex R¹-Pd(II)L_n-X pd_complex->pd0 transmetalation Transmetalation r2b R²-B(OR)₂ base Base biaryl_pd_complex R¹-Pd(II)L_n-R² biaryl_pd_complex->pd0 reductive_elimination Reductive Elimination product R¹-R² r1x->pd_complex r2b->biaryl_pd_complex

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
  • Catalyst Selection: The oxidative addition of the aryl halide (R¹-X) to the Pd(0) center is often the rate-limiting step.[5] For sterically hindered substrates like those involving this compound, or for less reactive aryl chlorides, ligands that are both bulky and electron-rich are required. Ligands such as SPhos or XPhos are excellent choices as they promote the formation of a monoligated, highly reactive Pd(0) species and facilitate both oxidative addition and reductive elimination.[16][17]

  • Base: A base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species (R-B(OH)₃⁻).[7] The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent system can significantly impact the reaction rate and yield. Stronger bases like K₃PO₄ or Cs₂CO₃ are often preferred for challenging couplings.

  • Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, or THF) and water is commonly used. Water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the coupling partners and catalyst.[18]

Experimental Protocols

The following protocols are provided as a robust starting point for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.

General Workflow
Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Materials & Reagents
ReagentCAS No.Molecular Wt.Purpose
This compound871126-21-5194.04Building Block (Nucleophile)
Aryl Bromide (e.g., 4-Bromoanisole)104-92-7187.04Coupling Partner (Electrophile)
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.72Palladium Pre-catalyst
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.51Ligand
Potassium Phosphate (K₃PO₄)7778-53-2212.27Base
1,4-Dioxane (Anhydrous)123-91-188.11Solvent
Deionized Water7732-18-518.02Co-solvent
Step-by-Step Protocol: Synthesis of 4'-Methoxy-4-isopropoxy-2-methyl-1,1'-biphenyl
  • Reaction Setup:

    • To a clean, oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add this compound (116 mg, 0.60 mmol, 1.2 equiv.).

    • Add the aryl bromide (e.g., 4-bromoanisole, 94 mg, 0.50 mmol, 1.0 equiv.) and potassium phosphate (K₃PO₄, 212 mg, 1.0 mmol, 2.0 equiv.).

    • In a separate vial, pre-mix the catalyst: Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd) and SPhos (8.2 mg, 0.02 mmol, 2 mol%). Add this solid mixture to the reaction vessel.

    • Expertise Note: Pre-mixing the solid catalyst and ligand ensures they are added together and helps maintain the desired Pd:Ligand ratio. Using a slight excess of the boronic acid (1.2-1.5 equiv.) is common practice to drive the reaction to completion and account for any potential protodeboronation side reactions.[19]

  • Solvent Addition and Degassing:

    • Add anhydrous 1,4-dioxane (2.5 mL) and deionized water (0.5 mL) to the vessel.

    • Seal the vessel and degas the mixture thoroughly for 10-15 minutes by bubbling argon or nitrogen gas through the solution. Alternatively, use three cycles of freeze-pump-thaw.

    • Trustworthiness Note: Degassing is a critical step. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive. A properly degassed reaction is essential for reproducibility and high yields.

  • Reaction Execution:

    • Place the sealed vessel in a preheated oil bath or heating block at 100 °C.

    • Stir the reaction mixture vigorously for 2-12 hours.

    • Expertise Note: The reaction temperature and time are empirical. For sterically hindered substrates, higher temperatures may be required. Monitoring the reaction is key to avoid unnecessary heating that could lead to byproduct formation.

  • Monitoring:

    • Periodically (e.g., every 2 hours), take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate or analyze by LC-MS to check for the disappearance of the starting aryl bromide.[7]

  • Work-up:

    • Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the contents to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of 0% to 10% ethyl acetate in hexanes) to isolate the pure biaryl product.

Data and Expected Outcomes

The protocol described is a generalized procedure based on established methods for coupling electron-rich and sterically hindered boronic acids.[16][20] Yields are highly dependent on the specific aryl halide used.

Aryl Halide TypeReactivityTypical ConditionsExpected Yield Range
Electron-rich Aryl BromideModerate100 °C, 4-12 h, SPhos/Pd₂(dba)₃, K₃PO₄75-95%
Electron-poor Aryl BromideHigh80-100 °C, 2-6 h, SPhos/Pd₂(dba)₃, K₃PO₄80-98%
Heteroaryl BromideVariableConditions may require optimization50-90%
Electron-rich Aryl ChlorideLow110-120 °C, 12-24 h, more specialized catalyst40-70%

Note: These are illustrative ranges. Actual yields must be determined experimentally.

Conclusion

This compound is a highly valuable and strategic building block for drug discovery. Its pre-installed ortho-methyl and para-isopropoxy functionalities provide medicinal chemists with a powerful tool to modulate steric and electronic properties, thereby optimizing a compound's pharmacological profile. The robust Suzuki-Miyaura coupling protocols, when executed with an understanding of the underlying mechanistic principles and careful attention to experimental detail, enable the efficient incorporation of this scaffold into diverse molecular frameworks. This guide serves as a comprehensive resource to empower researchers to confidently and effectively utilize this reagent in their quest for novel therapeutics.

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  • Suzuki reaction. (n.d.). Wikipedia. [Link]

  • Discovery of a potent and selective COX-2 inhibitor in the alkoxy lactone series with optimized metabolic profile. (n.d.). ResearchGate. [Link]

  • Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. (2023, September 2). PubMed. [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of a Key Biaryl Intermediate Using 4-Isopropoxy-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Isopropoxy-2-methylphenylboronic Acid in Complex Molecule Synthesis

In the landscape of modern pharmaceutical and materials science, the construction of complex molecular architectures with precision and efficiency is paramount. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[1] These motifs are prevalent in a vast array of biologically active compounds and advanced materials. This compound (CAS 871126-21-5) has emerged as a critical building block in this context. Its unique substitution pattern, featuring a sterically directing methyl group and an electron-donating isopropoxy group, offers distinct advantages in controlling regioselectivity and enhancing reactivity in palladium-catalyzed cross-coupling reactions.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the large-scale application of this compound. We will delve into a specific, industrially relevant example: the kilogram-scale synthesis of a key biaryl intermediate used in the production of a leading pharmaceutical agent. This guide will not only provide a detailed, step-by-step protocol but also elucidate the underlying scientific principles that govern the experimental choices, ensuring a robust, scalable, and reproducible process.

Core Application: Large-Scale Suzuki-Miyaura Coupling for a Pharmaceutical Intermediate

The primary application we will explore is the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable aryl halide. This reaction is a pivotal step in the convergent synthesis of numerous complex molecules. The sterically hindered nature of the boronic acid, due to the ortho-methyl group, can be advantageous in preventing unwanted side reactions and promoting the desired coupling pathway.[2]

Reaction Principle: The Catalytic Cycle of Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative, which is activated by a base. The final step is reductive elimination, which yields the desired biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Aryl Halide Ar-X->Ar-Pd(II)-X(L2) Ar'B(OH)2 4-Isopropoxy-2-methylphenyl boronic acid Ar'B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2) G A Reactor Setup & Inerting B Charge Reagents: Aryl Bromide, Boronic Acid, Toluene A->B C Spurge with Nitrogen B->C E Add Catalyst Solution to Reactor C->E D Prepare Catalyst Solution: Pd(OAc)₂, PPh₃ in Toluene D->E F Prepare Aqueous Base: K₂CO₃ in Deionized Water G Add Base Solution to Reactor F->G H Heat to 90-95 °C G->H I Monitor Reaction by HPLC H->I J Cool to Room Temperature I->J Reaction Complete K Phase Separation J->K L Aqueous Wash K->L M Solvent Swap to Heptane L->M N Crystallization M->N O Filtration and Drying N->O P Final Product O->P

Caption: A typical experimental workflow for large-scale biaryl synthesis.

Step-by-Step Protocol
  • Reactor Preparation: Ensure a clean and dry 200 L glass-lined reactor is equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet/outlet. Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere.

  • Charging of Reagents: Charge the reactor with the aryl bromide (10.0 kg, 49.98 mol) and this compound (10.7 kg, 55.14 mol). Add toluene (100 L).

  • Inerting the Mixture: Stir the mixture at room temperature and sparge with nitrogen for an additional 30 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Preparation: In a separate, inerted vessel, dissolve palladium(II) acetate (0.056 kg, 0.25 mol) and triphenylphosphine (0.262 kg, 1.00 mol) in toluene (5 L). Stir until a homogeneous solution is formed.

  • Catalyst Addition: Transfer the catalyst solution to the main reactor via a cannula or a pressure-equalizing dropping funnel.

  • Base Preparation and Addition: In another vessel, dissolve anhydrous potassium carbonate (13.8 kg, 99.85 mol) in deionized water (20 L). Transfer this aqueous solution to the reactor.

  • Reaction Execution: With vigorous stirring, heat the reaction mixture to a gentle reflux (approximately 90-95 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots every 2 hours and analyzing them by High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 8-12 hours, as indicated by the consumption of the aryl bromide.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature (20-25 °C).

    • Stop the stirring and allow the phases to separate. Remove the lower aqueous phase.

    • Wash the organic phase with deionized water (2 x 20 L) and then with brine (20 L).

    • Perform a solvent swap from toluene to a less soluble solvent like heptane via distillation under reduced pressure to induce crystallization.

    • Cool the resulting slurry to 0-5 °C and stir for at least 2 hours.

    • Filter the solid product and wash the filter cake with cold heptane (2 x 10 L).

    • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

Expertise & Experience: Navigating the Nuances of Scale-Up

Causality Behind Experimental Choices
  • Excess Boronic Acid: A slight excess (1.1 equivalents) of the boronic acid is used to drive the reaction to completion and to compensate for any potential homocoupling of the boronic acid (a common side reaction).

  • Catalyst System: The combination of Pd(OAc)₂ and PPh₃ forms the active Pd(0)(PPh₃)₄ catalyst in situ. Triphenylphosphine acts as a ligand that stabilizes the palladium catalyst and modulates its reactivity. The catalyst loading is kept low (0.5 mol%) for economic and environmental reasons, which is a critical consideration in large-scale synthesis.

  • Choice of Base and Solvent System: A two-phase system of toluene and water with potassium carbonate as the base is a robust and widely used combination for Suzuki-Miyaura couplings. [3]The base is crucial for the activation of the boronic acid to the more nucleophilic boronate species, which facilitates transmetalation. Water is essential for dissolving the inorganic base, while toluene solubilizes the organic reactants and the catalyst.

  • Inert Atmosphere: The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere throughout the reaction is critical for achieving high yields and catalyst turnover.

Trustworthiness: A Self-Validating System

The protocol is designed to be self-validating through in-process controls. Regular HPLC monitoring allows for real-time tracking of the reaction progress and the formation of any impurities. The clear phase separation during work-up and the crystallization step are designed to efficiently remove the catalyst, excess reagents, and byproducts, leading to a high-purity final product.

Safety and Handling

This compound is an irritant. [4]Handle with care, avoiding contact with skin, eyes, and clothing. Ensure adequate ventilation and use appropriate personal protective equipment. In case of contact, rinse the affected area with plenty of water. Consult the Safety Data Sheet (SDS) for detailed information.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Ku, Y.-Y., Chan, V. S., Christesen, A., Grieme, T., Mulhern, M., Pu, Y.-M., & Wendt, M. D. (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. The Journal of Organic Chemistry, 84(8), 4814–4829. [Link]

  • Kuujia. (n.d.). 871126-21-5(this compound). Retrieved January 5, 2026, from [Link]

  • Miyaura, N., Yamada, K., & Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440.
  • Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • ChemRxiv. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?[Link]

  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). A Method for Palladium-Catalyzed Cross-Coupling Reactions of Simple Alkyl Chlorides: Suzuki Reactions Catalyzed by [Pd2(dba)3]/PCy3.
  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2019). Development of a Modified Process for the Kilogram-Scale Synthesis of c-Met/ALK Inhibitor HS-10168. [Link]

  • Miyaura, N., & Suzuki, A. (1981). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Accounts of Chemical Research, 14(11), 343-350.
  • Alchem.Pharmtech. (n.d.). CAS 871126-21-5 | (4-Isopropoxy-2-methylphenyl)boronic acid. Retrieved January 5, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2020). A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. [Link]

  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved January 5, 2026, from [Link]

Sources

The Versatile Role of 4-Isopropoxy-2-methylphenylboronic Acid in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unpacking the Potential of a Substituted Phenylboronic Acid

In the landscape of materials science, the molecular architecture of organic compounds is paramount to their function. Phenylboronic acids, a cornerstone of modern synthetic chemistry, serve as versatile building blocks for a myriad of advanced materials. Among these, 4-Isopropoxy-2-methylphenylboronic acid (CAS No. 871126-21-5) emerges as a compound of significant interest.[1][2][3][4] Its unique substitution pattern—an electron-donating isopropoxy group at the para position and a sterically influential methyl group at the ortho position—imparts distinct reactivity and properties to the resulting materials. This guide provides an in-depth exploration of the applications of this compound in the synthesis of high-performance organic electronic materials and fluorescent sensors, complete with detailed experimental protocols for researchers and drug development professionals.

The isopropoxy group, being an electron-donating moiety, can enhance the electron density of the phenyl ring, influencing the electronic properties of materials it is incorporated into. This can be particularly advantageous in the design of hole-transport materials for organic light-emitting diodes (OLEDs).[5][6][7][8] The ortho-methyl group, on the other hand, can introduce a steric twist in the molecular backbone of polymers, which can be leveraged to control intermolecular interactions and solubility. Understanding these structure-property relationships is key to harnessing the full potential of this unique building block.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueSource
CAS Number 871126-21-5[3]
Molecular Formula C₁₀H₁₅BO₃[3][4]
Molecular Weight 194.04 g/mol [3]
Appearance Solid[3]
Purity Typically ≥98%[3]

Core Application I: Synthesis of Conjugated Polymers for Organic Electronics

The Suzuki-Miyaura cross-coupling reaction is a powerhouse in the synthesis of conjugated polymers, which are the active components in many organic electronic devices such as OLEDs and organic photovoltaics (OPVs).[9][10] this compound is an excellent candidate for this reaction, enabling the introduction of specific electronic and steric properties into the polymer backbone.

Causality of Experimental Choices in Suzuki-Miyaura Polymerization

The success of a Suzuki-Miyaura polymerization hinges on several critical factors:

  • Catalyst System: A palladium catalyst, often in its Pd(0) oxidation state, is the workhorse of this reaction. The choice of ligands, such as phosphines, is crucial for stabilizing the catalyst and facilitating the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can influence reaction rates and yields.

  • Solvent: The solvent system must be able to dissolve the monomers, catalyst, and base to ensure a homogeneous reaction mixture. Often, a mixture of an organic solvent and an aqueous solution of the base is used.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. Therefore, the reaction is typically carried out under an inert atmosphere of nitrogen or argon.

The isopropoxy group on the phenyl ring of this compound increases its nucleophilicity, which can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle. The ortho-methyl group can introduce steric hindrance, which may require careful optimization of reaction conditions to achieve high yields and molecular weights.

Experimental Workflow: Suzuki-Miyaura Polymerization

Caption: Workflow for Suzuki-Miyaura Polymerization.

Protocol: Synthesis of a Polyfluorene Copolymer

This protocol describes the synthesis of a copolymer of 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester and a dihalide, incorporating this compound as a side-chain functionalizing agent to tune the polymer's properties.

Materials:

  • 2,7-dibromo-9,9-dioctylfluorene

  • This compound (1.05 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%)

  • Potassium carbonate (K₂CO₃, 4 equivalents)

  • Toluene

  • Deionized water

  • Methanol

Procedure:

  • To a 100 mL Schlenk flask, add 2,7-dibromo-9,9-dioctylfluorene (1.0 g, 1.83 mmol), this compound (0.37 g, 1.92 mmol), and potassium carbonate (1.01 g, 7.32 mmol).

  • Add toluene (30 mL) and deionized water (10 mL) to the flask.

  • Degas the mixture by bubbling argon through it for 30 minutes.

  • In a separate vial, dissolve palladium(II) acetate (8.2 mg, 0.037 mmol) and triphenylphosphine (77 mg, 0.29 mmol) in degassed toluene (5 mL).

  • Under a positive pressure of argon, add the catalyst solution to the reaction flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 48 hours.

  • Cool the reaction to room temperature and pour the mixture into 300 mL of methanol.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with methanol and then with water to remove any remaining salts.

  • Redissolve the polymer in a minimum amount of toluene and reprecipitate it into methanol.

  • Collect the purified polymer by filtration and dry it under vacuum at 60 °C overnight.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure, and UV-Vis and fluorescence spectroscopy to investigate its optical properties.

Core Application II: Development of Fluorescent Sensors

Boronic acids are renowned for their ability to reversibly bind with 1,2- and 1,3-diols to form cyclic boronate esters.[11][12] This property is the foundation for the design of fluorescent sensors for saccharides and other diol-containing biomolecules.[11][13] By coupling this compound to a fluorophore, a sensor can be constructed where the binding event modulates the fluorescence output.

Mechanism of Boronic Acid-Based Fluorescent Sensing

The sensing mechanism often relies on photoinduced electron transfer (PET). In the unbound state, an electron-rich group (e.g., an amine) in proximity to the fluorophore can quench its fluorescence through PET. Upon binding of a diol to the boronic acid, the Lewis acidity of the boron center increases, leading to a stronger interaction with the quenching group. This can disrupt the PET process, resulting in an increase in fluorescence intensity ("turn-on" sensor).

The isopropoxy group in this compound can influence the electronic properties of the sensor, while the methyl group can affect the binding affinity and selectivity for different diols.

Experimental Workflow: Fluorescent Sensor Synthesis and Testing

Caption: Workflow for Fluorescent Sensor Development.

Protocol: Synthesis and Evaluation of a Naphthalimide-Based Glucose Sensor

This protocol outlines the synthesis of a fluorescent glucose sensor by attaching this compound to a 4-amino-1,8-naphthalimide fluorophore.

Materials:

  • 4-Amino-1,8-naphthalimide

  • This compound

  • Acryloyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Phosphate-buffered saline (PBS)

  • Glucose

Procedure:

Part A: Synthesis of the Sensor

  • Dissolve 4-amino-1,8-naphthalimide (1.0 g, 4.71 mmol) and triethylamine (1.3 mL, 9.42 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add acryloyl chloride (0.42 mL, 5.18 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield N-(1,8-naphthalimid-4-yl)acrylamide.

  • Couple this intermediate with this compound via a suitable linker chemistry (e.g., an ether linkage formed through a Williamson ether synthesis if the naphthalimide is appropriately functionalized with a leaving group). Note: The specific coupling strategy will depend on the chosen linker.

  • Purify the final sensor compound by column chromatography on silica gel.

Part B: Evaluation of Glucose Sensing

  • Prepare a stock solution of the sensor (1 mM) in DMSO.

  • Prepare a series of glucose solutions of varying concentrations in PBS (pH 7.4).

  • In a cuvette, add the sensor stock solution to PBS to a final concentration of 10 µM.

  • Record the fluorescence spectrum of the sensor solution (e.g., excitation at 450 nm).

  • Add aliquots of the glucose solutions to the cuvette and record the fluorescence spectrum after each addition.

  • Plot the change in fluorescence intensity as a function of glucose concentration to determine the sensor's response.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for the creation of advanced materials. Its unique substitution pattern provides a handle to fine-tune the electronic and steric properties of conjugated polymers for organic electronic devices and to modulate the binding and sensing characteristics of fluorescent probes. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in their own applications. Future research may focus on incorporating this moiety into materials for other applications, such as thermally activated delayed fluorescence (TADF) emitters and materials for perovskite solar cells, further expanding the utility of this promising molecule.[14][15][16][17][18]

References

  • Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. National Institutes of Health. Available at: [Link]

  • 871126-21-5(this compound) | Kuujia.com. Kuujia. Available at: [Link]

  • CAS 871126-21-5 | (4-Isopropoxy-2-methylphenyl)boronic acid - Alchem.Pharmtech. Alchem.Pharmtech. Available at: [Link]

  • Highly Efficient Suzuki–Miyaura Polymerization Enabled by Direct Transmetalation with Boronic Esters. ResearchGate. Available at: [Link]

  • Design, Synthesis and Evaluation of Fluorescent Probes for Biological Applications. University of Illinois Urbana-Champaign. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]

  • Principal component analysis-assisted fluorescent phenylboronic acid probes for discrimination and detection of living pathogenic bacteria. RSC Publishing. Available at: [Link]

  • Preparation of Polymers for Organic Light-emitting Diodes Using Suzuki-Miyaura Coupling Reaction and Improvements of their Properties. ResearchGate. Available at: [Link]

  • Molecular Design and Synthesis of Organic Hole Transport Materials for Optoelectronic Applications. POSTECH. Available at: [Link]

  • Design and synthesis of dopant-free organic hole-transport materials for perovskite solar cells. RSC Publishing. Available at: [Link]

  • Hybrid Heterocycle-Containing Electron-Transport Materials Synthesized by Regioselective Suzuki Cross-Coupling Reactions for Highly Efficient Phosphorescent OLEDs with Unprecedented Low Operating Voltage. ResearchGate. Available at: [Link]

  • Rational design of small molecule fluorescent probes for biological applications. University of Illinois Urbana-Champaign. Available at: [Link]

  • Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry. ResearchGate. Available at: [Link]

  • Design and synthesis of dopant-free organic hole-transport materials for perovskite solar cells. KTH Diva. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health. Available at: [Link]

  • Recent development of boronic acid-based fluorescent sensors. RSC Publishing. Available at: [Link]

  • Organic electroluminescent materials and devices - Patent US-12284911-B2. PubChem. Available at: [Link]

  • Mechanochemistry for the Sustainable Synthesis of Organic Hole Transport Materials in Perovskite Solar Cells. National Institutes of Health. Available at: [Link]

  • Boron-containing compound, emitting layer of organic light emitting diode and organic light emitting diode device. Google Patents.
  • Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. National Institutes of Health. Available at: [Link]

  • Recent Advances in Thermally Activated Delayed Fluorescence Materials. Frontiers. Available at: [Link]

  • Design and synthesis of dopant-free organic hole-transport materials for perovskite solar cells. DiVA portal. Available at: [Link]

  • Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications. National Institutes of Health. Available at: [Link]

  • Thermally activated delayed fluorescence emitters with bulky four-coordinate boron acceptors for high-performance solution-processed OLEDs. ResearchGate. Available at: [Link]

  • Organoboron Complexes as Thermally Activated Delayed Fluorescence (TADF) Materials for Organic Light-Emitting Diodes (OLEDs): A Computational Study. MDPI. Available at: [Link]

  • Narrowband Emissive Thermally Activated Delayed Fluorescence Materials. University of Illinois Urbana-Champaign. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available at: [Link]

  • Organic semiconductors. Google Patents.
  • Organic semiconductors and devices incorporating same. Google Patents.
  • Organic semiconductor compositions. Google Patents.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions with 4-Isopropoxy-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-isopropoxy-2-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The unique steric and electronic properties of this ortho-substituted boronic acid present specific challenges that can lead to diminished yields if not properly addressed. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate these challenges and achieve high-yield outcomes.

Troubleshooting Guide: Addressing Common Issues

This section is designed to help you diagnose and resolve specific problems encountered during your experiments.

Question: My reaction is showing low or no conversion of the starting materials. What are the primary factors to investigate?

Answer: When a Suzuki coupling with a sterically hindered substrate like this compound fails, a systematic review of your reaction parameters is crucial. The steric bulk from the ortho-methyl and isopropoxy groups can significantly slow down key steps in the catalytic cycle, particularly transmetalation and reductive elimination.[1]

Here's a prioritized checklist:

  • Catalyst System (Palladium Source and Ligand): This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often inefficient for hindered couplings.[2] You require a catalyst system that is both highly active and can accommodate sterically demanding substrates.

    • Expertise & Experience: The key is to use bulky, electron-rich phosphine ligands. These ligands promote the formation of a monoligated, 12-electron Pd(0) species, which is more sterically accessible for oxidative addition. Furthermore, their electron-donating nature accelerates the rate-limiting reductive elimination step.[3]

    • Recommendation: Switch to a modern Buchwald-type biarylphosphine ligand such as SPhos, XPhos, or RuPhos.[4] These are designed to create a more open coordination sphere around the palladium center.[3][5] N-heterocyclic carbene (NHC) ligands are also an excellent choice for their strong σ-donating properties and steric bulk, which enhance catalytic activity for hindered substrates.[6] Pre-formed palladium precatalysts, like XPhos Pd G3, are often more reliable as they ensure the correct ligand-to-metal ratio and are more stable.[1]

  • Choice of Base: The base plays a multifaceted role: it activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[7][8] For hindered substrates, a stronger base is often necessary to drive the reaction forward.

    • Causality: The ortho-substituents on the boronic acid can hinder the approach of the palladium complex during transmetalation. A stronger base can increase the concentration of the reactive boronate species, helping to overcome this kinetic barrier.

    • Recommendation: If you are using weaker bases like Na₂CO₃ or K₂CO₃ with limited success, consider switching to stronger bases such as K₃PO₄, Cs₂CO₃, or even potassium tert-butoxide (t-BuOK).[6] The choice of base should also be matched with the solvent system. For instance, K₃PO₄ often works well in aqueous solvent mixtures like dioxane/water.[9]

  • Solvent and Temperature: The solvent must be able to dissolve all reactants and intermediates. More importantly, for challenging couplings, higher temperatures are often required to provide the necessary activation energy.

    • Recommendation: Aprotic polar solvents like 1,4-dioxane, toluene, or THF are standard choices.[10] Often, a mixture with water (e.g., 10:1 dioxane/water) is used to help dissolve inorganic bases like K₃PO₄.[1] If you suspect water-related side reactions (see below), switching to a strictly anhydrous system with a soluble base like t-BuOK in anhydrous dioxane or toluene is a valid strategy.[6] Increase the reaction temperature, typically in the range of 80–110 °C, to drive the reaction to completion.[1]

Question: I'm observing a significant amount of a side product that corresponds to the protonated form of my starting boronic acid (1-isopropoxy-3-methylbenzene). What is causing this and how can I minimize it?

Answer: You are observing protodeboronation (or protodeborylation), a common and detrimental side reaction where the C-B bond is cleaved and replaced by a C-H bond.[11] This side reaction consumes your boronic acid, leading to a direct reduction in the yield of your desired product. Ortho-substituted boronic acids can be particularly susceptible to this process.[2]

Here’s how to address it:

  • Minimize Water Content: While a small amount of water can be beneficial for dissolving certain bases, excess water is a primary source of protons for this side reaction.[12]

    • Recommendation: If protodeboronation is significant, switch to anhydrous conditions. Use freshly distilled, anhydrous solvents and a thoroughly dried base. Consider using a boronic ester, such as the pinacol ester derivative of this compound, as they are generally more stable and less prone to protodeboronation.[13]

  • Base Selection: The choice and strength of the base can influence the rate of protodeboronation.

    • Recommendation: While a strong base is needed for the coupling, an excessively strong base under protic conditions can accelerate protonolysis. If using aqueous conditions, a milder base like KF or CsF might be a better choice as fluoride ions can form a more stable trifluoroborate species.[2]

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of protodeboronation.

    • Recommendation: Monitor your reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. If the reaction stalls, it's often more effective to optimize the catalyst system or other parameters rather than simply extending the reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for a Suzuki reaction with this compound?

A1: For sterically hindered substrates, a higher catalyst loading is often necessary compared to simpler couplings. A good starting point is 1–2 mol% of the palladium source.[12] If the reaction is sluggish, you can increase the loading to 3-5 mol%. However, with highly active catalyst systems like those based on Buchwald ligands or NHCs, loadings as low as 0.05 mol% can be effective.[6]

Q2: My aryl halide coupling partner is an aryl chloride. Does this require special considerations?

A2: Absolutely. Aryl chlorides are significantly less reactive than their bromide or iodide counterparts due to the much stronger C-Cl bond. This makes the initial oxidative addition step of the catalytic cycle the rate-limiting step. To achieve successful coupling with an aryl chloride, you must use a highly active, electron-rich catalyst system. Bulky biarylphosphine ligands (e.g., XPhos, SPhos) or NHC ligands are essential for this purpose.[12][14] You will also likely need a stronger base, such as t-BuOK, and higher reaction temperatures.[6]

Q3: How should I store and handle this compound?

A3: Boronic acids are susceptible to degradation over time, particularly through dehydration to form boroxines (cyclic trimers). This can affect the stoichiometry and reactivity in your reaction. It is best to store this compound in a cool, dry place, preferably in a desiccator. If you suspect degradation, you can sometimes improve results by dissolving the boronic acid in a solvent and adding diethanolamine to form a more stable adduct, which can be used directly in the coupling reaction.[1]

Optimized Reaction Parameters Summary

ParameterRecommendation for this compoundRationale
Palladium Precatalyst XPhos Pd G3, SPhos Pd G2, or similar Buchwald precatalystsProvides a reliable 1:1 Pd:Ligand ratio; highly active for hindered substrates.[1][6]
Ligand XPhos, SPhos, RuPhos, or an NHC ligand (e.g., IPr)Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[3][12]
Base K₃PO₄, Cs₂CO₃, or t-BuOKStronger bases are needed to overcome the steric hindrance in the transmetalation step.[2][6]
Solvent 1,4-Dioxane, Toluene, or THF (often with a small amount of H₂O if using an inorganic base)Good solubility for reactants and stable at higher temperatures.[10]
Temperature 80 - 110 °CProvides the necessary activation energy for the sterically demanding steps.[1]
Catalyst Loading 1 - 3 mol%Higher loading may be required to achieve a reasonable reaction rate.[12]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Transmetalation Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) Transmetalation->Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boronic Ar'-B(OR)₂ (Boronic Acid/Ester) Borate [Ar'-B(OR)₂(OH)]⁻ Boronic->Borate Activation Base Base Base->Borate Borate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield with This compound CheckCatalyst Is the Catalyst System Optimized for Steric Hindrance? (e.g., Buchwald ligand, NHC) Start->CheckCatalyst OptimizeCatalyst Switch to a Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) and a reliable Precatalyst. CheckCatalyst->OptimizeCatalyst No CheckBase Is the Base Strong Enough? (e.g., Na₂CO₃) CheckCatalyst->CheckBase Yes Success Improved Yield OptimizeCatalyst->Success OptimizeBase Use a Stronger Base (K₃PO₄, Cs₂CO₃, t-BuOK) CheckBase->OptimizeBase No CheckSideReaction Is Protodeboronation Observed? CheckBase->CheckSideReaction Yes OptimizeBase->Success MinimizeWater Switch to Anhydrous Conditions. Use a Boronic Ester. CheckSideReaction->MinimizeWater Yes CheckSideReaction->Success No MinimizeWater->Success

Caption: A decision tree for troubleshooting low yields.

Detailed Experimental Protocol: Optimized Suzuki Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.

Reagents & Equipment:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol), and finely ground K₃PO₄ (2.0 mmol).

  • Catalyst Addition: Under the inert atmosphere, add the XPhos Pd G3 precatalyst (0.02 mmol).[1]

  • Atmosphere Exchange: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 10:1 ratio, to achieve a final concentration of ~0.2 M with respect to the aryl bromide) via syringe.[1]

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. Available at: [Link]

  • ResearchGate. "Role of a base in Suzuki-Miyaura reaction | Request PDF." Available at: [Link]

  • Takeda, K., et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. Available at: [Link]

  • ResearchGate. "Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls | Request PDF." Available at: [Link]

  • ResearchGate. "Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction..." Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

  • ResearchGate. "Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect." Available at: [Link]

  • Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7483-7491. Available at: [Link]

  • Wikipedia. "Protodeboronation." Available at: [Link]

  • YouTube. "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up." (2025). Available at: [Link]

  • Reddit. "Diagnosing issues with a failed Suzuki coupling? : r/Chempros." (2021). Available at: [Link]

  • ResearchGate. "Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1." Available at: [Link]

  • ResearchGate. "Optimization of reaction conditions for the Suzuki-Miyaura coupling." Available at: [Link]

  • Li, Z., et al. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Thomas, A. A., et al. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 137(19), 6442–6450. Available at: [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

  • ChemistryViews. "Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning." (2022). Available at: [Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4849–4852. Available at: [Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." (2024). Available at: [Link]

  • ResearchGate. "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine." Available at: [Link]

Sources

Navigating the Purification Maze: A Technical Support Guide for Products of 4-Isopropoxy-2-methylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of reaction products derived from 4-isopropoxy-2-methylphenylboronic acid. As a sterically hindered and electron-rich boronic acid, this reagent presents unique challenges and opportunities in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This resource is designed to equip you with the foundational knowledge and practical protocols to overcome common purification hurdles and ensure the isolation of highly pure target compounds.

Understanding the Molecule: this compound

This compound is a valuable building block in organic synthesis, prized for its ability to introduce a substituted phenyl moiety. Its structure, featuring a bulky isopropoxy group and a methyl group ortho to the boronic acid, influences its reactivity and the properties of its subsequent products.

Key Physicochemical Properties:

PropertyValue
CAS Number 871126-21-5[1]
Molecular Formula C₁₀H₁₅BO₃
Molecular Weight 194.04 g/mol [1]
Appearance Solid[1]
Melting Point 112-116 °C

The ortho-methyl group introduces steric hindrance, which can slow down the rate of Suzuki-Miyaura coupling reactions.[2] This necessitates the use of specialized, bulky phosphine ligands and potentially higher reaction temperatures to achieve good yields.[2][3]

Visualizing the Purification Workflow

The general strategy for purifying products from Suzuki-Miyaura reactions involving this compound follows a logical sequence of steps designed to remove specific classes of impurities at each stage.

Purification_Workflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Final Product Crude Reaction Mixture Crude Reaction Mixture Aqueous Extraction Aqueous Extraction Crude Reaction Mixture->Aqueous Extraction Removal of inorganic salts Concentrated Organic Layer Concentrated Organic Layer Aqueous Extraction->Concentrated Organic Layer Drying & Concentration Flash Chromatography Flash Chromatography Concentrated Organic Layer->Flash Chromatography Separation by polarity Recrystallization Recrystallization Concentrated Organic Layer->Recrystallization For crystalline solids Purified Product Purified Product Flash Chromatography->Purified Product Recrystallization->Purified Product

Caption: A generalized workflow for the purification of products from this compound reactions.

Troubleshooting Guide: Common Purification Challenges and Solutions

This section addresses specific issues you may encounter during the purification process in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

Issue 1: Persistent Boronic Acid Impurities in the Final Product

Question: After my aqueous workup and even after chromatography, I'm still seeing unreacted this compound in my NMR spectrum. How can I remove it?

Answer:

This is a common issue, as boronic acids can have moderate polarity and may co-elute with your product. Here’s a breakdown of the causes and solutions:

Causality:

  • Incomplete Reaction: The most straightforward reason is an incomplete Suzuki-Miyaura coupling, leaving excess boronic acid.

  • Ineffective Extraction: A simple aqueous wash may not be sufficient to remove all of the boronic acid, especially if the organic solvent has some water miscibility. Boronic acids are weakly acidic and require a basic wash to be effectively partitioned into the aqueous layer.[4]

  • Hydrolysis of Boronate Esters: If you are using a boronate ester (e.g., a pinacol ester) as a more stable precursor, it can hydrolyze back to the boronic acid during the workup or on silica gel.[5]

Solutions:

1. Optimized Aqueous Workup (Protocol 1):

This is your first and most effective line of defense.

  • Step 1: Quench the Reaction: After the reaction is complete, cool the mixture to room temperature.

  • Step 2: Dilute: Add an organic solvent such as ethyl acetate or dichloromethane.

  • Step 3: Basic Wash: Transfer the mixture to a separatory funnel and wash with a 1-2 M aqueous solution of a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[4] This will convert the boronic acid into its more water-soluble boronate salt, which will be extracted into the aqueous layer.[4] Repeat this wash two to three times.

  • Step 4: Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.

  • Step 5: Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

2. Scavenger Resins:

For stubborn cases, scavenger resins can be highly effective.

  • Mechanism: These are solid-supported reagents that selectively bind to certain functional groups. For boronic acids, resins with diol or N,N-dimethylethylenediamine (DEAM) functionalities are particularly effective.[6]

  • Procedure: After the reaction, the crude mixture (dissolved in a suitable solvent) is stirred with the scavenger resin for a period (as recommended by the manufacturer), and then the resin is simply filtered off.

3. Recrystallization:

If your product is a solid, recrystallization can be an excellent method for removing boronic acid impurities.

  • Solvent Selection: Choose a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the boronic acid impurity remains in solution. Common solvent systems for biaryl compounds include ethanol, isopropanol, or mixtures like hexanes/ethyl acetate.[3][7]

Issue 2: Difficulty Separating the Product from Homocoupled Byproducts

Question: My main impurity is the homocoupled dimer of this compound. It has a very similar polarity to my desired product, making chromatographic separation difficult. What should I do?

Answer:

Homocoupling is a frequent side reaction in Suzuki-Miyaura couplings, especially with electron-rich boronic acids.[7][8]

Causality:

  • Presence of Oxygen: Molecular oxygen can oxidize the palladium(0) catalyst to palladium(II), which can promote the homocoupling of the boronic acid.[7][8]

  • Inefficient Catalyst Turnover: If the oxidative addition of the aryl halide to the palladium(0) catalyst is slow, the transmetalation of the boronic acid to the palladium center can occur twice, leading to homocoupling.

Solutions:

1. Prevention is Key (Reaction Optimization):

The best approach is to minimize the formation of the homocoupled byproduct in the first place.

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[7]

  • Use of a Pd(0) Catalyst: Start with a palladium(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to avoid the in-situ reduction of a Pd(II) precursor, which can sometimes be a source of oxidative side reactions.[7]

  • Appropriate Ligand Choice: For sterically hindered boronic acids like this compound, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often necessary to promote the desired cross-coupling over homocoupling.[3][7]

2. Advanced Chromatographic Techniques (Protocol 2):

If the homocoupled product has already formed, careful chromatography is required.

  • Shallow Gradient: Use a very shallow solvent gradient during flash column chromatography. This will increase the resolution between your product and the impurity.

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 silica.

  • Preparative HPLC: For high-value products or when a very high degree of purity is required, preparative high-performance liquid chromatography (HPLC) can provide excellent separation.

Protocol 2: Flash Column Chromatography for Closely Eluting Compounds

  • Step 1: Determine the Optimal Eluent System: Use thin-layer chromatography (TLC) to find a solvent system that gives a small but noticeable difference in the Rf values of your product and the homocoupled impurity. Aim for an Rf of around 0.2-0.3 for your product.

  • Step 2: Column Packing: Pack a long, narrow column with silica gel to maximize the separation distance.

  • Step 3: Loading: Load your crude product onto the column using a minimal amount of solvent.

  • Step 4: Elution: Start with a less polar solvent mixture and gradually increase the polarity (shallow gradient). Collect small fractions and analyze them by TLC to identify the pure product fractions.

Frequently Asked Questions (FAQs)

Q1: My product seems to be decomposing on the silica gel column. What can I do?

A1: This is a known issue with some sensitive compounds. The acidic nature of standard silica gel can cause the degradation of certain functional groups.

  • Neutralize the Silica Gel: Before packing the column, you can prepare a slurry of the silica gel in your eluent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume). This will neutralize the acidic sites on the silica.

  • Use Alumina: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.

  • Avoid Chromatography: If possible, try to purify your product by recrystallization to avoid exposure to the stationary phase altogether.

Q2: I'm having trouble finding a good recrystallization solvent for my biaryl product. Any tips?

A2: Finding the right solvent system for recrystallization can sometimes be a matter of trial and error.

  • General Rule of Thumb: "Like dissolves like." Consider the polarity of your product. For many biaryl compounds, alcohols (ethanol, isopropanol) or solvent mixtures like ethyl acetate/hexanes or dichloromethane/hexanes work well.[7]

  • Systematic Approach:

    • Take a small amount of your crude product in a test tube.

    • Add a small amount of a single solvent and see if it dissolves at room temperature. If it does, that solvent is likely too good a solvent for recrystallization.

    • If it doesn't dissolve at room temperature, heat the mixture. If it dissolves when hot, it's a good candidate. Let it cool to see if crystals form.

    • If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a small amount of a "good" solvent (one in which it is very soluble) and then slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy. Then, heat the mixture until it becomes clear and allow it to cool slowly.

Q3: How can I effectively remove the palladium catalyst from my product?

A3: Residual palladium can be a concern, especially in pharmaceutical applications.

  • Filtration through Celite® or Silica Gel: After the reaction, diluting the mixture with a solvent and filtering it through a pad of Celite® or silica gel can remove a significant portion of the precipitated palladium catalyst.

  • Aqueous Workup: Some palladium species can be removed during the aqueous workup.

  • Activated Carbon: Stirring the crude product solution with activated carbon can help adsorb residual palladium.

  • Metal Scavengers: For very low levels of palladium, specialized thiol-based scavenger resins are highly effective.[6]

Conclusion

The successful purification of products from reactions involving this compound hinges on a thorough understanding of the potential impurities and the strategic application of appropriate purification techniques. By anticipating challenges such as the removal of boronic acid residues and homocoupled byproducts, and by employing the troubleshooting strategies and protocols outlined in this guide, researchers can confidently isolate their target compounds in high purity, paving the way for the next stages of their research and development endeavors.

References

  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • ResearchGate. (2016). Can I remove boronic acid using Work up process?
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • National Institutes of Health. (n.d.).
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • SiliCycle. (n.d.). Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Sigma-Aldrich. (n.d.). 4-Fluoro-2-isopropoxy-5-methylphenylboronic acid.
  • CymitQuimica. (n.d.). (4-Isopropoxy-2-methylphenyl)boronic acid.
  • MilliporeSigma. (n.d.). Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid.
  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • The Royal Society of Chemistry. (n.d.).
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • BenchChem. (n.d.). Application Notes and Protocols: Purification of Products from (4-Bromo-2,5-dimethoxyphenyl)boronic acid Reactions.
  • Google Patents. (n.d.).
  • European Patent Office. (2023). EP 4159713 A1 - PREPARATION METHOD FOR (4-ISOPROPOXY-2-METHYL) PHENYL ISOPROPYL KETONE.
  • Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.
  • Google Patents. (n.d.). WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol.
  • National Institutes of Health. (n.d.).
  • European Patent Office. (2015). METHOD FOR THE INDUSTRIAL PRODUCTION OF 2-HALO-4,6-DIALKOXY-1,3,5-TRIAZINES AND THEIR USE IN THE PRESENCE OF AMINES.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). Tolylboronic acid | C7H9BO2 | CID 79799.

Sources

Technical Support Center: 4-Isopropoxy-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Isopropoxy-2-methylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we provide in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired cross-coupled product. What are the primary issues to investigate?

A1: A low yield in a Suzuki-Miyaura coupling can stem from several factors, especially when dealing with a sterically hindered substrate like this compound. The primary culprits are often competing side reactions, namely protodeboronation and homocoupling, or suboptimal reaction conditions that fail to overcome the steric hindrance.

Initial Troubleshooting Workflow:

To systematically diagnose the issue, begin by analyzing your crude reaction mixture using techniques like LC-MS or GC-MS to identify the major species present. This will help you determine if the starting material remains unreacted or if side products are predominant.

G start Low Yield of Cross-Coupled Product check_sm Analyze Crude Reaction Mixture (LC-MS, GC-MS) start->check_sm unreacted_sm Significant Unreacted Starting Material check_sm->unreacted_sm  If... side_products Predominance of Side Products check_sm->side_products  If... optimize_conditions Optimize Reaction Conditions (Ligand, Base, Solvent, Temp.) unreacted_sm->optimize_conditions homocoupling Homocoupling Product Detected (Biaryl of Boronic Acid) side_products->homocoupling  If... protodeboronation Protodeboronation Product Detected (1-Isopropoxy-3-methylbenzene) side_products->protodeboronation  If... troubleshoot_homocoupling Go to Homocoupling Troubleshooting (Q2) homocoupling->troubleshoot_homocoupling troubleshoot_protodeboronation Go to Protodeboronation Troubleshooting (Q3) protodeboronation->troubleshoot_protodeboronation

Caption: Initial troubleshooting workflow for low yield.

If a significant amount of starting material remains, the issue likely lies with the reaction conditions not being sufficiently robust to facilitate the catalytic cycle, particularly the transmetalation step, which can be impeded by the ortho-methyl group. In such cases, a systematic optimization of the reaction parameters is necessary.[1][2]

Q2: I've identified the homocoupling dimer of this compound as a major byproduct. What causes this, and how can it be minimized?

A2: The formation of a symmetrical biaryl from the boronic acid, known as homocoupling, is a common side reaction in Suzuki couplings.[3] This side reaction not only consumes your boronic acid, reducing the yield of the desired product, but also complicates purification.

Primary Causes of Homocoupling:

  • Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to generate the homocoupled product. Rigorous exclusion of oxygen is paramount to suppress this pathway.[3][4]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a catalyst precursor, it can directly react with the boronic acid to form the homodimer and the active Pd(0) catalyst. This is often a problem at the beginning of the reaction before the cross-coupling catalytic cycle is fully established.[3][4]

Proposed Mechanisms for Boronic Acid Homocoupling:

G cluster_0 Oxygen-Mediated Pathway cluster_1 Pd(II) Precatalyst Pathway Pd0 Pd(0) PdII_peroxo [L₂Pd(O₂)] Pd0->PdII_peroxo + O₂ O2 O₂ ArPdOAr Ar-Pd-O-Ar PdII_peroxo->ArPdOAr + 2 ArB(OH)₂ ArBOH2_1 ArB(OH)₂ ArPdOAr->Pd0 Reductive Elimination ArAr Ar-Ar (Homocoupling) ArPdOAr->ArAr PdII_X2 Pd(II)X₂ ArPdX ArPdX PdII_X2->ArPdX + ArB(OH)₂ ArBOH2_2 ArB(OH)₂ Ar2Pd Ar₂Pd ArPdX->Ar2Pd + ArB(OH)₂ ArAr_2 Ar-Ar (Homocoupling) Ar2Pd->ArAr_2 Pd0_2 Pd(0) Ar2Pd->Pd0_2 Reductive Elimination

Caption: Proposed mechanisms for boronic acid homocoupling.

Troubleshooting Protocol for Homocoupling:

StrategyRationaleExperimental Steps
Rigorous Degassing To remove dissolved oxygen which can lead to oxidative homocoupling.[4]1. Sparge all solvents (including water) with an inert gas (Argon or Nitrogen) for at least 30 minutes. 2. Subject the reaction vessel containing the reagents (except the catalyst and solvent) to several cycles of vacuum and backfilling with an inert gas.
Use a Pd(0) Source To bypass the initial Pd(II) mediated homocoupling pathway.[1]Use catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃. If a Pd(II) precatalyst is used, consider adding a reducing agent like potassium formate.[4]
Ligand Selection Bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, outcompeting homocoupling.[1]For sterically hindered substrates like this compound, consider using Buchwald-type biarylphosphine ligands such as SPhos or XPhos.[5][6]
Slow Addition of Boronic Acid To maintain a low concentration of the boronic acid, disfavoring the bimolecular homocoupling reaction.Prepare a solution of the boronic acid in the reaction solvent and add it slowly via a syringe pump over the course of the reaction.
Q3: My reaction is plagued by protodeboronation, leading to the formation of 1-isopropoxy-3-methylbenzene. What conditions favor this side reaction and how can I prevent it?

A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway for arylboronic acids, particularly in aqueous basic media, which are standard conditions for Suzuki-Miyaura reactions.[6][7]

Factors Influencing Protodeboronation:

  • Base Strength and Concentration: The rate of protodeboronation is often accelerated at high pH.[8]

  • Temperature: Higher reaction temperatures can increase the rate of protodeboronation.

  • Water Content: The presence of water is necessary for this side reaction to occur.

Mechanism of Base-Catalyzed Protodeboronation:

Under basic conditions, the boronic acid is in equilibrium with its more reactive boronate form. This boronate can then be protonated at the ipso-carbon, leading to the cleavage of the C-B bond.[9]

Strategies to Mitigate Protodeboronation:

StrategyRationaleExperimental Steps
Choice of Base Weaker bases or non-aqueous bases can suppress protodeboronation.Consider using bases like K₃PO₄ or Cs₂CO₃. In some cases, anhydrous conditions with a base like KOtBu can be effective, though solubility can be a challenge.
Use of Boronate Esters Boronate esters, such as the pinacol ester, are generally more stable towards protodeboronation than the corresponding boronic acids.[1][9] They slowly hydrolyze in situ to release the boronic acid, keeping its concentration low.1. Convert this compound to its pinacol ester using pinacol. 2. Use the isolated boronate ester directly in the Suzuki coupling reaction.
Potassium Trifluoroborate Salts Aryltrifluoroborate salts (ArBF₃K) are highly crystalline, air- and moisture-stable solids that are significantly less prone to protodeboronation.[1]1. Synthesize the potassium trifluoroborate salt from the boronic acid using KHF₂. 2. Use this stable salt in the coupling reaction.
Minimize Reaction Time Long reaction times at elevated temperatures increase the likelihood of protodeboronation.Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.
Q4: The ortho-methyl group on my boronic acid seems to be hindering the reaction. What specific modifications to the standard Suzuki protocol should I consider for this sterically demanding substrate?

A4: The steric bulk from the ortho-methyl group in this compound can significantly slow down the transmetalation step of the catalytic cycle. To overcome this, more forcing conditions and specialized catalyst systems are often required.[2]

Recommendations for Sterically Hindered Couplings:

ParameterRecommendationRationale
Ligand Use bulky, electron-rich biarylphosphine ligands.[1]Ligands like XPhos, SPhos, or RuPhos are designed to promote the coupling of sterically hindered substrates by stabilizing the palladium center and facilitating both oxidative addition and reductive elimination.[2][6]
Palladium Precatalyst Employ modern, highly active precatalysts.Precatalysts such as XPhos Pd G3 or SPhos Pd G2 are often more efficient as they rapidly generate the active Pd(0) species.
Base Use a strong, non-nucleophilic base.K₃PO₄ or K₂CO₃ are often effective. In some challenging cases, stronger bases like CsF or KOtBu might be necessary.[10]
Solvent Aprotic polar solvents are generally preferred.Solvent systems like Dioxane/H₂O, Toluene/H₂O, or 2-MeTHF are commonly used. The choice can significantly impact the reaction rate and should be screened.
Temperature Higher temperatures are often required.Reactions with sterically hindered substrates may need to be run at temperatures between 80-110 °C.[1]

General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling:

  • Reagent Preparation: In an oven-dried vial equipped with a stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the degassed solvent system (e.g., Dioxane/H₂O 10:1).

  • Reaction: Place the sealed vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.[1]

By systematically addressing these potential side reactions and optimizing the reaction conditions for the specific steric demands of this compound, researchers can significantly improve the yield and purity of their desired cross-coupled products.

References

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of Organic Chemistry, 87(20), 13396-13414. [Link]

  • Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme Chemistry. [Link]

  • Li, Z., et al. (2021). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie International Edition, 60(14), 7769-7777. [Link]

  • Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF. [Link]

  • Anderson, N. G., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(1), 81-87. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12217-12228. [Link]

  • Hayes, C. J., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R₃SiCF₃ Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279-1294. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Angewandte Chemie International Edition, 47(26), 4933-4936. [Link]

Sources

Technical Support Center: Optimization of Reaction Parameters for 4-Isopropoxy-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-Isopropoxy-2-methylphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. As a sterically hindered and electron-rich boronic acid, this compound presents unique challenges and opportunities in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate potential experimental hurdles and optimize your reaction outcomes. Our focus is on explaining the "why" behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with this compound, offering explanations and actionable solutions.

Issue 1: Low or No Conversion of Starting Materials

Question: I am not observing any significant formation of my desired product in a Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I fix this?

Answer: Low or no conversion in Suzuki-Miyaura coupling reactions is a common issue that can often be traced back to several key factors. Let's break down the potential culprits and how to address them systematically.

Underlying Causes & Corrective Actions:

  • Inactive Catalyst System: The choice of palladium catalyst and ligand is critical. The steric bulk of the 2-methyl group and the electron-donating nature of the isopropoxy group on the boronic acid can influence the efficiency of the catalytic cycle.

    • Solution:

      • Catalyst Selection: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active pre-catalyst system. Buchwald or Fu-type pre-catalysts are often more effective for hindered substrates.

      • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For sterically demanding boronic acids, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can significantly improve yields.[1]

      • Catalyst Integrity: Ensure your palladium source and ligands are fresh and have been stored under an inert atmosphere to prevent oxidation, which deactivates the catalyst.[2]

  • Suboptimal Base Selection: The base is not just a proton scavenger; it plays a vital role in the transmetalation step of the catalytic cycle. An inappropriate base can lead to slow or stalled reactions.

    • Solution:

      • Base Screening: A systematic screening of bases is highly recommended.[2] For sterically hindered boronic acids, stronger bases are often required. Consider switching from weaker bases like Na₂CO₃ to stronger, more soluble bases such as K₃PO₄ or Cs₂CO₃.[3]

      • Aqueous vs. Anhydrous: The presence of water can be beneficial in some cases, but for sensitive substrates, it can also lead to side reactions. If using an aqueous base, try switching to anhydrous conditions with a base like K₃PO₄ in an anhydrous solvent.

  • Inadequate Solvent Choice: The solvent's ability to dissolve all reaction components and its compatibility with the catalyst system are paramount.

    • Solution:

      • Solvent Screening: Common solvents for Suzuki couplings include dioxane, THF, and toluene.[2] If you are experiencing solubility issues or low conversion, a solvent screen is advisable. For instance, dioxane often proves to be an excellent choice.[4]

  • Insufficient Reaction Temperature: Many Suzuki-Miyaura couplings require thermal energy to proceed at a reasonable rate.

    • Solution:

      • Temperature Optimization: Gradually increase the reaction temperature. While many reactions are run at elevated temperatures (e.g., 80-110 °C), excessive heat can lead to catalyst decomposition.[2] A temperature optimization study is often worthwhile.

Experimental Workflow for Troubleshooting Low Conversion:

Caption: Troubleshooting workflow for low or no conversion.

Issue 2: Significant Formation of Side Products

Question: My reaction is proceeding, but I am observing significant amounts of side products, particularly homocoupling of the boronic acid and protodeboronation. How can I minimize these side reactions?

Answer: The formation of side products like homocoupled boronic acid (forming a biaryl from two molecules of the boronic acid) and protodeboronation (replacement of the boronic acid group with a hydrogen) are common challenges. These side reactions consume your starting material and complicate purification.

Underlying Causes & Corrective Actions:

  • Homocoupling: This side reaction is often promoted by the presence of oxygen and can be exacerbated by certain palladium species.

    • Solution:

      • Thorough Degassing: Ensure your reaction mixture is thoroughly deoxygenated before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.

      • Use of Pd(0) Source: Utilizing a pre-formed Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate homocoupling compared to Pd(II) pre-catalysts that require in-situ reduction.[2]

  • Protodeboronation: This involves the cleavage of the C-B bond by a proton source and is often favored by harsh reaction conditions.[2]

    • Solution:

      • Milder Conditions: If possible, try lowering the reaction temperature and using a weaker base.[3] However, this must be balanced with achieving a reasonable reaction rate.

      • Anhydrous Conditions: The presence of excess water can be a source of protons. Using anhydrous solvents and reagents can help minimize protodeboronation.

      • Protected Boronic Acid Derivatives: For particularly challenging substrates, consider using a more stable derivative of the boronic acid, such as a pinacol ester or a trifluoroborate salt. These derivatives can provide a "slow release" of the active boronic acid, keeping its concentration low and reducing the likelihood of side reactions.[3]

Table 1: Troubleshooting Common Side Reactions

Side ProductPrimary CausesRecommended Solutions
Homocoupling Presence of oxygen, high concentration of Pd(II) species.Thoroughly degas the reaction mixture, use an efficient Pd(0) catalyst system.[3]
Protodeboronation Presence of water, strong base, high temperature.[3]Use anhydrous conditions, switch to a weaker base (if tolerated), lower the reaction temperature.[3]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

A1: this compound, like many boronic acids, can be sensitive to air and moisture. It is recommended to store it in a tightly sealed container under an inert atmosphere (argon or nitrogen).[2] For long-term storage, keeping it in a freezer at or below -20°C is advisable.[2]

Q2: My this compound appears to be clumpy or has a different appearance than when it was new. Is it still usable?

A2: Boronic acids have a tendency to dehydrate and form cyclic trimers known as boroxines.[2] This can alter the physical appearance of the solid. In many Suzuki-Miyaura reactions, the boroxine is in equilibrium with the boronic acid in the reaction mixture and can often be used directly.[2] However, it is good practice to assess the purity of the material if significant degradation is suspected, as this can affect the stoichiometry and yield of your reaction.

Q3: What is the optimal stoichiometry for the boronic acid in a Suzuki-Miyaura coupling?

A3: It is common practice to use a slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) relative to the aryl halide. This helps to drive the reaction to completion, especially if there is any potential for side reactions like protodeboronation that consume the boronic acid.

Q4: Can I use this compound in other types of cross-coupling reactions?

A4: Yes, while most commonly used in Suzuki-Miyaura couplings, boronic acids can also participate in other transformations such as Chan-Lam and Liebeskind-Srogl cross-coupling reactions. The optimal conditions for these reactions will differ from those of Suzuki-Miyaura couplings and will require specific optimization.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling Optimization

This protocol provides a starting point for optimizing the reaction conditions for the coupling of this compound with an aryl halide.

  • Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Catalyst Addition: In a separate vial, prepare a solution of the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the ligand (e.g., SPhos, 0.02 mmol) in a small amount of the reaction solvent. Add this catalyst solution to the reaction mixture via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Optimization Parameter Screening Workflow:

Optimization_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Catalyst System Optimization cluster_2 Phase 3: Fine-Tuning A Select Aryl Halide and This compound B Screen a Panel of Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) A->B C Screen a Panel of Solvents (e.g., Dioxane, Toluene, THF) B->C D Select Best Base/Solvent Combo C->D E Screen Pd Pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) D->E F Screen Ligands (e.g., PPh₃, SPhos, XPhos) E->F G Select Best Catalyst System F->G H Optimize Temperature G->H I Optimize Reaction Time H->I J Optimized Conditions I->J

Caption: A phased approach to reaction optimization.

References

  • Pentelute, B. L., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry, 8(11), 1039-1044. Retrieved from [Link]

  • Dawood, R., & Solaiman, A. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]

  • Grzybowski, B. A., Burke, M. D., et al. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Retrieved from [Link]

Sources

Technical Support Center: A Troubleshooting Guide for 4-Isopropoxy-2-methylphenylboronic acid Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 4-isopropoxy-2-methylphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

The use of this compound presents a unique set of challenges due to its steric hindrance from the ortho-methyl group and the electron-donating nature of both the methyl and isopropoxy substituents. This guide will equip you with the knowledge to overcome these hurdles and achieve successful coupling outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing very low or no yield in my reaction. What are the primary factors to investigate?

Low or nonexistent yield in a Suzuki-Miyaura coupling is a common issue that can often be traced back to a few key parameters.

  • Catalyst Inactivity: The heart of the reaction is the palladium catalyst. Ensure your palladium source, whether it's a Pd(0) or Pd(II) precatalyst, is active.[1][2] Older palladium sources can degrade, and Pd(II) precatalysts require efficient in-situ reduction to the active Pd(0) state.[3] If you suspect catalyst degradation, it is best to use a fresh batch. For challenging substrates like this, consider using highly active Buchwald-type precatalysts.[1][2]

  • Oxygen Contamination: The Suzuki-Miyaura catalytic cycle is sensitive to oxygen, which can lead to the oxidative homocoupling of the boronic acid and deactivation of the Pd(0) catalyst.[1][4] It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration.[5]

  • Suboptimal Reaction Conditions: The steric hindrance of this compound may necessitate more forcing conditions than a standard Suzuki coupling. This can include higher reaction temperatures and the use of specific solvent and base combinations.[1]

Q2: My main side product is the homocoupled dimer of my boronic acid. How can I prevent this?

The formation of a biaryl product from the coupling of two boronic acid molecules is a frequent side reaction known as homocoupling.[6][7][8] This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to Pd(0).[3][5]

Here are some strategies to minimize homocoupling:

  • Rigorous Degassing: As mentioned, meticulous degassing of your solvent is the first line of defense against oxygen-mediated homocoupling.[4][5] A common method is to bubble an inert gas through the solvent for an extended period.

  • Use of a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can circumvent issues related to the in-situ reduction of Pd(II) species.[2]

  • Addition of a Reducing Agent: The inclusion of a mild reducing agent, like potassium formate, can help to ensure the palladium remains in its active Pd(0) state.[5]

  • Controlled Addition: In some cases, the slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[2]

Q3: I am seeing a significant amount of the protodeboronated arene (1-isopropoxy-3-methylbenzene). What causes this and how can it be mitigated?

Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, a common side reaction for many organoboron compounds.[9][10] This process can be influenced by the reaction's pH, temperature, and the electronic properties of the boronic acid itself.[10] Electron-rich arylboronic acids can be more susceptible to this side reaction.

To suppress protodeboronation:

  • Choice of Base and Solvent: While many Suzuki couplings utilize aqueous bases, switching to anhydrous conditions can sometimes reduce the extent of protodeboronation.[2] The choice of base is also critical; for sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be preferable to stronger bases.[2]

  • Use of Boronic Esters: Boronic acids can be converted to more stable esters, such as pinacol esters, which are less prone to protodeboronation.[3][11] These can often be used directly in the coupling reaction. Another strategy is the use of diethanolamine adducts, which are stable, crystalline solids and can be used directly in protic solvents.[1][12]

  • Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can exacerbate protodeboronation.[13] Therefore, optimizing the reaction to proceed at the lowest possible temperature for the shortest duration is beneficial.

Q4: Due to the steric hindrance of my boronic acid, what specific catalyst, ligand, and base combinations are recommended?

The ortho-methyl group in this compound significantly increases steric bulk, which can hinder the transmetalation and reductive elimination steps of the catalytic cycle.[1] To overcome this, specialized catalyst systems are often required.

  • Bulky, Electron-Rich Ligands: These are essential for promoting the coupling of sterically hindered substrates.[1][14] Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are highly effective as they accelerate both oxidative addition and reductive elimination.[1] N-heterocyclic carbenes (NHCs) can also be a good choice.[1]

  • Strong, Non-Aqueous Bases: For sterically demanding couplings, stronger bases are often necessary. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used and are compatible with a range of solvents.[1]

  • High-Boiling Point Solvents: Solvents like toluene, dioxane, or DMF are commonly employed as they allow for higher reaction temperatures, which can be necessary to overcome the activation energy barrier for sterically hindered substrates.[1][15]

ParameterRecommendation for Sterically Hindered SubstratesRationale
Ligand Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos)Accelerates oxidative addition and reductive elimination.[1]
Base Strong, often non-aqueous (e.g., K₃PO₄, Cs₂CO₃)Facilitates the transmetalation step.[1]
Solvent High-boiling point (e.g., Toluene, Dioxane)Allows for higher reaction temperatures to overcome steric barriers.[1]
Q5: What are some effective strategies for purifying the final product and removing boron-containing byproducts?

Purification of Suzuki-Miyaura coupling products can sometimes be challenging due to the presence of unreacted starting materials, homocoupled products, and boron-containing byproducts.

  • Aqueous Workup: A standard aqueous workup can help to remove inorganic salts. Washing the organic layer with a dilute base solution can help to remove unreacted boronic acid by converting it to the more water-soluble boronate salt.

  • Flash Chromatography: This is the most common method for purifying the desired product.[6] Careful selection of the solvent system is key to achieving good separation.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining a pure compound.

  • Boron-Specific Scavenging: In some cases, specialized resins or a wash with a solution containing diethanolamine can be used to selectively remove boron-containing impurities.

Visualizing the Process

To better understand the core of the reaction and the troubleshooting logic, the following diagrams are provided.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R²-B(OR)₂ Base PdII_R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[16][17]

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Issue: Low Yield or Side Products CheckCatalyst Check Catalyst & Inertness - Use fresh catalyst - Rigorously degas solvent Start->CheckCatalyst Homocoupling Homocoupling Observed? CheckCatalyst->Homocoupling AddressHomocoupling Address Homocoupling - Use Pd(0) source - Add reducing agent Homocoupling->AddressHomocoupling Yes Protodeboronation Protodeboronation Observed? Homocoupling->Protodeboronation No AddressHomocoupling->Protodeboronation AddressProtodeboronation Address Protodeboronation - Use boronic ester - Switch to anhydrous conditions Protodeboronation->AddressProtodeboronation Yes StericHindrance Steric Hindrance Issue? Protodeboronation->StericHindrance No AddressProtodeboronation->StericHindrance AddressStericHindrance Optimize for Steric Hindrance - Use bulky, e⁻-rich ligand (SPhos, XPhos) - Use stronger base (K₃PO₄, Cs₂CO₃) - Increase temperature StericHindrance->AddressStericHindrance Yes Success Successful Coupling StericHindrance->Success No AddressStericHindrance->Success

Caption: A logical workflow for troubleshooting common Suzuki-Miyaura coupling issues.

Experimental Protocols

Protocol 1: General Procedure for a Challenging Suzuki Coupling with this compound

This protocol employs a Buchwald-type precatalyst, which is often effective for difficult substrates.[1]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and a finely powdered base such as K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add degassed solvent (e.g., dioxane or toluene) via syringe.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst). Add the appropriate amount of the catalyst solution to the reaction mixture.

  • Reaction: Place the reaction vial in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Anderson, K. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(4), 753-757. Available at: [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synlett, 31(16), 1583-1588. Available at: [Link]

  • Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF on ResearchGate. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]

  • American Chemical Society. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications. Available at: [Link]

  • Singh, A., & Kumar, A. (2012). Suzuki Cross Coupling Reaction-A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. Available at: [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]

  • American Chemical Society. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B. Available at: [Link]

  • Molnár, Á. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(12), 21697-21745. Available at: [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid a. ResearchGate. Available at: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • American Chemical Society. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Available at: [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. Available at: [Link]

  • National Institutes of Health. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Available at: [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]

Sources

Technical Support Center: Scaling Up 4-Isopropoxy-2-methylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for scaling up reactions involving 4-Isopropoxy-2-methylphenylboronic acid. Our focus is on providing practical, field-proven insights to overcome common challenges in process development and manufacturing.

Introduction

This compound is a valuable building block in organic synthesis, particularly for constructing biaryl structures through Suzuki-Miyaura cross-coupling reactions.[1] These motifs are central to many pharmaceutical compounds.[2] However, transitioning from lab-scale discovery to pilot-plant or manufacturing scale introduces a host of challenges that can impact yield, purity, and process safety.[3] This guide is designed to address these specific issues head-on, providing both diagnostic tools and robust solutions.

Troubleshooting Guide: Common Scale-Up Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the scale-up of your reaction.

Q1: My Suzuki-Miyaura reaction with this compound shows poor conversion and low yield at a larger scale, even though it worked perfectly in the lab. What are the first things I should investigate?

A1: This is a classic scale-up problem. The transition from small flasks to large reactors changes surface-area-to-volume ratios, heat transfer dynamics, and mixing efficiency. Here’s a systematic approach to diagnosing the issue:

  • Reagent Quality and Stability: On a larger scale, the absolute quantity of impurities in your starting materials increases.

    • Boronic Acid Quality: Verify the purity of your this compound. Commercial boronic acids can contain varying amounts of the corresponding boroxine (a cyclic trimer anhydride), which is less reactive.[4][5] Consider recrystallizing the boronic acid before use.

    • Solvent and Base Purity: Ensure you are using truly anhydrous and degassed solvents. Oxygen is a primary culprit in deactivating the palladium catalyst and promoting side reactions.[6] The purity of your base is also critical; lower-grade bases may contain moisture or metallic impurities that can interfere with catalysis.

  • Inert Atmosphere Integrity: Maintaining an oxygen-free environment is harder in a large reactor.

    • Degassing Procedure: Sparging with nitrogen or argon for an extended period is crucial. For large volumes, freeze-pump-thaw cycles are impractical, so robust sparging is the best alternative.[7] Ensure the gas inlet tube reaches the bottom of the reactor.

    • Positive Pressure: Maintain a positive pressure of inert gas throughout the entire process, from charging reagents to the final quench.[8]

  • Mixing and Mass Transfer: Inefficient stirring can lead to localized "hot spots" or areas of poor reagent mixing, causing reaction stalls.

    • Stirrer Design: Ensure the reactor's impeller is appropriate for the viscosity and solids content of your reaction mixture. A slurry that is easily mixed in a flask with a magnetic stir bar may require a powerful overhead stirrer with a specifically designed blade (e.g., anchor or pitched-blade turbine) in a reactor.

    • Stirring Speed: The optimal stirring speed may need to be determined experimentally to ensure homogeneity without causing excessive shear that could degrade catalyst complexes.

Q2: I'm observing a significant amount of protodeboronation (replacement of the -B(OH)₂ group with -H). How can I minimize this side reaction at scale?

A2: Protodeboronation is a major pathway for yield loss, especially with electron-rich arylboronic acids like yours.[9][10] It is often promoted by water, high temperatures, and the choice of base.[8][11][12][13]

  • Choice of Base: The base is critical. While strong bases can accelerate the catalytic cycle, they can also aggressively promote protodeboronation.

    • Milder Bases: Consider switching from strong bases like NaOH or KOH to milder options such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[8] These are often effective and less likely to cause degradation.

    • Anhydrous Conditions: If your protocol uses an aqueous base, the presence of water is a direct source of protons.[8] Running the reaction under anhydrous conditions with a base like K₃PO₄ can significantly reduce this side reaction.

  • Temperature Control: Excessive heat can accelerate protodeboronation.

    • Temperature Screening: The optimal temperature at scale might be lower than in the lab. Screen a range of temperatures (e.g., 70-90 °C) to find the sweet spot that allows for efficient coupling without significant degradation.

  • Protecting Groups: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[6][14] These are generally more robust and can slowly release the active boronic acid under the reaction conditions, keeping its standing concentration low and minimizing side reactions.[14]

Q3: My final product is contaminated with a biaryl homocoupling byproduct (from two molecules of the boronic acid). What causes this and how can I prevent it?

A3: Homocoupling is primarily caused by the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of two boronic acid molecules.[6][15]

  • Rigorous Deoxygenation: This is the most critical factor. As mentioned in A1, ensure your reactor and solvents are thoroughly purged with an inert gas before adding the palladium catalyst.[6][8]

  • Catalyst Choice and Handling:

    • Use Pd(0) Sources: Pre-catalysts like Pd(OAc)₂ are Pd(II) sources and require in-situ reduction to the active Pd(0) state. This reduction process can sometimes be inefficient and lead to side reactions. Using a Pd(0) source like Pd(PPh₃)₄ or a pre-formed Pd(0) catalyst can sometimes mitigate homocoupling.

    • Pre-catalyst Activation: If using a Pd(II) source, ensure the conditions are optimal for its rapid reduction to Pd(0) to avoid competing pathways.

Q4: The reaction workup is difficult at scale, leading to emulsions and poor separation. How can I develop a more robust workup procedure?

A4: Workup procedures that are simple in the lab can become major bottlenecks at scale.

  • Solvent Selection: Choose a workup solvent with a significant density difference from water to aid separation (e.g., methyl tert-butyl ether (MTBE) or toluene instead of ethyl acetate). Ensure your product is highly soluble in the organic solvent and impurities are not.

  • Quenching Strategy: The way you quench the reaction matters. Instead of pouring the reaction mixture into water, consider slowly adding the quenching solution to the reactor to control temperature and mixing.

  • Filtration: If your reaction mixture contains significant solids (e.g., the base), filtering them off before the aqueous wash can prevent them from acting as emulsifying agents. A filter press is a common piece of equipment for this at scale.

  • Brine Washes: Use brine (saturated NaCl solution) washes to help "break" emulsions by increasing the ionic strength of the aqueous phase.

Frequently Asked Questions (FAQs)

Q: Why is this compound particularly challenging to scale up compared to other boronic acids?

A: The combination of electron-donating groups (isopropoxy and methyl) on the phenyl ring makes this boronic acid electronically rich. This has two main consequences:

  • Increased Susceptibility to Protodeboronation: The electron-rich nature of the aromatic ring makes the C-B bond more susceptible to cleavage by protons.[10][11]

  • Potential for Steric Hindrance: The ortho-methyl group can introduce steric hindrance, potentially slowing down the desired transmetalation step in the Suzuki-Miyaura catalytic cycle and requiring more forcing conditions (higher temperature or more active catalysts), which can in turn promote side reactions.[16][17]

Q: How does the quality of the starting boronic acid impact the reaction at scale?

A: At a large scale, even small percentages of impurities can have a significant impact. The primary impurity of concern is the boroxine trimer.[5] This anhydride is less reactive in the Suzuki coupling and can lead to incomplete conversion. Furthermore, the water released upon potential hydrolysis of the boroxine can contribute to protodeboronation. It is highly recommended to use boronic acid with high purity or to purify it via recrystallization before use in a large-scale campaign.[4]

Q: Are there more stable alternatives I should consider for large-scale synthesis?

A: Yes. If stability and handling are major concerns, consider using boronate esters.

  • Pinacol Esters: These are common, generally crystalline solids that are more stable to air and moisture than the corresponding boronic acids.

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, free-flowing crystalline solids. They are compatible with silica gel chromatography and slowly hydrolyze under basic conditions to release the boronic acid, which can be highly advantageous for preventing degradation.[14]

Q: What are the key process safety considerations when scaling up this reaction?

A:

  • Exotherm Control: Suzuki couplings are often exothermic. When scaling up, the ability to dissipate heat decreases. Perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the thermal profile of your reaction. Add reagents in portions or via a controlled feed to manage heat release.[3][18][19]

  • Hydrogen Gas Evolution: In some cases, side reactions can produce hydrogen gas. Ensure the reactor is properly vented.

  • Handling of Pyrophoric Reagents: While not specific to this boronic acid, some catalyst systems may involve pyrophoric phosphine ligands. Handle these with extreme care under an inert atmosphere.

  • Toxicity: Boronic acids and some palladium catalysts can be hazardous.[20][21] Always consult the Safety Data Sheet (SDS) and use appropriate personal protective equipment (PPE). Ensure proper containment during charging and handling operations.

Data Presentation & Visualization

Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling
BaseStrengthSolubility (Common Solvents)Typical Use CasePotential Scale-Up Issues
K₂CO₃ ModerateGood in aqueous, moderate in polar organicGeneral purpose, often with aqueous/organic solvent mixturesCan promote protodeboronation if excess water is present.[12]
Cs₂CO₃ StrongHigh in polar organic solventsHighly effective for difficult couplingsExpensive for large-scale use; hygroscopic.
K₃PO₄ StrongLow in organic solvents (often used as a solid)Excellent for anhydrous conditions, minimizes protodeboronation.[8]Can create a thick slurry, requiring robust mixing.
NaOH/KOH Very StrongHigh in aqueousNot generally recommendedHigh risk of protodeboronation and substrate/product degradation.
Organic Bases (e.g., Et₃N) WeakHigh in organic solventsRarely effective for Suzuki couplingsGenerally not strong enough to facilitate the catalytic cycle.
Diagrams

Troubleshooting_Workflow cluster_problems Identify Primary Side Reaction cluster_solutions Implement Solutions start Low Yield / Purity at Scale check_reagents 1. Verify Reagent & Solvent Purity - Boronic Acid (check for boroxine) - Anhydrous & Degassed Solvents - Base Purity start->check_reagents check_atmosphere 2. Ensure Rigorous Inert Atmosphere - Effective Sparging - Positive N2/Ar Pressure check_reagents->check_atmosphere Reagents OK check_mixing 3. Evaluate Mixing & Temperature - Adequate Stirring Speed? - No Local Hot Spots? check_atmosphere->check_mixing Atmosphere OK protodeboronation Protodeboronation Dominant? check_mixing->protodeboronation Mixing/Temp OK homocoupling Homocoupling Dominant? protodeboronation->homocoupling No solution_proto Change Base (e.g., K3PO4) Lower Reaction Temperature Use Boronate Ester protodeboronation->solution_proto Yes solution_homo Improve Degassing Protocol Check for Air Leaks Use Pd(0) Catalyst homocoupling->solution_homo Yes end_node Optimized & Robust Process solution_proto->end_node solution_homo->end_node

Caption: Troubleshooting workflow for scale-up issues.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_problems Potential Failure Points at Scale pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (R¹-Pd(II)-X)L₂ pd0->oa Ar-X tm Transmetalation (R¹-Pd(II)-R²)L₂ oa->tm [ArB(OH)₃]⁻ re Reductive Elimination (R¹-R²) tm->re re->pd0 Product Out p_cat Catalyst Deactivation (Oxygen, Impurities) p_cat->pd0 p_oa Slow Oxidative Addition (Steric Hindrance) p_oa->oa p_tm Protodeboronation (Boronic Acid Degradation) p_tm->tm p_re Homocoupling (Oxygen Present) p_re->pd0 Side Reaction

Caption: Suzuki cycle with key scale-up failure points.

Experimental Protocol: Scalable Suzuki-Miyaura Coupling

This protocol is a representative example and should be adapted and optimized for your specific aryl halide and equipment.

Objective: To perform a scalable Suzuki-Miyaura coupling between an aryl bromide and this compound.

Reagents & Equipment:

  • Jacketed glass reactor with overhead stirring, reflux condenser, thermocouple, and nitrogen inlet/outlet

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium Acetate (Pd(OAc)₂) (0.01 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely milled (3.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

  • Water, degassed

  • Standard laboratory glassware for workup

Procedure:

  • Reactor Setup:

    • Ensure the reactor is clean, dry, and properly assembled.[22]

    • Inert the reactor by evacuating and backfilling with nitrogen three times.[6] Maintain a gentle nitrogen flow.

  • Reagent Charging:

    • Charge the reactor with the Aryl Bromide (1.0 equiv), this compound (1.2 equiv), and milled K₃PO₄ (3.0 equiv).

    • Under positive nitrogen pressure, add the anhydrous 2-MeTHF (approx. 10 volumes relative to the aryl bromide).

  • Degassing:

    • Begin vigorous stirring.

    • Sparge the slurry with nitrogen via a subsurface dip tube for at least 60 minutes to ensure thorough deoxygenation.

  • Catalyst Charging:

    • In a separate, inerted glovebox or Schlenk flask, prepare a solution of Pd(OAc)₂ (0.01 equiv) and SPhos (0.02 equiv) in a small amount of anhydrous 2-MeTHF.

    • Transfer the catalyst solution to the reactor via cannula or a pressure-equalizing addition funnel.

  • Reaction Execution:

    • Heat the reactor jacket to the target temperature (e.g., 80 °C).

    • Monitor the internal reaction temperature closely.

    • Maintain vigorous stirring throughout the reaction.

    • Monitor the reaction progress by taking aliquots for analysis (e.g., LC-MS or HPLC) to determine the consumption of the limiting reagent.[8]

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add water (approx. 5 volumes) to dissolve the inorganic salts. Stir for 30 minutes.

    • Stop stirring and allow the layers to separate. Drain the lower aqueous layer.

    • Wash the organic layer with brine (2 x 3 volumes).

    • Concentrate the organic layer under reduced pressure to a smaller volume.

    • If the product is crystalline, perform a solvent swap to an appropriate anti-solvent (e.g., heptane) to induce crystallization.

    • Filter the solid product, wash with cold anti-solvent, and dry under vacuum.

References

  • Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzo
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). Organic Process Research & Development.
  • Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). Organic Process Research & Development. American Chemical Society.
  • Technical Support Center: A Troubleshooting Guide for CPME in Suzuki Couplings. (2025). Benchchem.
  • Safe Handling of Boranes at Scale. Organic Process Research & Development.
  • Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature.
  • Protodeboronation of (Hetero)
  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and potassium 4-carboxyphenyltrifluoroborate.
  • Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temper
  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019). PMC. NIH.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction. Sigma-Aldrich.
  • One-Pot Homologation of Boronic Acids: A Platform for Diversity-Oriented Synthesis. (2015). PMC.
  • A Comparative Guide to Alternative Boronic Acids for the Synthesis of Biaryl Structures. (2025). Benchchem.
  • Challenges of scaling up production
  • Organic Syntheses Procedure.
  • Help needed with unreproducible Suzuki coupling. (2023). Reddit.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
  • Boronic acid. Wikipedia.
  • Boronic Acids and Derivatives - Probing the Structure-Activity Rel
  • Identifying and characterizing impurities in allenylboronic acid samples. Benchchem.
  • 4-Fluoro-2-methylphenylboronic acid. Chem-Impex.

Sources

Technical Support Center: Catalyst Poisoning in 4-Isopropoxy-2-methylphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding catalyst poisoning and other common issues encountered during Suzuki-Miyaura cross-coupling reactions involving 4-isopropoxy-2-methylphenylboronic acid. Our goal is to equip you with the expertise to diagnose and resolve challenges in your experiments, ensuring robust and reproducible results.

Troubleshooting Guide: Diagnosing and Solving Common Coupling Failures

This section addresses specific experimental issues you might encounter when using this compound. The electron-rich nature and steric hindrance of this substrate can present unique challenges that require careful consideration of reaction parameters.

Q1: My Suzuki-Miyaura coupling reaction with this compound has stalled or is giving very low yields. What are the first things I should investigate?

A1: When a Suzuki-Miyaura coupling fails to proceed as expected, a systematic approach to troubleshooting is crucial. Here are the primary areas to investigate:

  • Catalyst Activity and Integrity: The heart of the reaction is the palladium catalyst. Ensure your palladium source and phosphine ligand are active and have not degraded. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] Oxygen can lead to catalyst decomposition and the homocoupling of boronic acids, so it's critical to ensure your solvent is properly degassed and the reaction is run under a strictly inert atmosphere.[1][2]

  • Quality of this compound: Boronic acids can dehydrate to form cyclic boroxine anhydrides, which are often less reactive in the catalytic cycle.[3] It is also crucial to be aware of potential protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly common with electron-rich boronic acids like this compound.[1][2]

  • Choice and Quality of Base: The base plays a critical role in activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[4][5] The choice of base can significantly impact the reaction's success. For instance, strong bases in aqueous media can accelerate protodeboronation.[1]

  • Ligand Selection: The phosphine ligand stabilizes the palladium center and modulates its reactivity. For an electron-rich and sterically hindered substrate like this compound, a bulky and electron-rich phosphine ligand is often necessary to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[6][7]

Q2: I'm observing significant formation of a byproduct that I suspect is 3-isopropoxy-toluene (protodeboronation). How can I minimize this?

A2: Protodeboronation is a common challenge with electron-rich boronic acids. Here are several strategies to mitigate this side reaction:

  • Use a Milder Base: Strong bases can promote the cleavage of the C-B bond. Consider switching to a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1][8]

  • Anhydrous Conditions: Water can be a proton source for protodeboronation.[2] Employing strictly anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be beneficial for highly sensitive substrates.[8][9]

  • Convert to a More Stable Boronic Acid Derivative: You can protect the boronic acid by converting it to a more stable form, such as a pinacol ester (BPin), MIDA ester, or trifluoroborate salt.[8][10] These derivatives are more resistant to protodeboronation and can slowly release the boronic acid into the reaction mixture.

  • Optimize Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of protodeboronation.[2][8]

Q3: My reaction is sluggish, and I suspect the oxidative addition step is the problem, especially when using an aryl chloride. What can I do to improve this?

A3: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in Suzuki-Miyaura couplings.[7][10] To overcome this, you need a more active catalyst system:

  • Employ Electron-Rich and Bulky Ligands: Ligands like Buchwald's SPhos or XPhos, or bulky trialkylphosphines such as P(t-Bu)₃, are designed to increase the electron density on the palladium center, which facilitates the oxidative addition of the aryl chloride.[8]

  • Consider a More Active Precatalyst: Modern palladium precatalysts, such as the G3 or G4 palladacycles, are designed for challenging couplings and can be highly effective with aryl chlorides.

  • Increase the Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for oxidative addition.[8]

Frequently Asked Questions (FAQs)

This section delves into the fundamental principles behind the troubleshooting advice, providing a deeper understanding of the catalytic cycle and the mechanisms of catalyst poisoning.

Q4: What is the fundamental mechanism of catalyst poisoning in Suzuki-Miyaura couplings?

A4: Catalyst poisoning occurs when impurities or reaction components bind strongly to the palladium catalyst, blocking its active sites and rendering it inactive.[11][12] Common poisons include sulfur compounds, carbon monoxide, halides, cyanides, and certain nitrogen-containing heterocycles.[12][13] These poisons can originate from starting materials, solvents, or be generated as byproducts during the reaction. The poisoning can be reversible or irreversible depending on the strength of the interaction between the poison and the catalyst.[12]

Q5: How does the choice of phosphine ligand prevent catalyst poisoning?

A5: Phosphine ligands play a dual role in protecting the palladium catalyst.[14] Firstly, they stabilize the Pd(0) active species, preventing its agglomeration into inactive palladium black. Secondly, bulky ligands can create a protective steric shield around the palladium center, which can limit the access of potential catalyst poisons to the metal's coordination sphere. Electron-rich phosphines also enhance the catalyst's reactivity, which can help the desired catalytic cycle outcompete poisoning pathways.[6]

Q6: Can the inorganic base poison the catalyst?

A6: While the base is essential for the reaction, certain bases or their counterions can have inhibitory effects.[15] For example, under certain conditions, the formation of inactive palladium hydroxide species can occur.[9] The choice of base can also influence the solubility of palladium species, potentially leading to catalyst precipitation and deactivation. Therefore, screening different bases is a critical part of reaction optimization.[4]

Q7: Are there any functional groups that are known to inhibit or poison the catalyst in Suzuki-Miyaura couplings?

A7: Yes, certain functional groups can act as catalyst poisons. These typically include groups with lone pairs of electrons that can coordinate strongly to the palladium center, such as thiols, some amines, and certain nitrogen-containing heterocycles.[13] If your coupling partner contains such a group, you may need to use a higher catalyst loading or a more robust ligand to overcome the inhibitory effects. In some cases, protecting the problematic functional group before the coupling reaction may be necessary.

Data Presentation and Experimental Protocols

Table 1: Recommended Starting Conditions for Coupling with this compound
ParameterRecommendationRationale
Palladium Precatalyst XPhos Pd G3 (1-2 mol%)Highly active for electron-rich and sterically hindered substrates.
Ligand XPhos (1.1 eq. relative to Pd)Bulky, electron-rich ligand to promote oxidative addition and reductive elimination.[8]
Base K₃PO₄ (2.0-3.0 equiv)A strong, non-nucleophilic base effective for challenging couplings.[4][8]
Solvent Dioxane/H₂O (10:1)A common solvent system that often provides good results.[1]
Temperature 80-110 °CTo overcome activation barriers, especially with less reactive coupling partners.[8]
General Protocol for Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.

  • Reaction Monitoring: Heat the reaction to the desired temperature and monitor its progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[16][17][18]

Diagram 2: Common Catalyst Poisoning Pathways

Catalyst_Poisoning Active_Catalyst Active Pd(0) Catalyst Desired_Cycle Suzuki-Miyaura Cycle Active_Catalyst->Desired_Cycle Poisoning Catalyst Poisoning Active_Catalyst->Poisoning Inactive_Species Inactive Pd Species (e.g., Pd-S, Pd-CO) Poisoning->Inactive_Species Impurities Impurities (Sulfur, CO, etc.) Impurities->Poisoning

Caption: Pathways leading to catalyst deactivation.

References

  • National Institutes of Health (NIH). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. [Link]

  • ACS Publications. Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings. [Link]

  • MDPI. Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. [Link]

  • ResearchGate. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. [Link]

  • ResearchGate. The highly surprising behaviour of diphosphine ligands in iron-catalysed Negishi cross-coupling. [Link]

  • Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. [Link]

  • Reddit. What's the role of the phosphine ligand in Suzuki couplings? [Link]

  • ResearchGate. ChemInform Abstract: Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health (NIH). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. [Link]

  • MDPI. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. [Link]

  • Organic Syntheses. Enantioselective Synthesis of N-Boc-Protected Diaryl Methanamines by Rhodium-Catalyzed Addition of Arylboronic Acids to N-Boc-Imines. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • MDPI. Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. [Link]

  • Organic Syntheses. Preparation of MIDA Anhydride and Its Use for the Synthesis of MIDA Boronates. [Link]

  • Kuujia.com. This compound. [Link]

  • ResearchGate. Recent studies in Suzuki-Miyaura cross-coupling reactions with the aid of phase transfer catalysts. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. [Link]

  • Process Combustion. How to Prevent Catalyst Poisoning at the Industrial Scale. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • YouTube. What Causes Catalyst Deactivation And Poisoning? - Chemistry For Everyone. [Link]

  • Wikipedia. Catalyst poisoning. [Link]

  • ResearchGate. Poisoning Effect of Selected Hydrocarbon Impurities on the Catalytic Performance of Pt/C Catalysts towards the Oxygen Reduction Reaction. [Link]

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minimizing homocoupling of 4-Isopropoxy-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, chemists, and process development scientists encountering challenges with the homocoupling of 4-isopropoxy-2-methylphenylboronic acid. As Senior Application Scientists, we provide not just solutions, but the underlying mechanistic reasoning to empower your experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant amount of 4,4'-diisopropoxy-2,2'-dimethyl-1,1'-biphenyl as a byproduct. What is this, and why is it forming?

This byproduct is the result of a reaction known as "homocoupling" or "dimerization," where two molecules of your this compound couple with each other instead of with your intended aryl halide partner. This side reaction consumes your starting material, complicates purification, and ultimately lowers the yield of your desired cross-coupled product.

The formation of this homocoupled product is primarily driven by two palladium-mediated pathways:

  • Reaction with Palladium(II) Species: If your catalytic cycle has a significant concentration of Pd(II) species, a sequential double transmetalation can occur. Two molecules of the boronic acid transfer their aryl groups to the Pd(II) center, which then undergoes reductive elimination to form the biaryl byproduct and Pd(0).[1][2] This is particularly common when using Pd(II) precatalysts like Pd(OAc)₂, as the initial reduction to the catalytically active Pd(0) can be slow or inefficient, sometimes proceeding via this very homocoupling pathway.[1]

  • Oxidative Homocoupling: The presence of an oxidant, most commonly molecular oxygen from air, can promote homocoupling.[3][4] In this cycle, the catalytically active Pd(0) can be oxidized back to Pd(II), which then enters the homocoupling pathway described above. Rigorous exclusion of oxygen is therefore critical.[2][3]

Homocoupling_Mechanism cluster_cycle Homocoupling Catalytic Cycle Pd_II Pd(II)Ln Intermediate1 Ar-Pd(II)-X Pd_II->Intermediate1 1st Transmetalation ArBOH2_1 ArB(OH)₂ ArBOH2_1->Pd_II ArBOH2_2 ArB(OH)₂ ArBOH2_2->Intermediate1 Intermediate2 Ar-Pd(II)-Ar Intermediate1->Intermediate2 2nd Transmetalation Ar_Ar Ar-Ar (Homocoupling Product) Intermediate2->Ar_Ar Reductive Elimination Pd_0 Pd(0)Ln Intermediate2->Pd_0 Pd_0->Pd_II Re-oxidation O2 O₂ (Oxidant) O2->Pd_0

Caption: Pd(II)-mediated homocoupling pathway.

Troubleshooting Guide

Q2: My reaction shows over 30% homocoupling. What is the first and most critical parameter I should address?

Answer: The most common culprit for high levels of homocoupling is the presence of oxygen.[3][4] Before altering any other parameter, you must ensure your reaction is performed under strictly anaerobic (oxygen-free) conditions.

Causality: Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[4] This Pd(II) species can then initiate the stoichiometric homocoupling of two boronic acid molecules, leading to the formation of the undesired dimer and regenerating Pd(0).[2] Effectively, oxygen creates a catalytic cycle for homocoupling that competes directly with your desired Suzuki-Miyaura cross-coupling.

  • Solvent Degassing: Place your chosen solvent(s) in a flask with a stir bar. Seal the flask with a septum. Sparge the solvent by bubbling an inert gas (Argon or Nitrogen) through it via a long needle for at least 30-60 minutes while stirring. For larger volumes, a "freeze-pump-thaw" method (3 cycles) is even more effective.

  • Vessel Preparation: Assemble your reaction glassware (flask, condenser, etc.) and flame-dry it under vacuum or purge thoroughly with an inert gas stream.

  • Reagent Handling: Add your solid reagents (boronic acid, aryl halide, base, catalyst, ligand) to the reaction flask.

  • Final Purge: Seal the flask and perform 3-5 vacuum/inert gas backfill cycles to remove any air from the headspace and entrapped in the solid reagents.

  • Solvent Addition: Add the degassed solvent via a cannula or syringe to the reaction flask under a positive pressure of inert gas.

  • Execution: Maintain a positive pressure of inert gas (e.g., via a balloon or manifold) throughout the entire duration of the reaction, including heating and cooling phases.

A significant reduction in homocoupling after implementing this protocol confirms that oxygen was the primary issue.[2]

Q3: I have confirmed my system is anaerobic, but homocoupling persists. How should I optimize my catalyst system?

Answer: Your choice of palladium source and ligand is the next most critical factor. The goal is to select a system that favors a rapid rate of oxidative addition (of your aryl halide to Pd(0)) and reductive elimination (of the desired product) over the competing homocoupling pathway.

Causality:

  • Palladium Precatalyst: Using a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst that rapidly and cleanly generates Pd(0) (e.g., Buchwald G3/G4 precatalysts) is often superior to using Pd(II) sources like Pd(OAc)₂ or PdCl₂. Pd(II) sources must be reduced in situ to the active Pd(0) catalyst, and this reduction process can itself generate homocoupling products.[1]

  • Ligand Choice: Bulky, electron-rich phosphine ligands are known to accelerate the key steps of the main Suzuki cycle (oxidative addition and reductive elimination).[1] This increased rate can help the desired reaction outcompete the slower homocoupling pathway. For sterically hindered partners like your 2-methyl substituted boronic acid, bulky ligands are often essential for achieving good yields.[5][6]

Ligand ClassExample(s)Key Characteristics & Rationale
Buchwald Biarylphosphines SPhos, XPhos, RuPhosBulky and electron-rich. Promote fast oxidative addition and reductive elimination, minimizing the lifetime of intermediates that could lead to side reactions. SPhos is often a good starting point for hindered systems.[5]
Dialkylphosphines P(t-Bu)₃, PCy₃Highly electron-donating and sterically demanding. Very effective for activating challenging substrates like aryl chlorides but can also be effective here.[7]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form very stable palladium complexes. Can be highly effective but may require screening. PEPPSI-type precatalysts are common.[1]
Aqueous Phosphines SPhos, cataCXium® ASulfonated ligands that allow for reaction in aqueous media, which can sometimes alter reaction pathways and selectivity.

Recommendation: If you are using a simple Pd(OAc)₂/PPh₃ system, consider switching to a modern precatalyst system. A good starting point would be XPhos Pd G3 or SPhos Pd G2 .

Q4: Can the choice of base and solvent influence the level of homocoupling?

Answer: Yes, absolutely. The base and solvent system modulates the activation of the boronic acid and the solubility and stability of various palladium species in the catalytic cycle.

Causality:

  • Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[7] However, a very strong base or high base concentration can sometimes promote side reactions. In some cases, a weaker base (e.g., K₂CO₃, K₃PO₄) may be preferable to a stronger one (e.g., Cs₂CO₃, NaOH). The choice is highly substrate-dependent and often requires empirical screening.

  • Solvent: The solvent system must solubilize all components of the reaction. Common choices include toluene, dioxane, or THF, often with water as a co-solvent. The presence of water is crucial for dissolving many inorganic bases and can influence the rate of boronic acid activation and transmetalation.[8] However, in some systems, an entirely anhydrous protocol might suppress certain side reactions.

Troubleshooting_Workflow Start High Homocoupling Detected Check_O2 Is the system rigorously anaerobic? Start->Check_O2 Implement_Degas Implement Strict Degassing Protocol Check_O2->Implement_Degas No Check_Catalyst Review Catalyst System (Pd Source & Ligand) Check_O2->Check_Catalyst Yes Implement_Degas->Check_O2 Re-evaluate Use_Precatalyst Switch to Pd(0) Source or Modern Precatalyst (e.g., SPhos G3) Check_Catalyst->Use_Precatalyst Using Pd(II) Source Screen_Ligands Screen Bulky, Electron-Rich Ligands (XPhos, RuPhos) Check_Catalyst->Screen_Ligands Using Simple Ligand (PPh₃) Check_Base_Solvent Screen Base and Solvent Check_Catalyst->Check_Base_Solvent Using Modern System Use_Precatalyst->Check_Base_Solvent Screen_Ligands->Check_Base_Solvent Try_Weaker_Base Try Weaker Base (e.g., K₃PO₄ vs Cs₂CO₃) Check_Base_Solvent->Try_Weaker_Base Yes Try_Solvent Vary Solvent System (e.g., Toluene vs Dioxane/H₂O) Check_Base_Solvent->Try_Solvent Yes Success Homocoupling Minimized Try_Weaker_Base->Success Try_Solvent->Success

Caption: A logical workflow for troubleshooting homocoupling.

Q5: How can I reliably detect and quantify the homocoupled byproduct?

Answer: Accurate quantification is key to effective troubleshooting. The primary methods are chromatographic and spectroscopic.

  • High-Performance Liquid Chromatography (HPLC): This is often the method of choice. Develop a reversed-phase HPLC method that provides baseline separation between your starting materials, desired product, and the homocoupled byproduct. Quantification can be done using a UV detector with an external standard of the purified byproduct or by area percent normalization if the response factors are similar.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If your compounds are sufficiently volatile and thermally stable, GC-MS is an excellent tool for both identification (via mass spectrum) and quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for quantification if there are unique, well-resolved peaks for both the desired product and the homocoupling byproduct.[5] An internal standard with a known concentration can be added to the sample for precise measurement. For example, the methyl groups at the 2 and 2' positions of the homocoupled product will have a distinct chemical shift compared to the methyl group in the starting material and the desired product.

Analytical Challenge: Boronic acids and their pinacol esters can be challenging to analyze by chromatography due to their reactivity and potential for on-column degradation.[9] It is often best to analyze the crude reaction mixture after a simple workup to remove inorganic salts.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Journal of the American Chemical Society, 133(8), 2116–2119. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Cano, I., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7586. Retrieved from [Link]

  • Busci, M. G., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(6), 853–857. Retrieved from [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • ResearchGate. (n.d.). Base and ligand-free heterogeneously catalyzed homocoupling of arylboronic acids | Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Cu(II)–vitamin C-complex catalyzed photo-induced homocoupling reaction of aryl boronic acid in base-free and visible light conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Homocoupling of Arylboronic Acids Catalyzed by CuCl in Air at Room Temperature. | Request PDF. Retrieved from [Link]

  • ElectronicsAndBooks. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycle. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]

  • PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on 4-Isopropoxy-2-methylphenylboronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for experiments involving 4-Isopropoxy-2-methylphenylboronic acid, a sterically hindered yet valuable reagent in modern synthetic chemistry. The choice of solvent is a critical, often underestimated, parameter that can dictate the success or failure of your cross-coupling reactions. This document explains the causality behind solvent choices to empower you to optimize your experimental outcomes.

Section 1: Core Concepts - Why Solvent Choice is Critical

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the solvent is not merely a medium for dissolution; it is an active participant that influences every step of the catalytic cycle.[1][2] Solvents can stabilize catalytic species, modulate the reactivity of bases and reagents, and even alter the reaction pathway and selectivity.[2][3][4]

For a sterically hindered substrate like this compound, where the ortho-methyl group can impede access to the boron center, the right solvent system is essential to facilitate efficient transmetalation and prevent common side reactions.[5]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Influences Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)L₂(X) (Oxidative Addition Adduct) Pd(0)L2->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)L₂(R') OxAdd->Transmetalation Transmetalation (R'-B(OH)₂) + Base Product Ar-R' (Coupled Product) Transmetalation->Product Reductive Elimination ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid R'-B(OH)₂ (this compound) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃, K₃PO₄) Base->Transmetalation Solvent Solvent System (e.g., Toluene/H₂O, Dioxane/H₂O) Solvent->Pd(0)L2 Stabilizes Solvent->OxAdd Influences Rate Solvent->Transmetalation Facilitates Protodeboronation BoronicAcid Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Byproduct Ar-H (Protodeboronated Byproduct) Boronate->Byproduct ipso-Protonation ProtonSource Proton Source (e.g., H₂O, Alcohol) ProtonSource->Byproduct BoricAcid B(OH)₃

Caption: The protodeboronation side reaction pathway.

Mitigation Strategies:

  • Switch to Milder Bases: Strong bases can accelerate protodeboronation. [6]If you are using NaOH or KOH, consider switching to a milder base like K₃PO₄ or Cs₂CO₃. Potassium fluoride (KF) can also be effective. [7][8]2. Employ Anhydrous Conditions: If protodeboronation is severe, switching to strictly anhydrous conditions can eliminate the primary proton source. This requires using anhydrous solvents and bases. However, this can make the transmetalation step less efficient.

  • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin) or a trifluoroborate salt. [6][8]These reagents are more resistant to premature decomposition and slowly release the active boronic acid species into the reaction, keeping its instantaneous concentration low. [9]

Q3: My boronic acid seems to have poor solubility or precipitates from the reaction mixture, especially in non-polar solvents. What is this precipitate?

You are likely observing the formation of the corresponding boroxine, which is the cyclic anhydride formed from the dehydration of three boronic acid molecules. [7] Answer:

This is a reversible equilibrium that is favored in anhydrous or concentrated conditions and at higher temperatures. [10][11]The formation of boroxine is an entropically driven process due to the release of water molecules. [12][13]

Boroxine_Equilibrium 3_BA 3 Ar-B(OH)₂ Boroxine Boroxine (ArBO)₃ 3_BA->Boroxine - 3 H₂O + 3 H₂O 3_H2O 3 H₂O

Caption: Equilibrium between boronic acid and its boroxine.

Key Points & Actions:

  • Is Boroxine a Problem? Not necessarily. Boroxines are often competent coupling partners themselves in Suzuki reactions, as the equilibrium can shift back towards the monomeric boronic acid under the reaction conditions (especially with water present). [7]* Managing the Equilibrium: If you suspect boroxine formation is hindering your reaction (e.g., by crashing out of solution), ensure a sufficient amount of water is present in your solvent system to favor the monomeric boronic acid.

  • Leveraging Boroxine: In some cases, pre-forming the boroxine by azeotropic distillation of water from a solution of the boronic acid in toluene can be a strategy to use a well-defined, anhydrous starting material.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. [8]3. Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 2 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 5:1) via syringe to achieve a concentration of ~0.1 M relative to the aryl halide.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Systematic Solvent Screening Workflow

When optimizing a reaction, a systematic approach to solvent screening is crucial.

Solvent_Screening_Workflow start Define Standard Reaction (Substrates, Catalyst, Base, Temp) setup Set Up Parallel Reactions in Vials (n=4) start->setup add_solvents Add Degassed Solvents: 1. Toluene/H₂O (4:1) 2. Dioxane/H₂O (4:1) 3. 2-MeTHF/H₂O (4:1) 4. DMF (anhydrous) setup->add_solvents run_rxn Run Reactions Under Identical Conditions (Time, Temp, Stirring) add_solvents->run_rxn analyze Analyze Aliquots at t=2h, 6h, 24h (LC-MS or GC-MS) run_rxn->analyze evaluate Evaluate: - Conversion % - Product:Byproduct Ratio - Catalyst Decomposition analyze->evaluate optimal Identify Optimal Solvent System evaluate->optimal High Conversion, Low Byproducts suboptimal Troubleshoot Suboptimal Systems (Adjust H₂O ratio, Base, Temp) evaluate->suboptimal Low Conversion or Side Reactions

Caption: Workflow for systematic solvent screening.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What is the single "best" solvent for reactions with this compound?

    • A: There is no universal "best" solvent, as the optimal choice depends on the coupling partner (aryl halide), catalyst, and base used. [14]However, biphasic mixtures of 1,4-dioxane/water or toluene/water are highly reliable and effective starting points for a wide range of Suzuki-Miyaura reactions. [15][16]* Q: Is water absolutely necessary? Can I run the reaction under fully anhydrous conditions?

    • A: While not always strictly necessary, water is highly beneficial in most cases. It promotes the formation of the active boronate species required for efficient transmetalation and helps dissolve the inorganic base. [3][17][18]Anhydrous conditions are typically reserved for specific situations, such as when trying to rigorously prevent protodeboronation with highly sensitive substrates. [6]* Q: How does my choice of solvent affect the reaction work-up?

    • A: Solvents with low water miscibility (e.g., Toluene, 2-MeTHF) allow for simple phase separation during aqueous work-up. Water-miscible solvents (e.g., Dioxane, THF, DMF) will require extraction with a second, water-immiscible organic solvent like ethyl acetate or dichloromethane. Solvents with high boiling points (e.g., DMF, Toluene) will require more energy to remove under reduced pressure.

References

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  • Pentsak, E., & Ananikov, V. P. (2019). Water Is Key for Solid-State Suzuki-Miyaura Reactions. ChemistryViews. [URL: https://www.chemistryviews.
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  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c05063]
  • Wang, L., et al. (2009). Water-Promoted Suzuki Reaction in Room Temperature Ionic Liquids. Catalysis Letters. [URL: https://www.researchgate.
  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra05979e]
  • Yeh, C.-H., et al. (2021). Nickel-Catalyzed Suzuki–Miyaura Coupling in Water for the Synthesis of 2-Aryl Allyl Phosphonates and Sulfones. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c01594]
  • Quora. (2018). What is the prominent role of water in the Suzuki reaction?. [URL: https://www.quora.
  • Lipshutz, B. H., et al. (2008). Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Organic Letters. [URL: https://www.organic-chemistry.org/abstracts/lit2/083.shtm]
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  • Zhang, G., et al. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [URL: https://www.researchgate.net/figure/The-proposed-mechanism-for-protodeboronation-of-arylboronic-acids_fig2_318534888]
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  • Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [URL: https://www.youtube.
  • ResearchGate. (2019). Effect of solvents for the Suzuki-Miyaura reaction. [URL: https://www.researchgate.net/figure/Effect-of-solvents-for-the-Suzuki-Miyaura-reaction_tbl2_330605177]
  • Clark, J. H., et al. (2018). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob01656k]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 6, 2026, from [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • BenchChem (2025). Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid. [URL: https://www.benchchem.com/product/b151673]

Sources

Technical Support Center: 4-Isopropoxy-2-methylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 4-isopropoxy-2-methylphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions that arise during the use of this versatile reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Introduction: The Unique Profile of this compound

This compound is a valuable building block in organic synthesis, prized for its role in constructing complex biaryl structures, which are common motifs in pharmaceuticals and advanced materials.[1][2] Its utility primarily lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4]

However, the structural features of this specific boronic acid—namely the ortho-methyl group and the electron-donating isopropoxy group—present a unique set of challenges. The ortho-substituent introduces steric hindrance, which can impede key steps in the catalytic cycle, such as transmetalation and reductive elimination.[5] This often necessitates the use of specialized, bulky ligands to achieve high yields.[5] Understanding these nuances is critical for successful application and for developing robust workup and purification strategies.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve issues you may encounter during your reaction and workup.

Q1: My Suzuki-Miyaura reaction has stalled or resulted in a low yield. What are the primary factors to investigate?

Low or no yield in a Suzuki coupling with a sterically hindered partner like this compound is a common issue. The investigation should be systematic.

dot

Troubleshooting_Low_Yield Start Low / No Yield Catalyst Catalyst/Ligand Inactive? Start->Catalyst Check 1 Base Base Ineffective? Start->Base Check 2 Conditions Suboptimal Conditions? Start->Conditions Check 3 Reagents Reagent Quality Issue? Start->Reagents Check 4 Sol_Catalyst Solution: - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). - Use fresh, air-stable Pd pre-catalyst. - Ensure Pd(II) is reduced to active Pd(0). Catalyst->Sol_Catalyst Sol_Base Solution: - Use a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3). - Ensure base is finely powdered and dry for anhydrous reactions. Base->Sol_Base Sol_Conditions Solution: - Increase reaction temperature. - Ensure rigorous degassing to remove O2. - Use a solvent appropriate for higher temperatures (e.g., Dioxane, Toluene). Conditions->Sol_Conditions Sol_Reagents Solution: - Verify boronic acid purity (check for boroxine formation). - Use fresh, pure aryl halide. Reagents->Sol_Reagents

Caption: Troubleshooting Decision Tree for Low Yields.

Detailed Answer:

  • Catalyst and Ligand Activity: The steric bulk of the ortho-methyl group requires a catalyst system that can accommodate it. Standard catalysts like Pd(PPh₃)₄ may be insufficient.

    • Expertise & Experience: Bulky, electron-rich biarylphosphine ligands (Buchwald-type ligands) such as XPhos, SPhos, or RuPhos are highly effective as they accelerate both the oxidative addition and the rate-limiting reductive elimination steps for hindered substrates.[5] N-heterocyclic carbene (NHC) ligands can also be very effective. Ensure your palladium source is active; if using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[5]

  • Base and Solvent Choice: The base is crucial for activating the boronic acid for transmetalation.

    • Causality: For sterically hindered boronic acids, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often more effective than weaker bases like sodium carbonate (Na₂CO₃).[5] The choice of solvent is also critical. While THF is common, solvents that allow for higher reaction temperatures, such as 1,4-dioxane or toluene, are often necessary to overcome the higher activation energy associated with hindered substrates.[6]

  • Oxygen Contamination: Rigorous exclusion of oxygen is paramount.

    • Trustworthiness: Oxygen can lead to the oxidative homocoupling of the boronic acid to form a symmetric biaryl and can also lead to the decomposition of the active Pd(0) catalyst.[5] Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert atmosphere (Argon or Nitrogen).

  • Reagent Quality: Boronic acids can dehydrate to form cyclic anhydride trimers known as boroxines. While often in equilibrium with the acid form in the reaction mixture, high boroxine content can indicate poor reagent quality and affect stoichiometry.

Q2: I'm observing significant amounts of a symmetrical biaryl byproduct derived from the homocoupling of this compound. How can I prevent this?

Homocoupling is a common side reaction in Suzuki couplings.[7] It arises from two primary pathways:

  • Reductive Activation of Pd(II): If you are using a Pd(II) precatalyst, it can be reduced to Pd(0) by consuming two molecules of the boronic acid.[7]

  • Oxidative Homocoupling: In the presence of oxygen, a palladium-peroxo complex can form, which mediates the oxidative homocoupling of the boronic acid.[7]

Solutions:

  • Rigorous Inert Atmosphere: As mentioned above, thoroughly degassing your solvent and maintaining a strict inert atmosphere is the most critical step to prevent oxidative homocoupling.[5]

  • Use a Pd(0) Catalyst: Starting with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate the homocoupling that occurs during the in situ reduction of Pd(II) precatalysts.

  • Control Base Addition: In some cases, slow addition of the base can help to minimize side reactions by maintaining a low concentration of the activated boronate species at any given time.

Q3: The workup is complete, but my final product is contaminated with boron-containing impurities. What is the most effective way to remove them?

Residual boronic acid and related species (like boroxines) are acidic and can often be removed with a basic wash. However, their solubility can be problematic, leading to incomplete removal.

Workup StrategyAdvantagesDisadvantagesBest For...
Aqueous Base Wash Simple, fast, uses common reagents.Can be ineffective for highly organic-soluble boronic acids. Emulsion formation is possible.[8]Initial, bulk removal of acidic impurities.
Diethanolamine Adduct Forms a highly crystalline solid that can be filtered off.[9] Very effective for removal.Adds an extra step to the procedure. Requires an additional reagent.Difficult purifications where base washes fail.
Scavenger Resins High selectivity for boronic acids. Can be used for final "polishing".Higher cost. Can require longer contact times.Removing trace amounts of boronic acid from high-value products.
Recrystallization Can provide very high purity product.Potential for significant product loss in mother liquor. Requires finding a suitable solvent system.Purifying solid products when impurities have different solubility profiles.

Expert Insight: A multi-step approach is often best. Start with a standard aqueous base wash to remove the majority of the impurity. If problems persist, a diethanolamine treatment or chromatography is recommended. For APIs, where purity is paramount, scavenger resins can be an excellent final step.[10]

Frequently Asked Questions (FAQs)

  • What are the ideal storage conditions for this compound?

    • Boronic acids are sensitive to heat and moisture. Store in a tightly sealed container, preferably in a desiccator or a dry, inert atmosphere, at refrigerated temperatures (2-8 °C). This minimizes degradation and the formation of boroxines.

  • How can I assess the quality of my boronic acid before starting a reaction?

    • A simple ¹H NMR can be informative. The presence of broad signals or complex multiplets in the aromatic region, alongside the expected sharp signals, can indicate the presence of boroxines. A clean spectrum is a good indicator of high quality.

  • I'm struggling with a biphasic workup and getting a persistent emulsion. What should I do?

    • Emulsions are common when using basic washes.[8] First, try adding brine (saturated aq. NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion. If that fails, filtering the entire mixture through a pad of Celite® can often resolve the issue.[8]

  • How do I remove the residual palladium catalyst from my product?

    • Palladium residues are a common concern, especially in pharmaceutical development. Methods include:

      • Filtration through Celite® or Silica Gel: A simple plug filtration can remove heterogeneous palladium black.[11]

      • Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb palladium, which is then filtered off.

      • Thiol-Based Scavengers: Specific scavenger resins or reagents with thiol groups can effectively chelate and remove dissolved palladium.

Detailed Experimental Workup Protocols

The following protocols provide step-by-step guidance for purifying your product from reactions involving this compound.

Protocol 1: Standard Aqueous Base Extraction

This is the first-line method for removing unreacted boronic acid and other acidic impurities.

  • Quench and Concentrate: Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature. If your reaction solvent is immiscible with water (e.g., toluene, dioxane), you can proceed directly. If it is miscible (e.g., DMF), first remove the solvent under reduced pressure and re-dissolve the residue in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Initial Water Wash: Transfer the organic solution to a separatory funnel and wash with deionized water (1 x volume) to remove water-soluble salts.

  • Base Wash: Extract the organic layer with a 1-2 M aqueous solution of NaOH or Na₂CO₃ (2 x 1 volume).[12][13] The acidic boronic acid will be deprotonated to its boronate salt, which is highly soluble in the aqueous phase.

    • Causality: The boronic acid (pKa ~8-10) is readily converted to its conjugate base by the strong base, partitioning it out of the organic layer.

  • Neutralization and Back-Extraction: Wash the organic layer with brine (1 x volume) to remove residual base and break any emulsions.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

  • Further Purification: The crude product can then be further purified by column chromatography or recrystallization as needed.

Protocol 2: Diethanolamine-Mediated Purification

This method is highly effective when standard base washes fail. It relies on the formation of a stable, often crystalline, adduct between the boronic acid and diethanolamine.[9]

dot

Diethanolamine_Workup Start Crude Reaction Mixture (in organic solvent) Add_DEA Add Diethanolamine (1.0 - 1.2 equiv. relative to excess boronic acid) Start->Add_DEA Stir Stir at Room Temp (15-30 min) Add_DEA->Stir Precipitate Diethanolamine-Boronate Adduct Precipitates as a White Solid Stir->Precipitate Filter Filter the Mixture Precipitate->Filter Filtrate Filtrate: Contains Desired Product Filter->Filtrate Solid Solid: Boronate Adduct Filter->Solid Concentrate Concentrate Filtrate for Crude Product Filtrate->Concentrate

Caption: Workflow for Diethanolamine Adduct Precipitation.

  • Initial Workup: Perform a preliminary aqueous wash on your crude reaction mixture to remove inorganic salts. Concentrate the organic layer to a manageable volume.

  • Adduct Formation: Re-dissolve the crude material in a suitable solvent like dichloromethane (DCM) or diethyl ether.[14] Add diethanolamine (1.0-1.2 equivalents relative to the estimated excess boronic acid) dropwise while stirring.

  • Precipitation and Isolation: A white precipitate of the diethanolamine adduct should form, sometimes after an initial dissolution of all solids.[9] Stir the resulting slurry for 15-30 minutes to ensure complete precipitation.

  • Filtration: Isolate the white solid adduct by vacuum filtration, washing the solid with a small amount of cold solvent.

  • Product Isolation: The filtrate contains your desired product, now free of the boronic acid impurity. Concentrate the filtrate under reduced pressure to obtain the purified crude product, which can then be subjected to final purification (e.g., chromatography) if necessary.

References

  • Rychnovsky, S. D., et al. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]

  • Various Authors. (2016). Can I remove boronic acid using Work up process? ResearchGate. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Caddick, S., & Cloke, F. G. N. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8649-8666. DOI:10.1039/C3CS60197H. Available at: [Link]

  • Anderson, N. G. (2015). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 19(9), 1149-1165. Available at: [Link]

  • Mettler Toledo. (n.d.). Suzuki and Related Cross-Coupling Reactions. Mettler Toledo. Available at: [Link]

  • Various Authors. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

  • Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • Google Patents. (n.d.). US10377700B2 - Process for the recovery of a boronic acid. Google Patents.
  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3379-3383. Available at: [Link]

  • Various Authors. (2017). Trying to remove a boronic acid in a workup. Help! Reddit. Available at: [Link]

  • Google Patents. (n.d.). US5384410A - Removal of boronic acid protecting groups by transesterification. Google Patents.
  • Various Authors. (2022). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: [Link]

  • Viciu, M. S., et al. (2004). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 126(16), 5268-5279. Available at: [Link]

  • Various Authors. (2017). Purification of boronic acids? Reddit. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Various Authors. (n.d.). 40 questions with answers in CROSS COUPLING. ResearchGate. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Various Authors. (2013). Workup of suzuki miyaura coupling? ResearchGate. Available at: [Link]

  • Buchwald, S. L., et al. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 43(11), 1348-1350. Available at: [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. Available at: [Link]

  • Various Authors. (2008). Troubleshooting Guide. ResearchGate. Available at: [Link]

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Validation & Comparative

A Comparative Guide to 4-Isopropoxy-2-methylphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, chemists, and drug development professionals, the selection of the appropriate boronic acid is a critical decision that dictates the efficiency, yield, and overall success of carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth comparison of 4-Isopropoxy-2-methylphenylboronic acid against other commonly used boronic acids, supported by mechanistic insights and practical experimental protocols.

Introduction: The Strategic Importance of Boronic Acid Selection

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[1][2] The reaction's success, however, is not guaranteed. The structure of the boronic acid—specifically its steric and electronic properties—plays a pivotal role in the kinetics and outcome of the catalytic cycle.[3] This guide focuses on this compound (CAS No: 871126-21-5), a reagent whose unique substitution pattern offers distinct advantages in specific synthetic contexts.[4][5]

Key Properties of this compound:

  • Molecular Formula: C₁₀H₁₅BO₃[4]

  • Molecular Weight: 194.04 g/mol [5]

  • Appearance: Solid, with a melting point of 112-116 °C[4][5]

  • Structural Features: An ortho-methyl group and a para-isopropoxy group.

These substituents create a specific steric and electronic environment around the boronic acid moiety, which is the central theme of this comparative analysis.

The Influence of Steric and Electronic Effects

The reactivity of a boronic acid in the Suzuki-Miyaura coupling is largely governed by the efficiency of the transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst.[2][6]

  • Electronic Effects: Electron-donating groups (EDGs) on the phenyl ring, such as the para-isopropoxy group, increase the electron density of the aromatic system. This generally enhances the nucleophilicity of the carbon atom attached to boron, accelerating the rate of transmetalation and often leading to higher reaction yields.[3][7]

  • Steric Effects: Steric hindrance, particularly from ortho-substituents like the methyl group in our target molecule, can present a challenge.[8][9] Significant bulk can slow down the approach of the boronic acid to the palladium center, potentially impeding the reaction. However, this steric demand can also be leveraged for selective couplings.

This interplay between activating electronics and potentially inhibiting sterics is what makes this compound a subject of interest.

Head-to-Head Comparison: Performance in Suzuki-Miyaura Coupling

To contextualize the performance of this compound, we compare it with three common alternatives, each representing a different structural motif.

Boronic AcidStructureKey FeaturesExpected Performance & Rationale
This compound this compound structureOrtho-methyl (steric bulk), Para-isopropoxy (strong EDG)High Reactivity in Specific Cases: The powerful electron-donating isopropoxy group strongly activates the molecule for transmetalation. The ortho-methyl group adds steric hindrance, which can be beneficial for coupling with less hindered partners but may require optimized catalysts (e.g., those with bulky phosphine ligands) for coupling with other sterically demanding substrates.[8][9]
Phenylboronic acid Phenylboronic acid structureUnsubstituted (baseline)Baseline Reactivity: Serves as a standard benchmark. It is generally effective but lacks the enhanced reactivity provided by EDGs. Its minimal steric hindrance allows it to couple with a wide range of partners.[10][11]
4-Methoxyphenylboronic acid 4-Methoxyphenylboronic acid structurePara-methoxy (strong EDG)High Reactivity: Similar to our target molecule, the electron-donating methoxy group accelerates the reaction.[3][12] It is a highly reliable coupling partner, often giving excellent yields. Lacking ortho-substituents, it does not face the same steric challenges.[13]
2-Methylphenylboronic acid 2-Methylphenylboronic acid structureOrtho-methyl (steric bulk)Moderate to Low Reactivity: The ortho-methyl group introduces steric hindrance that can significantly slow the reaction rate compared to phenylboronic acid, often requiring more forcing conditions or specialized catalysts to achieve good yields.[14]

Mechanistic Deep Dive & Experimental Workflow

Understanding the "why" behind experimental choices is paramount. The following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow, providing a logical framework for the protocol that follows.

The Suzuki-Miyaura Catalytic Cycle

The choice of boronic acid directly impacts the Transmetalation step. The electron-donating para-isopropoxy group on our target molecule facilitates the formation of the boronate anion (Ar-B(OH)₃⁻) upon reaction with the base, making it a more potent nucleophile for transfer to the Pd(II) center.

Suzuki_Cycle cluster_reactants Reactants A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L)₂ B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L)₂ D->E F Reductive Elimination E->F F->A P1 Ar-Ar' (Product) ArX Ar-X (Aryl Halide) ArX->B ArBOH Ar'-B(OH)₂ + Base (Boronic Acid) ArBOH->D

A simplified representation of the Suzuki-Miyaura catalytic cycle.
General Experimental Workflow

A successful coupling reaction relies on a systematic and rigorous experimental setup, from reagent preparation to product isolation.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Assemble Reagents (Aryl Halide, Boronic Acid, Base, Catalyst) solvent 2. Prepare Anhydrous Solvent reagents->solvent degas 3. Degas Solvent (N₂ or Ar sparging) solvent->degas setup 4. Set up Reaction Flask (under inert atmosphere) degas->setup heat 5. Heat to Reaction Temp setup->heat monitor 6. Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor quench 7. Cool & Quench Reaction monitor->quench extract 8. Liquid-Liquid Extraction quench->extract purify 9. Purify Product (Column Chromatography) extract->purify analyze 10. Characterize Product (NMR, MS) purify->analyze

A standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Validated Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Rationale for Component Selection:

  • Catalyst (Pd(PPh₃)₄): A common, reliable Pd(0) source. For sterically hindered couplings, more specialized catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be required.[15]

  • Base (K₂CO₃): A moderately strong inorganic base sufficient to form the active boronate species. The addition of water is often crucial for dissolving the base and facilitating the reaction.

  • Solvent (Dioxane/Water): A common solvent system that provides good solubility for both organic and inorganic reagents.[15] Rigorous degassing is essential to prevent oxidation of the Pd(0) catalyst.[15]

Step-by-Step Procedure:

  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aryl bromide starting material is consumed (typically 4-12 hours).

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion: Strategic Application

This compound is a valuable tool for synthetic chemists, particularly when a combination of enhanced reactivity and specific steric influence is desired. Its strong electron-donating group makes it a potent coupling partner, often leading to high yields where less activated boronic acids might falter. While its ortho-methyl group introduces steric considerations that may require catalyst optimization, this feature can also be exploited for achieving selectivity in complex syntheses. By understanding the fundamental principles of steric and electronic effects, researchers can strategically deploy this reagent to construct complex molecular architectures with greater efficiency and control.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Methoxyphenylboronic Acid: Properties, Applications, and Synthesis in Advanced Materials. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Leadbeater, N. E., & McGowan, C. (2009). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 11(15), 3294–3297. Retrieved from [Link]

  • Mondal, B., et al. (2020). Suzuki coupling between phenylboronic acid and aryl halides. ResearchGate. Retrieved from [Link]

  • Smith, A. M., et al. (2013). An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education, 90(11), 1503–1506. Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 47(5), 1561–1573. Retrieved from [Link]

  • Tang, W., et al. (2011). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Retrieved from [Link]

  • Kumar, D. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Fu, Z., et al. (2020). Comparison of reactivity of different boron reagents. ResearchGate. Retrieved from [Link]

  • Ghaffari, B., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(25), 3321-3323. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Journal of Nanostructures. (2021). The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Retrieved from [Link]

  • Tang, W., et al. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Retrieved from [Link]

  • Baran, P. S., et al. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. Journal of the American Chemical Society, 138(28), 8678–8681. Retrieved from [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]

  • Wisniewski, S. R., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic Letters, 24(1), 116–120. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). Mastering Suzuki Coupling: Expert Insights on Using 2,6-Dimethylphenylboronic Acid. Retrieved from [Link]

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analytical methods for characterizing 4-Isopropoxy-2-methylphenylboronic acid products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of 4-Isopropoxy-2-methylphenylboronic Acid

The Analytical Imperative for Boronic Acids

This compound, like other arylboronic acids, is susceptible to several chemical transformations that can impact its quality, including dehydration to form cyclic boroxine anhydrides and protodeboronation.[1][2] A comprehensive analytical strategy is therefore not merely a quality control checkpoint but a foundational requirement for its successful application. The goal is to establish identity, quantify purity, identify impurities, and assess stability. This guide outlines a multi-technique approach that provides a holistic understanding of the material's properties.

Overall Analytical Workflow

A logical progression of analytical techniques ensures a thorough characterization. The workflow begins with unambiguous identity confirmation, proceeds to purity assessment, and concludes with stability and physicochemical property evaluation.

Analytical_Workflow cluster_0 Part 1: Identity Confirmation cluster_1 Part 2: Purity & Impurity Profiling cluster_2 Part 3: Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) MS Mass Spectrometry (HRMS) NMR->MS Confirm MW HPLC RP-HPLC / UPLC (UV Detector) MS->HPLC Develop Purity Method LCMS LC-MS (Impurity ID) HPLC->LCMS Identify Impurities Thermal Thermal Analysis (DSC/TGA) HPLC->Thermal Characterize Purified Material IR FTIR Spectroscopy Thermal->IR Confirm Functional Groups

Caption: Logical workflow for the comprehensive characterization of this compound.

Structural Elucidation and Identity Confirmation

The primary step is to unequivocally confirm the chemical structure of the boronic acid. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides definitive evidence of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. For this compound, ¹H, ¹³C, and ¹¹B NMR experiments are informative.

Causality Behind Experimental Choices: Arylboronic acids exist in equilibrium with their trimeric anhydride form, the boroxine, especially in aprotic solvents like CDCl₃.[3] This can lead to broadened peaks or complex, uninterpretable spectra. To suppress this equilibrium and obtain sharp, clear signals corresponding to the monomeric acid, a coordinating deuterated solvent such as methanol-d₄ or DMSO-d₆ is often preferred.

Expected Spectral Data: The following table summarizes the anticipated chemical shifts for this compound.

Nucleus Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H-B(OH )₂4.5 - 5.5 (broad singlet)bs-
¹HAr-H (ortho to -B(OH)₂)~7.6 - 7.8d~7.5
¹HAr-H (meta to -B(OH)₂)~6.7 - 6.9d, sVaries
¹H-OCH (CH₃)₂~4.5 - 4.7sept~6.0
¹HAr-CH~2.4 - 2.6s-
¹H-OCH(C H₃)₂~1.3 - 1.4d~6.0
¹³CC -B (ipso-carbon)Not typically observed--
¹³CAromatic Carbons110 - 160--
¹³CC H (isopropoxy)~70 - 72--
¹³CAr-C H₃~20 - 22--
¹³CC H₃ (isopropoxy)~21 - 23--
¹¹B-B (OH)₂+28 to +30 (broad)--

Note: Actual shifts can vary based on solvent and concentration. The carbon atom directly attached to boron is often broadened to the point of being undetectable due to quadrupolar relaxation.[4]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh 5-10 mg of the boronic acid into an NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of DMSO-d₆.

  • Dissolution: Cap the tube and vortex until the sample is fully dissolved. Gentle heating may be applied if necessary.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the spectrum by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (DMSO at 2.50 ppm).

Mass Spectrometry (MS)

MS is used to determine the molecular weight, confirming the elemental composition. High-Resolution Mass Spectrometry (HRMS) is preferred for its ability to provide a highly accurate mass, which can be used to predict the molecular formula.

Causality Behind Experimental Choices: Boronic acids are prone to dehydration and fragmentation in the MS source, which can complicate data interpretation.[5] Electrospray Ionization (ESI) in negative mode is often the most reliable method, as it tends to produce a strong [M-H]⁻ ion with minimal fragmentation or boroxine formation.[5][6]

Expected Data:

Ionization Mode Expected Ion Calculated m/z
ESI Negative[M-H]⁻193.0939
ESI Negative[M+OAc]⁻253.1150
ESI Positive[M+H]⁺195.1095

Note: The acetate adduct [M+OAc]⁻ is commonly observed when using mobile phases containing ammonium acetate.[6]

Experimental Protocol: LC-MS (for identity)

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the boronic acid in methanol or acetonitrile. Dilute to a final concentration of ~10 µg/mL in the initial mobile phase.

  • Chromatography (optional but recommended): Use a short C18 column with a rapid gradient to quickly introduce the sample into the mass spectrometer.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • MS Parameters (Negative ESI):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Negative

    • Capillary Voltage: 3.0 - 3.5 kV

    • Source Temperature: 120-150 °C

    • Scan Range: m/z 50-500

  • Data Analysis: Identify the [M-H]⁻ peak and compare its measured accurate mass to the theoretical value. The characteristic isotopic pattern of boron (¹⁰B at ~20% and ¹¹B at ~80%) should be observed.[7]

Purity Assessment and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of pharmaceutical intermediates and reagents.

Causality Behind Experimental Choices: Reversed-Phase HPLC (RP-HPLC) is the most common mode for analyzing boronic acids. A C18 stationary phase provides good retention for the aromatic ring. The choice of mobile phase pH is critical; using an acidic mobile phase (e.g., with formic or phosphoric acid) ensures that the boronic acid group (pKa ~8-10) is in its neutral form, leading to better peak shape and retention.[8][9] For sensitive detection of potential mutagenic impurities, tandem mass spectrometry (LC-MS/MS) is the method of choice.

Comparison of HPLC-Based Methods
Method Principle Primary Use Strengths Limitations
RP-HPLC with UV Separation based on hydrophobicity; detection via UV absorbance of the aromatic ring.Routine purity analysis, quality control.Robust, widely available, good for quantitation of major components.May not separate all impurities, less sensitive for non-UV active impurities.
UPLC-ESI-MS High-efficiency separation coupled with mass-selective detection.Impurity identification, reaction monitoring.High throughput, high sensitivity, provides molecular weight of impurities.[5][6]More complex instrumentation, potential for ion suppression.
HPLC with Post-Column Derivatization HPLC separation followed by reaction with a reagent (e.g., alizarin) to form a fluorescent complex.Selective detection in complex matrices.Highly selective for boronic acids, increased sensitivity.Requires additional hardware, method development can be more complex.

Experimental Protocol: RP-HPLC for Purity Determination

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • UV Detection: 220 nm.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B (linear gradient)

    • 15-17 min: 80% B (hold)

    • 17-18 min: 80% to 20% B (return to initial)

    • 18-22 min: 20% B (re-equilibration)

  • Sample Preparation: Prepare a sample solution at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Analysis: Inject 10 µL of the sample. Integrate all peaks and calculate the purity as the area percent of the main peak relative to the total area of all peaks.

Physicochemical and Stability Characterization

Thermal analysis provides critical information about the material's stability, melting point, and presence of residual solvents or water.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
  • DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point and identify other thermal events like phase transitions.[10]

  • TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition temperature, and to quantify volatile content.[11]

Causality Behind Experimental Choices: For boronic acids, TGA can reveal the characteristic mass loss associated with dehydration to form the boroxine trimer.[12] This event is often followed by decomposition at higher temperatures. DSC will show an endothermic peak corresponding to the melting of the material. A sharp melting peak is indicative of high purity.

Expected Data:

Technique Parameter Expected Observation
DSCMelting Point (Tₘ)A sharp endothermic peak. The exact temperature depends on purity.
TGAOnset of Decomposition (Tₔ)The temperature at which significant mass loss begins.
TGAMass Loss due to DehydrationA mass loss step corresponding to the loss of water molecules to form the boroxine.
TGAResidueThe percentage of material remaining at the end of the experiment (e.g., inorganic residue).

Experimental Protocol: TGA/DSC

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA pan (for TGA) or a sealed aluminum DSC pan (for DSC).

  • TGA Method:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program: Heat from 30 °C to 600 °C at a rate of 10 °C/min.

  • DSC Method:

    • Atmosphere: Nitrogen, at a flow rate of 50 mL/min.

    • Temperature Program: Heat from 30 °C to 250 °C (or above the expected melting point) at a rate of 10 °C/min.

  • Data Analysis: Determine the onset temperatures for decomposition (TGA) and the peak temperature for melting (DSC).

Boroxine_Equilibrium BoronicAcid 3 x 4-Isopropoxy-2-methyl phenylboronic Acid (Monomer) Boroxine Cyclic Boroxine Trimer (Anhydride) BoronicAcid->Boroxine -3 H₂O (Dehydration) Water 3 H₂O Boroxine->BoronicAcid +3 H₂O (Hydrolysis)

Caption: Reversible equilibrium between the boronic acid monomer and its boroxine anhydride.

References

A Senior Application Scientist's Guide to Validating the Reaction Mechanism of 4-Isopropoxy-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the predictability and efficiency of a chemical reaction are paramount. This guide provides an in-depth analysis of the reaction mechanism of 4-isopropoxy-2-methylphenylboronic acid, a versatile reagent in modern organic synthesis. We will explore its performance in key cross-coupling reactions, offer a framework for its validation against alternative reagents, and provide detailed experimental protocols to empower your research.

Introduction to this compound: A Key Building Block

This compound is an organoboron compound increasingly utilized in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1][2] Its structure, featuring both an electron-donating isopropoxy group and a sterically influential methyl group, imparts unique reactivity in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and copper-catalyzed reactions such as the Chan-Lam coupling.[3] Understanding the nuances of its reaction mechanism is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

The presence of the 4-isopropoxy group enhances the nucleophilicity of the ipso-carbon attached to the boron atom, which can influence the critical transmetalation step in cross-coupling reactions.[4] Conversely, the ortho-methyl group can introduce steric hindrance, potentially affecting the rate and efficiency of the coupling process. This guide will delve into the mechanistic pathways and provide a clear, logical framework for validating its performance.

Unraveling the Reaction Mechanism: Suzuki-Miyaura and Chan-Lam Couplings

The utility of this compound is most prominently demonstrated in two powerful C-C and C-heteroatom bond-forming reactions: the Suzuki-Miyaura coupling and the Chan-Lam coupling.

The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[5][6] The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][7]

The Catalytic Cycle:

Suzuki_Miyaura_Coupling cluster_transmetalation Transmetalation Step Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Oxidative Addition Product Pd(0)Ln->Ar-Pd(II)-X(Ln) Ar-X Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation Product Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) [Ar'B(OH)2OH]⁻ Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)-Ar'(Ln)->Ar-Ar' Ar'B(OH)2 4-Isopropoxy-2-methyl- phenylboronic acid [Ar'B(OH)2OH]⁻ Boronate Complex [Ar'B(OH)2OH]⁻ Ar'B(OH)2->[Ar'B(OH)2OH]⁻ + Base Base (e.g., OH⁻) Base (e.g., OH⁻)

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The transmetalation step, where the organic fragment is transferred from the boron atom to the palladium center, is often the rate-determining step and is significantly influenced by the nature of the boronic acid.[4][8] For this compound, the electron-donating isopropoxy group is expected to increase the electron density on the aromatic ring, thereby enhancing the nucleophilicity of the ipso-carbon and facilitating the transmetalation process.[4] However, the ortho-methyl group introduces steric bulk, which could potentially hinder the approach of the boronic acid to the palladium complex, thus slowing down the reaction.

The Chan-Lam Coupling: Forging C-Heteroatom Bonds

The Chan-Lam coupling provides an efficient method for the formation of carbon-heteroatom bonds, typically coupling an aryl boronic acid with an amine or an alcohol using a copper catalyst.[9][10][11] This reaction is advantageous as it can often be carried out under mild conditions, even open to the air.[10][12]

The Proposed Catalytic Cycle:

Chan_Lam_Coupling Cu(II) Cu(II) Ar-Cu(II) Ar-Cu(II) Cu(II)->Ar-Cu(II) ArB(OH)2 Ar-Cu(III)-Nu Ar-Cu(III)-Nu (Nu = NHR, OR) Ar-Cu(II)->Ar-Cu(III)-Nu + Nu-H, Oxidant Ar-Nu Coupled Product Ar-Cu(III)-Nu->Ar-Nu Cu(I) Cu(I) Ar-Cu(III)-Nu->Cu(I) Reductive Elimination Cu(I)->Cu(II) Oxidation

Caption: Proposed catalytic cycle of the Chan-Lam coupling reaction.

In the Chan-Lam coupling, the electronic properties of the boronic acid also play a crucial role. The electron-rich nature of the 4-isopropoxy-2-methylphenyl group is expected to facilitate the transmetalation to the copper center. The reaction's success can depend on the interplay between the electronic effects of the substituents and the specific copper catalyst and ligands employed.[13]

Experimental Validation and Comparative Performance

To rigorously validate the reaction mechanism and assess the performance of this compound, a series of controlled experiments should be conducted. This section outlines a general protocol for a Suzuki-Miyaura coupling and provides a framework for comparing its efficacy against other commercially available boronic acids.

Standardized Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura cross-coupling of this compound with a model aryl bromide, for instance, 4-bromoanisole.

Experimental Workflow:

Experimental_Workflow A Reaction Setup: - this compound (1.2 equiv) - 4-Bromoanisole (1.0 equiv) - Pd(PPh3)4 (3 mol%) - K2CO3 (2.0 equiv) - Toluene/H2O (4:1) B Reaction Conditions: - Degas with N2 for 15 min - Heat at 90 °C for 4 h - Monitor by TLC or GC-MS A->B C Work-up: - Cool to room temperature - Dilute with EtOAc - Wash with H2O and brine B->C D Purification: - Dry over Na2SO4 - Concentrate in vacuo - Purify by column chromatography C->D E Analysis: - Characterize by NMR and MS - Determine isolated yield D->E

Sources

A Comparative Guide to Purity Assessment of Synthesized 4-Isopropoxy-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the development of novel pharmaceuticals, the purity of building blocks is paramount. 4-Isopropoxy-2-methylphenylboronic acid is a key reagent in Suzuki-Miyaura coupling reactions, a cornerstone of carbon-carbon bond formation. Its structural integrity directly influences the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies to rigorously assess the purity of this critical compound, moving beyond mere procedural lists to explain the rationale behind selecting the most appropriate techniques for reliable and comprehensive characterization.

The Imperative of Purity: Potential Impurities and Their Impact

The synthesis of this compound, typically involving organolithium or Grignard reagents with trialkyl borates, can introduce several process-related impurities. Understanding these potential contaminants is the first step in designing a robust analytical strategy.

Common Impurities Include:

  • Starting Materials: Unreacted 1-isopropoxy-3-methylbenzene or organometallic precursors.

  • Homocoupling Products: Biphenyl species formed from the coupling of two aryl groups.

  • Boroxines (Anhydrides): Cyclic trimers formed by the dehydration of boronic acids. These are the most common impurities and exist in equilibrium with the boronic acid form, complicating analysis.

  • Deboronated Species: The corresponding arene (1-isopropoxy-2-methylbenzene) resulting from protodeboronation, a process that can be catalyzed by residual palladium or acidic/basic conditions.

  • Residual Solvents and Reagents: Solvents used during synthesis and workup (e.g., THF, ether, toluene).

The presence of these impurities can lead to downstream reaction failures, the formation of difficult-to-remove byproducts in the API, and potential genotoxicity, making their detection and quantification a critical quality control checkpoint.

Workflow for Comprehensive Purity Assessment

A multi-faceted approach is essential for a complete purity profile. No single technique is sufficient; instead, a logical progression from qualitative to quantitative methods provides the most reliable data.

Purity_Assessment_Workflow cluster_0 Initial Screening & Qualitative Analysis cluster_1 Quantitative & Trace Analysis cluster_2 Final Purity Confirmation Start Synthesized This compound MP Melting Point Analysis Start->MP Quick Purity Check NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Start->NMR Structural ID & Impurity Profile MP->NMR If Broad Range HPLC HPLC-UV/MS NMR->HPLC For Quantification GCMS GC-MS (with derivatization) NMR->GCMS For Volatile Impurities Elemental Elemental Analysis (CHN) HPLC->Elemental Final Purity Confirmation (>99%) HPLC->Final GCMS->Final Final->Elemental Orthogonal Check

Caption: Logical workflow for the purity assessment of boronic acids.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical method depends on the specific question being asked: Are we confirming identity? Quantifying known impurities? Or searching for unknown trace contaminants?

Technique Principle Primary Use Case Strengths Limitations
Melting Point Measures the temperature range over which a solid transitions to a liquid.Rapid, initial assessment of purity.Fast, inexpensive, requires minimal sample. A sharp range indicates high purity.Non-specific, susceptible to user error, not quantitative. Broad range indicates impurity but doesn't identify it.
NMR Spectroscopy Nuclei absorb and re-emit electromagnetic radiation in a magnetic field.Structural confirmation, identification of major impurities, boroxine equilibrium.Provides detailed structural information, can detect and identify a wide range of impurities, ¹¹B NMR is specific for boron species.Lower sensitivity compared to chromatographic methods, quantification requires internal standards (qNMR).
HPLC-UV/MS Separation based on partitioning between a stationary and mobile phase, with detection by UV absorbance and/or mass spectrometry.Gold standard for quantitative purity analysis and impurity profiling.High sensitivity and resolution, excellent for quantification (area % or with standards), MS provides mass identification of impurities.Method development can be time-consuming, boronic acids can be challenging due to polarity and boroxine formation.
GC-MS Separation of volatile compounds in the gas phase followed by mass spectrometry.Analysis of volatile starting materials, solvents, or deboronated byproducts.Excellent for separating and identifying volatile and semi-volatile compounds.Boronic acids are non-volatile and require time-consuming derivatization to prevent on-column degradation.

Detailed Experimental Protocols & Causality

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Isopropoxy-2-methylphenylboronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparison of the spectroscopic analysis of 4-isopropoxy-2-methylphenylboronic acid and its derivatives. As a key building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, a thorough understanding of its structural and electronic properties through various analytical techniques is paramount for its effective utilization.[1][2][3] This guide moves beyond a simple recitation of data, offering insights into the causal relationships behind experimental choices and data interpretation, ensuring a self-validating approach to your analytical workflows.

The Subject of Our Analysis: this compound

This compound is an ortho-substituted toluene derivative with an isopropoxy group para to the methyl group. This substitution pattern influences the electronic environment of the aromatic ring and the reactivity of the boronic acid moiety. Its physical and chemical properties are summarized below.

PropertyValue
CAS Number 871126-21-5[4][5]
Molecular Formula C₁₀H₁₅BO₃[5][6]
Molecular Weight 194.04 g/mol [4][5]
Melting Point 112-116 °C[4][6]
Appearance Solid

Below is a diagram illustrating the molecular structure of this compound.

Molecular Structure of this compound cluster_phenyl cluster_substituents C1 C C2 C C1->C2 B_OH2 B(OH)₂ C1->B_OH2 C3 C C2->C3 CH3 CH₃ C2->CH3 C4 C C3->C4 C5 C C4->C5 O_iPr O C4->O_iPr C6 C C5->C6 C6->C1 CH_iPr CH O_iPr->CH_iPr CH3_iPr1 CH₃ CH_iPr->CH3_iPr1 CH3_iPr2 CH₃ CH_iPr->CH3_iPr2

Caption: Molecular structure of the parent compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For boronic acids, ¹H, ¹³C, and ¹¹B NMR provide complementary information about the proton environments, the carbon framework, and the coordination state of the boron atom, respectively.

A common challenge in the NMR analysis of boronic acids is their tendency to form cyclic, trimeric anhydrides known as boroxines through dehydration. This oligomerization can lead to complex and poorly resolved spectra. A reliable method to overcome this is to dissolve the sample in deuterated methanol (CD₃OD). The solvent acts as a Lewis base, breaking up the boroxine and forming a solvent adduct, which provides a sharp and interpretable spectrum.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. For this compound, we can predict the following signals based on its structure and data from analogous compounds like 3-isopropoxyphenylboronic acid.[7]

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.8-8.0d1HAr-H (ortho to B(OH)₂)The proton ortho to the electron-withdrawing boronic acid group is expected to be the most deshielded aromatic proton.
~6.8-7.0m2HAr-H (meta to B(OH)₂)These protons are influenced by both the boronic acid and the isopropoxy/methyl groups, leading to a complex multiplet in the upfield aromatic region.
~4.6sept1HO-CH (CH₃)₂The methine proton of the isopropoxy group will be a septet due to coupling with the six equivalent methyl protons.
~2.5s3HAr-CH₃ The methyl group attached to the aromatic ring will appear as a singlet.
~1.3d6HO-CH(CH₃ )₂The six equivalent protons of the two methyl groups in the isopropoxy group will be a doublet due to coupling with the methine proton.
~5.0-6.0br s2HB(OH )₂The acidic protons of the boronic acid group are often broad and may exchange with residual water in the solvent. Their chemical shift is highly variable.

Note: These are predicted values. Actual chemical shifts can vary based on solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of non-equivalent carbon environments. A key feature in the ¹³C NMR of arylboronic acids is that the carbon atom attached to the boron (C-B) is often not observed or appears as a very broad, weak signal. This is due to quadrupolar relaxation caused by the adjacent boron nucleus.[7][8]

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~160C -OThe aromatic carbon attached to the electronegative oxygen of the isopropoxy group will be significantly deshielded.
~140C -CH₃The aromatic carbon bearing the methyl group.
~135C H (ortho to B(OH)₂)Aromatic methine carbon deshielded by the boronic acid group.
~115-120C H (meta to B(OH)₂)Aromatic methine carbons shielded by the electron-donating isopropoxy and methyl groups.
Not ObservedC -B(OH)₂The ipso-carbon attached to boron is typically not observed due to quadrupolar broadening.[7][8]
~70O-CH (CH₃)₂The methine carbon of the isopropoxy group.
~22Ar-CH₃ The methyl carbon attached to the aromatic ring.
~22O-CH(CH₃ )₂The equivalent methyl carbons of the isopropoxy group.
Comparison with a Derivative: Boronate Esters

Boronic acids are frequently converted into boronate esters (e.g., pinacol or catechol esters) to improve their stability, solubility, and handling properties. This derivatization leads to predictable changes in the NMR spectra.

Let's consider the formation of a catechol ester of this compound.

Spectroscopic ChangeRationale
¹H NMR: Disappearance of the B(OH)₂ signal.The acidic protons are lost upon ester formation.
¹H NMR: Shifts in the aromatic proton signals.The electronic environment of the aromatic ring is altered by the formation of the boronate ester, leading to changes in the chemical shifts of the ring protons.
¹³C NMR: Appearance of new signals for the catechol carbons.The two distinct carbons of the catechol moiety will give rise to new peaks in the aromatic region.
¹¹B NMR: Upfield shift of the boron signal.The boron atom changes from a trigonal planar (sp²) geometry in the boronic acid to a tetrahedral (sp³) geometry in the boronate ester, resulting in an upfield shift in the ¹¹B NMR spectrum.

The following diagram illustrates the workflow for NMR analysis and the structural change upon derivatization.

cluster_workflow NMR Analysis Workflow cluster_derivatization Comparison with a Boronate Ester Derivative start Sample of this compound dissolve Dissolve in CD₃OD to break up boroxine trimers start->dissolve acquire Acquire ¹H, ¹³C, ¹¹B NMR Spectra dissolve->acquire process Process and Analyze Data acquire->process boronic_acid This compound B(OH)₂ protons observed in ¹H NMR sp² Boron catechol_ester Catechol Boronate Ester No B(OH)₂ protons Signals from catechol moiety sp³ Boron (upfield ¹¹B shift) boronic_acid->catechol_ester React with catechol

Caption: NMR analysis workflow and derivatization.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For boronic acids, it is particularly useful for confirming the presence of the B-O-H and O-H bonds.

Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)VibrationSignificance
~3600-3200 (broad)O-H stretchThis broad band is characteristic of the hydrogen-bonded hydroxyl groups of the B(OH)₂ moiety. Its presence is a strong indicator of the free boronic acid.
~3000-2850C-H stretch (aliphatic)Corresponds to the C-H bonds of the isopropoxy and methyl groups.[7]
~1600, ~1500C=C stretch (aromatic)Characteristic absorptions of the benzene ring.
~1350B-O stretchA strong band associated with the boron-oxygen single bond.[9]
~1250C-O stretch (aryl ether)Corresponds to the C-O bond of the isopropoxy group.
~1200in-plane B-O-H bendA key diagnostic peak for the boronic acid functional group.
Comparison with Derivatives

Upon conversion to a boronate ester, the most significant change in the IR spectrum is the disappearance of the broad O-H stretching band around 3600-3200 cm⁻¹. This provides clear evidence of successful derivatization. Additionally, new bands corresponding to the C-O stretching of the ester group may appear.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation. For boronic acids, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques.

A challenge in the MS analysis of boronic acids is their thermal instability, which can lead to in-source dehydration to form the boroxine trimer. This can complicate the spectrum by showing a peak corresponding to the trimer instead of the monomer.

Predicted Mass Spectrum Data (Positive Ion Mode)

m/zIonRationale
195.11[M+H]⁺The protonated molecular ion of this compound (C₁₀H₁₅BO₃).
177.10[M+H - H₂O]⁺Loss of a water molecule from the boronic acid moiety is a common fragmentation pathway.
159.09[M+H - 2H₂O]⁺Loss of a second water molecule.
135.08[M+H - C₃H₆O]⁺Loss of the isopropoxy group as acetone.

In negative ion mode, fragments such as [BO]⁻ and [BO₂]⁻ are often observed as dominant peaks for phenylboronic acids.[10]

Comparison with Derivatives

Boronate esters are generally more stable in the mass spectrometer than the corresponding free boronic acids. Their mass spectra will show a molecular ion peak corresponding to the mass of the ester, and the fragmentation pattern will be influenced by the nature of the diol used for esterification. For example, a pinacol ester would show a characteristic loss of the pinacol group.

UV-Vis Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenylboronic acids typically exhibit absorption bands in the UV region corresponding to the π → π* transitions of the aromatic ring. The position and intensity of these bands are sensitive to the substituents on the ring and the pH of the solution.

Predicted UV-Vis Absorption

  • λ_max: Expected in the range of 270-290 nm in a neutral, non-coordinating solvent.

  • Effect of pH: Increasing the pH will lead to the formation of the anionic boronate species [R-B(OH)₃]⁻. This change in the boron's hybridization from sp² to sp³ can cause a shift in the absorption maximum.

  • Comparison with Derivatives: The electronic properties of derivatives will significantly impact the UV-Vis spectrum. For instance, the introduction of a chromophoric group in a derivative will lead to new absorption bands at longer wavelengths.

Experimental Protocols

General Sample Preparation for NMR
  • Weigh approximately 5-10 mg of the boronic acid or its derivative into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD). For boronic acids prone to boroxine formation, CD₃OD is recommended.

  • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Insert the NMR tube into the spectrometer for analysis.

General Protocol for ATR-FTIR Spectroscopy
  • Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid sample onto the center of the diamond crystal.

  • Lower the press arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Clean the crystal thoroughly after analysis.

General Protocol for High-Resolution Mass Spectrometry (HRMS) via ESI
  • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to promote ionization.

  • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire the mass spectrum over an appropriate m/z range.

Conclusion

The spectroscopic analysis of this compound and its derivatives requires a multi-technique approach to fully characterize their structure and properties. While ¹H and ¹³C NMR provide the skeletal framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation patterns. Each technique offers unique insights and, when used in concert, provides a comprehensive and self-validating analytical picture. Understanding the spectral changes upon derivatization, such as the formation of boronate esters, is crucial for reaction monitoring and the characterization of new materials and drug candidates. This guide provides the foundational knowledge and practical protocols to confidently approach the spectroscopic analysis of this important class of compounds.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR chemical shifts (ppm) in acetone-d6, multiplicity and.... Retrieved from [Link]

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A Senior Application Scientist's Guide to the Computational Modeling of 4-Isopropoxy-2-methylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the synthesis of complex molecules, 4-Isopropoxy-2-methylphenylboronic acid stands as a valuable building block. Its utility, particularly in palladium-catalyzed cross-coupling reactions, is well-established.[1][2] However, optimizing reaction conditions and understanding the underlying mechanisms to maximize yield and minimize byproducts can be a resource-intensive endeavor. This is where computational modeling emerges as a powerful predictive tool, offering insights that can guide experimental design and accelerate discovery.

This guide provides an in-depth comparison of computational approaches for modeling the reactions of this compound. We will move beyond a simple recitation of methods to explain the why behind the selection of specific computational strategies, grounding our discussion in the principles of scientific integrity and leveraging field-proven insights.

The Power of Predictive Chemistry: Why Model Boronic Acid Reactions?

Organoboron compounds, including boronic acids, are pivotal in modern organic synthesis.[3][4][5][6] The Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, heavily relies on these reagents.[7][8][9] Computational modeling, particularly using Density Functional Theory (DFT), allows us to dissect the intricate steps of these reactions at a molecular level.[10][11][12] By calculating the energies of reactants, intermediates, transition states, and products, we can:

  • Elucidate Reaction Mechanisms: Identify the most likely pathway a reaction will follow.

  • Predict Reactivity and Selectivity: Understand why certain bonds are more likely to form than others.

  • Optimize Reaction Conditions: Computationally screen different catalysts, bases, and solvents to find the most efficient combination before stepping into the lab.

  • Interpret Experimental Observations: Provide a theoretical framework to understand unexpected results.

This guide will focus on comparing different computational methodologies for modeling a key reaction of this compound: the Suzuki-Miyaura cross-coupling.

Comparing Computational Approaches for the Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura reaction is a multi-step catalytic cycle. For the purpose of this guide, we will focus on the crucial transmetalation step, where the organic group is transferred from the boron atom to the palladium catalyst.[7][8] The role of the base in this step is critical and has been a subject of computational investigation.[7][8][9]

We will compare the performance of two widely used DFT functionals, B3LYP and M06-2X , in combination with different basis sets for modeling the reaction of this compound with a generic bromobenzene in the presence of a palladium catalyst and a hydroxide base.

The Choice of Functionals and Basis Sets: A Rationale
  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A hybrid functional that has been a workhorse in computational chemistry for many years. It generally provides a good balance between accuracy and computational cost for a wide range of organic reactions.[7][10]

  • M06-2X (Minnesota, 2006, with 2X amount of Hartree-Fock exchange): A more modern hybrid meta-GGA functional that often provides better accuracy for main-group thermochemistry, kinetics, and non-covalent interactions compared to B3LYP.

  • Basis Sets: The choice of basis set is crucial for accurately describing the electronic structure of atoms, especially for elements like boron.[13][14][15][16]

    • 6-31G(d,p): A popular Pople-style basis set that is computationally efficient and provides a reasonable starting point for many systems.

    • cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): A Dunning-style correlation-consistent basis set that offers higher accuracy by systematically improving the description of electron correlation.[13][14][15]

Workflow for Computational Modeling of the Transmetalation Step

The following diagram illustrates the general workflow for our computational experiment.

Computational Workflow Computational Modeling Workflow cluster_setup 1. System Setup cluster_calculation 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis and Comparison A Define Reactants: This compound, Bromobenzene, Pd catalyst, Base B Select Computational Method: DFT Functional (B3LYP, M06-2X) Basis Set (6-31G(d,p), cc-pVTZ) A->B C Geometry Optimization of Reactants, Intermediates, Transition States, and Products B->C D Frequency Calculations to Confirm Stationary Points and Obtain Thermodynamic Data C->D E Calculate Reaction Energies and Activation Barriers D->E F Compare Results from Different Methods E->F G Compare with (Hypothetical) Experimental Data F->G

Caption: A generalized workflow for the computational modeling of a chemical reaction.

Comparative Data: Activation Barriers for the Transmetalation Step

The following table presents hypothetical calculated activation barriers (in kcal/mol) for the transmetalation step of the Suzuki-Miyaura coupling of this compound with bromobenzene. These values are illustrative and intended to demonstrate the type of comparative data generated from such studies.

Computational MethodActivation Barrier (kcal/mol)
B3LYP/6-31G(d,p)18.5
B3LYP/cc-pVTZ17.2
M06-2X/6-31G(d,p)16.8
M06-2X/cc-pVTZ15.9
Experimental (Hypothetical) ~15-17

Analysis of the Data:

As the hypothetical data suggests, the M06-2X functional generally predicts a lower activation barrier compared to B3LYP, which is often in better agreement with experimental results for reaction kinetics. Increasing the basis set size from 6-31G(d,p) to the more robust cc-pVTZ also leads to a lowering of the calculated activation barrier, highlighting the importance of a proper description of the electronic structure. The combination of the M06-2X functional with the cc-pVTZ basis set is expected to provide the most accurate prediction in this comparison.

Experimental Protocols: A Self-Validating System

To ensure the trustworthiness of computational results, it is imperative to follow a rigorous and self-validating protocol. Below is a detailed, step-by-step methodology for setting up and running these calculations using a generic quantum chemistry software package (e.g., Gaussian, ORCA, etc.).

Step-by-Step Computational Protocol
  • Molecule Building and Initial Optimization:

    • Construct the 3D structures of all reactants (this compound, bromobenzene, a simplified palladium catalyst like Pd(PPh₃)₂, and the hydroxide anion) using a molecular modeling program (e.g., Avogadro, GaussView).

    • Perform an initial, low-level optimization (e.g., using a molecular mechanics force field) to obtain a reasonable starting geometry.

  • Geometry Optimization of Reactants and Products:

    • For each species, perform a full geometry optimization using the chosen DFT functional and basis set.

    • Causality: This step is crucial to find the lowest energy conformation of each molecule, which is essential for accurate energy calculations.

    • Self-Validation: Ensure the optimization has converged by checking for the absence of imaginary frequencies in the subsequent frequency calculation.

  • Locating the Transition State (TS):

    • Propose an initial guess for the transition state geometry. This can be done by performing a relaxed scan along the reaction coordinate (e.g., the forming C-Pd bond and the breaking B-C bond).

    • Perform a transition state optimization using an algorithm like the Berny algorithm (in Gaussian) or a quasi-Newton method.

    • Causality: The transition state represents the highest energy point along the reaction pathway and is critical for calculating the activation barrier.

    • Self-Validation: A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Frequency Calculations:

    • Perform frequency calculations at the same level of theory for all optimized structures (reactants, products, and the transition state).

    • Causality: These calculations provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, yielding more accurate Gibbs free energies. They also confirm the nature of the stationary points.

    • Self-Validation: As mentioned, reactants and products should have zero imaginary frequencies, while the transition state should have exactly one.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Perform an IRC calculation starting from the optimized transition state geometry.

    • Causality: This calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is indeed the correct one for the desired reaction.

    • Self-Validation: The IRC path should lead to the optimized reactant and product complexes.

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps in the modeled transmetalation process.

Transmetalation Mechanism Simplified Transmetalation Mechanism Reactants [Ar-Pd-L2-X] + [R-B(OH)3]- TS Transition State [Ar-Pd-L2---R---B(OH)3-X] Reactants->TS Activation Energy Products [Ar-Pd-L2-R] + [X-B(OH)3]- TS->Products

Caption: A simplified representation of the transmetalation step in Suzuki-Miyaura coupling.

Conclusion and Future Directions

This guide has provided a framework for comparing computational methods for modeling the reactions of this compound, with a focus on the Suzuki-Miyaura cross-coupling. Our analysis suggests that modern DFT functionals like M06-2X, paired with appropriately large basis sets such as cc-pVTZ, are likely to provide the most accurate predictions for reaction energetics.

The true power of this approach lies in its predictive capabilities. By employing these computational tools, researchers can:

  • Screen a wider range of substrates and catalysts virtually.

  • Gain a deeper understanding of reaction mechanisms to troubleshoot and optimize experimental conditions.

  • Design novel catalysts and reagents with enhanced reactivity and selectivity.

Future computational studies could expand upon this work by:

  • Modeling the entire catalytic cycle, including oxidative addition and reductive elimination.

  • Investigating the role of different solvents using implicit or explicit solvent models.

  • Exploring other reactions of this compound, such as Chan-Lam coupling or oxidation reactions.

By integrating computational modeling into the research and development workflow, the scientific community can accelerate the discovery and application of valuable molecules like this compound, ultimately driving innovation in drug development and materials science.

References

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  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI.
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benchmarking the performance of 4-Isopropoxy-2-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Benchmark of 4-Isopropoxy-2-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Strategic Value of Substituted Phenylboronic Acids

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[1] This palladium-catalyzed reaction is fundamental to the synthesis of a vast range of pharmaceuticals, advanced materials, and agrochemicals.[1][2] The utility of this reaction is largely defined by the diversity and performance of its boronic acid coupling partners. Organoboron compounds are valued for their versatile reactivity, stability, and generally low toxicity.[2][3]

This guide focuses on This compound (CAS: 871126-21-5), a polysubstituted arylboronic acid. The specific substitution pattern—an electron-donating isopropoxy group at the para position and a sterically influential methyl group at the ortho position—presents a unique combination of electronic and steric factors. For researchers and drug developers, understanding how these features translate into performance is critical for methodological design and predicting reaction outcomes.

This document provides a comprehensive performance benchmark, not through a simple cataloging of results, but by dissecting the mechanistic implications of the compound's structure. We will compare its anticipated performance against a curated set of alternative, structurally related phenylboronic acids within a standardized Suzuki-Miyaura coupling protocol. This comparative analysis is designed to provide a predictive framework for chemists, enabling more informed substrate selection and reaction optimization.

The Subject Under Evaluation: A Structural and Physicochemical Profile

This compound is a solid with a molecular weight of 194.04 g/mol .[4][5] Its structure is key to its reactivity.

  • p-Isopropoxy Group (Electronic Influence): The para-alkoxy group is a strong electron-donating group through resonance. This increases the electron density on the aromatic ring, which generally facilitates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.

  • o-Methyl Group (Steric Influence): The ortho-methyl group introduces significant steric bulk adjacent to the carbon-boron bond. This steric hindrance can impede the approach of the palladium complex during transmetalation, potentially slowing the reaction rate and requiring more demanding reaction conditions or specialized catalyst systems.[6][7]

The interplay between this activating electronic effect and potentially deactivating steric effect defines the compound's unique performance profile.

The Benchmarking Framework: A Standardized Suzuki-Miyaura Reaction

To objectively evaluate performance, we must establish a consistent and reproducible experimental context. The Suzuki-Miyaura reaction's outcome is sensitive to the choice of catalyst, base, solvent, and temperature. Therefore, we propose a standardized protocol as our benchmark.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is essential to appreciate how a boronic acid's structure influences the outcome.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Aryl Halide (Ar-X) pdiil_complex Ar-Pd(II)L2-X (Aryl-Pd Complex) oxidative_addition->pdiil_complex transmetalation Transmetalation pdiil_complex->transmetalation pdiil_biaryl Ar-Pd(II)L2-Ar' (Diaryl-Pd Complex) transmetalation->pdiil_biaryl reductive_elimination Reductive Elimination pdiil_biaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product_out Ar-Ar' (Product) reductive_elimination->product_out arx_start Ar-X boronic_start Ar'-B(OH)2 boronic_start->transmetalation Boronic Acid base_start Base base_start->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The rate-limiting step can vary, but transmetalation is highly sensitive to the boronic acid's steric and electronic properties. Electron-donating groups on the boronic acid's aryl ring generally accelerate this step, while ortho-substituents can hinder it.[6][7]

Comparative Performance Analysis

We will benchmark this compound against four structurally related alternatives to isolate the effects of its substituent pattern.

Alternatives for Comparison:

  • Phenylboronic Acid (Baseline): The simplest arylboronic acid, providing a reference for baseline reactivity with no electronic or steric influence from substituents.

  • 2-Methylphenylboronic Acid: Isolates the steric effect of the ortho-methyl group without the electronic contribution of the para-isopropoxy group.

  • 4-Isopropoxyphenylboronic Acid: Isolates the electronic effect of the para-isopropoxy group without the steric hindrance of the ortho-methyl group.[8]

  • 4-Methoxyphenylboronic Acid: A close analogue to 4-Isopropoxyphenylboronic acid, allowing for a subtle comparison of alkoxy group size.

Predicted Performance in the Standardized Protocol

The following table summarizes the predicted relative performance based on established mechanistic principles. The predictions assume a standard palladium catalyst (e.g., Pd(PPh₃)₄) and a moderately reactive aryl bromide coupling partner.

Boronic AcidStructureKey Influencing FactorsPredicted ReactivityRationale
This compound C₁₀H₁₅BO₃Steric Hindrance (High): Ortho-methyl group. Electronic Activation (High): Para-isopropoxy group.Moderate The strong electron-donating effect of the isopropoxy group is counteracted by the significant steric hindrance from the ortho-methyl group, which can slow transmetalation.[6][7]
Phenylboronic AcidC₆H₇BO₂NoneBaseline Represents the standard reactivity for an unsubstituted arylboronic acid in Suzuki coupling.
2-Methylphenylboronic AcidC₇H₉BO₂Steric Hindrance (High): Ortho-methyl group.Low to Moderate Lacks electronic activation and suffers from steric hindrance, often leading to lower yields or requiring more forcing conditions compared to the baseline.[7]
4-Isopropoxyphenylboronic AcidC₉H₁₃BO₃Electronic Activation (High): Para-isopropoxy group.High The strong electron-donating group significantly accelerates the reaction, and the absence of ortho-substituents allows for efficient transmetalation.[8]
4-Methoxyphenylboronic AcidC₇H₉BO₂Electronic Activation (High): Para-methoxy group.High Similar to its isopropoxy counterpart, it is highly reactive due to strong electronic activation. The smaller methoxy group offers even less potential for steric interference.

Experimental Protocol: A Self-Validating System

To empirically validate the predictions above, the following detailed protocol for a benchmark Suzuki-Miyaura cross-coupling reaction is provided. This protocol is designed to be a self-validating system, allowing researchers to directly compare the performance of this compound and its alternatives under identical conditions.

Workflow for Benchmarking Experiment

G cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup prep_vessel 1. Add Aryl Bromide (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and magnetic stir bar to a dry flask. seal_flask 2. Seal flask with a septum. prep_vessel->seal_flask purge_flask 3. Evacuate and backfill with Argon (3x). seal_flask->purge_flask add_boronic 4. Add Boronic Acid (1.2 mmol). add_base 5. Add K₂CO₃ (2.0 mmol). add_boronic->add_base add_solvents 6. Add Toluene (4 mL) and H₂O (1 mL) via syringe. add_base->add_solvents heat_reaction 7. Heat mixture at 90 °C with vigorous stirring. monitor_tlc 8. Monitor reaction progress by TLC or GC-MS. heat_reaction->monitor_tlc quench_reaction 9. Cool to RT, quench with H₂O, and extract with Ethyl Acetate (3x). monitor_tlc->quench_reaction purify 10. Dry organic layer (Na₂SO₄), concentrate, and purify by column chromatography. quench_reaction->purify

Caption: Standardized workflow for the comparative Suzuki-Miyaura reaction.

Step-by-Step Methodology

Materials:

  • Aryl Halide: 4-Bromoanisole (1.0 mmol, 187.0 mg)

  • Boronic Acids (to be tested in separate experiments):

    • This compound (1.2 mmol, 232.9 mg)

    • Phenylboronic Acid (1.2 mmol, 146.3 mg)

    • 2-Methylphenylboronic Acid (1.2 mmol, 163.1 mg)

    • 4-Isopropoxyphenylboronic acid (1.2 mmol, 216.0 mg)

    • 4-Methoxyphenylboronic Acid (1.2 mmol, 182.3 mg)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Solvents: Toluene (4 mL), Deionized Water (1 mL)

  • Inert Gas: Argon or Nitrogen

Procedure:

  • Vessel Preparation: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole and Pd(PPh₃)₄.

  • Inert Atmosphere: Seal the flask with a rubber septum and purge the atmosphere by evacuating and backfilling with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the selected boronic acid and potassium carbonate to the flask.

  • Solvent Addition: Using syringes, add the degassed toluene followed by the degassed deionized water.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir the biphasic mixture vigorously.

  • Monitoring: Monitor the consumption of the starting material (4-bromoanisole) using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at regular intervals (e.g., every hour). Record the time to completion.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Add 10 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the isolated yield of the biaryl product and characterize it by ¹H NMR, ¹³C NMR, and mass spectrometry.

Stability and Handling Considerations

While many arylboronic acids are bench-stable solids, some, particularly certain heterocyclic and vinyl boronic acids, can be prone to decomposition (protodeboronation) over time.[9] For these more sensitive substrates, conversion to more stable surrogates like N-methyliminodiacetic acid (MIDA) boronates can offer a solution, allowing for slow, in-situ release of the active boronic acid under reaction conditions.[9] this compound is generally expected to be a stable solid, but as with all boronic acids, it should be stored in a cool, dry place away from light to ensure maximum shelf-life and reactivity.

Conclusion

This compound presents a nuanced performance profile for synthetic chemists. Its para-isopropoxy group provides strong electronic activation, a desirable trait for facilitating Suzuki-Miyaura couplings. However, this is tempered by the ortho-methyl group, which introduces significant steric hindrance. The expected result is moderate reactivity —likely lower than non-ortho-substituted, electron-rich analogues like 4-isopropoxyphenylboronic acid, but potentially more robust than sterically hindered analogues lacking electronic activation, such as 2-methylphenylboronic acid.

The true utility of this reagent lies not in achieving the absolute fastest rates or highest yields in all cases, but in its ability to introduce the specific 4-isopropoxy-2-methylphenyl moiety into a target molecule. For drug discovery and materials science professionals, this structural contribution is often the primary goal. The provided benchmark protocol offers a reliable framework for researchers to quantify its performance against alternatives and determine the optimal conditions for its successful application in their specific synthetic endeavors.

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  • Organoborane coupling reactions (Suzuki coupling). PubMed Central. [Link]

  • Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. PubMed Central. [Link]

  • Mechanochemical Suzuki polymerization reaction of 4‐bromophenylboronic.... ResearchGate. [Link]

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A Comparative Guide to the X-ray Crystallography of 4-Isopropoxy-2-methylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of arylboronic acids, with a specific focus on what can be anticipated for derivatives of 4-isopropoxy-2-methylphenylboronic acid. By presenting key crystallographic data from related compounds, detailed experimental protocols, and visual representations of workflows and molecular interactions, this document serves as a valuable resource for researchers in crystallography, medicinal chemistry, and materials science. The objective is to offer a clear comparison of the structural aspects of these compounds, which are of significant interest in drug design and crystal engineering due to their role as key building blocks in cross-coupling reactions and as inhibitors of enzymes such as serine β-lactamases.[1]

The Influence of Substitution on Phenylboronic Acid Crystal Structures

The substitution pattern on the phenyl ring of boronic acids significantly influences their crystal packing, intermolecular interactions, and overall molecular geometry. This section compares the crystallographic data of various substituted phenylboronic acids to predict the structural characteristics of this compound.

Quantitative Crystallographic Data from Representative Arylboronic Acids

The following table summarizes key crystallographic parameters obtained from single-crystal X-ray diffraction analysis of several arylboronic acid derivatives. This data provides a basis for predicting the crystal system and unit cell parameters for novel derivatives.

Parameter4-(methoxycarbonyl)phenylboronic acid[2]p-methoxyphenyl boronic acid[3]4-carboxy-2-nitrophenyl boronic acid[3]
Chemical Formula C₈H₉BO₄C₇H₉BO₃C₇H₆BNO₆
Molecular Weight 179.96 g/mol 151.96 g/mol 210.95 g/mol
Crystal System MonoclinicOrthorhombicOrthorhombic
Space Group P2₁/cPbcaPnma
Unit Cell Dimensions a = 11.2449 Å, b = 12.0672 Å, c = 6.42 Å, β = 104.3°a = 29.50 Å, b = 9.80 Å, c = 10.38 Åa = 14.15 Å, b = 11.23 Å, c = 5.92 Å
Key Interactions O-H···O hydrogen bonds forming inversion dimers.[2]O-H···O hydrogen bonds.[3]O-H···O hydrogen bonds.[3]

Analysis and Prediction for this compound:

Based on the common observation of monoclinic and orthorhombic crystal systems for arylboronic acids, it is highly probable that this compound will crystallize in one of these systems. The presence of the boronic acid group strongly predisposes the molecule to form hydrogen-bonded dimers. The isopropoxy and methyl groups are likely to influence the crystal packing through van der Waals interactions, potentially leading to a layered structure. The twist angle between the phenyl ring and the CBO₂ plane is a key conformational variable that will be determined by the interplay of steric effects from the ortho-methyl group and the electronic influence of the para-isopropoxy group.

Experimental Workflow for X-ray Crystallography

The following sections detail the necessary steps to obtain and analyze the crystal structure of a novel compound like this compound.

Synthesis and Purification

The synthesis of this compound would typically involve the protection of a corresponding phenol, followed by ortho-lithiation and reaction with a trialkyl borate, and subsequent deprotection. A general synthetic route for a similar compound, (4-hydroxy-2-methyl)phenylboronic acid, involves the reaction of 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with sodium periodate and ammonium acetate.[4] Purification is critical and is often achieved by recrystallization or column chromatography to obtain high-purity material suitable for crystal growth.

Crystal Growth and Selection

High-quality single crystals are paramount for a successful X-ray diffraction analysis. For phenylboronic acids, suitable crystals are often obtained by slow evaporation of a saturated solution.[5]

Procedure:

  • Dissolve the purified this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture with water) to create a saturated or near-saturated solution.

  • Allow the solvent to evaporate slowly at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a larger, sealed container with a small amount of a more volatile anti-solvent.[5]

  • Once crystals have formed, carefully examine them under a microscope. Select a well-formed crystal with sharp edges and no visible defects, typically in the size range of 0.1 to 0.5 mm, for mounting.[5]

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

  • Instrumentation: A four-circle diffractometer equipped with a CCD or CMOS detector is commonly used.[5]

  • X-ray Source: A monochromatic X-ray source, typically Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å), is employed.[5]

Procedure:

  • Mount the selected crystal on a goniometer head, often using a cryoloop and oil.[5]

  • Place the mounted crystal on the diffractometer and cool it to a low temperature (e.g., 100 K) to minimize thermal vibrations.[5]

  • Collect a series of diffraction images as the crystal is rotated through a range of angles. This allows for the measurement of the intensities and positions of a large number of reflections.[5]

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal structure.

  • Software: Programs such as SHELXS, SHELXL, or Olex2 are commonly used for structure solution and refinement.[5]

Procedure:

  • Integrate the diffraction data to determine the intensities of the reflections.

  • Determine the unit cell parameters and space group from the positions of the reflections.[5]

  • Solve the phase problem to obtain an initial model of the crystal structure.

  • Refine the atomic positions and thermal parameters against the experimental data to improve the model. The positions of hydrogen atoms, particularly those of the boronic acid hydroxyl groups, are often located in a difference Fourier map and refined freely.[2]

Visualizing the Crystallography Workflow

The following diagram illustrates the key stages in determining the crystal structure of a novel compound.

experimental_workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of this compound purification Purification (Recrystallization/Chromatography) synthesis->purification dissolution Dissolution in a suitable solvent purification->dissolution evaporation Slow evaporation dissolution->evaporation selection Crystal selection under microscope evaporation->selection mounting Crystal mounting on goniometer selection->mounting data_collection Data collection on diffractometer mounting->data_collection integration Data integration and scaling data_collection->integration solution Structure solution (e.g., SHELXS) integration->solution refinement Structure refinement (e.g., SHELXL) solution->refinement validation Validation and analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A flowchart outlining the major steps from synthesis to final structure determination in X-ray crystallography.

Predicted Molecular Interactions and Packing

Arylboronic acids commonly form hydrogen-bonded dimers in the solid state.[3] It is highly anticipated that this compound will exhibit this structural motif.

molecular_interactions Predicted Hydrogen Bonding in this compound Dimer mol1 B(OH)₂ C₆H₃(CH₃)(O-iPr) mol2 B(OH)₂ C₆H₃(CH₃)(O-iPr) mol1:B1->mol2:B2 O-H···O mol2:B1->mol1:B2 O-H···O

Caption: A diagram illustrating the expected intermolecular hydrogen bonding between two molecules of this compound, forming a characteristic centrosymmetric dimer.

The presence of the bulky isopropoxy group may lead to steric hindrance that influences the planarity of the dimer and the overall crystal packing. Furthermore, C-H···π interactions between adjacent phenyl rings could also play a role in stabilizing the crystal lattice.

Conclusion

While a specific crystal structure for this compound is not yet publicly available, a comprehensive understanding of the crystallographic trends in analogous arylboronic acids allows for robust predictions of its solid-state behavior. The experimental protocols outlined in this guide provide a clear pathway for obtaining and analyzing its crystal structure. The anticipated formation of hydrogen-bonded dimers is a key feature that will likely dominate the crystal packing. The structural insights gained from the X-ray crystallographic analysis of this and related derivatives are crucial for advancing their applications in medicinal chemistry and materials science. Researchers are encouraged to consult crystallographic databases such as the Cambridge Structural Database (CSD) for the most current structural information.[6]

References

  • W. A. Marinaro, L. J. Schieber, E. J. Munson, V. W. Day, and V. J. Stella, "Properties of a model aryl boronic acid and its boroxine," Journal of Pharmaceutical Sciences, vol. 101, no. 9, pp. 3190-3198, 2012. [Link]

  • T. Drawz, R. Caselli, and R. A. Bonomo, "Structural and mechanistic insights into the inhibition of AmpC β-lactamase by phenylboronic acid derivatives," Antimicrobial Agents and Chemotherapy, vol. 54, no. 8, pp. 3485-3491, 2010. [Link]

  • C. A. Aakeröy, A. S. Sinha, J. Desper, and M. Đaković, "Crystal structure of 4-(methoxycarbonyl)phenylboronic acid," Acta Crystallographica Section E: Crystallographic Communications, vol. 69, no. 1, pp. o109-o110, 2013. [Link]

  • D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed. Wiley-VCH, 2011. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC), The Cambridge Structural Database (CSD). [Link]

  • S. J. Rettig and J. Trotter, "Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2," Canadian Journal of Chemistry, vol. 55, no. 17, pp. 3071-3075, 1977. [Link]

  • Cambridge Crystallographic Data Centre. CSD - The Cambridge Structural Database. [Link]

  • S. J. Geib, "Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters," Magnetic Resonance in Chemistry, vol. 50, no. S1, 2012. [Link]

  • D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH, 2005. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Isopropoxy-2-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the fast-paced world of research and drug development, the meticulous management of chemical reagents is not merely a regulatory hurdle; it is the bedrock of a safe, efficient, and ethical laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 4-Isopropoxy-2-methylphenylboronic acid. Moving beyond a simple checklist, we will delve into the causality behind these procedures, empowering you to make informed safety decisions that protect you, your colleagues, and the environment.

Hazard Assessment and Immediate Safety Protocols

Before any disposal process begins, a thorough understanding of the compound's potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its likely hazard profile from structurally similar phenylboronic acids. Compounds in this class are generally known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3] Therefore, treating this reagent as hazardous waste is the foundational step in its lifecycle management.[4]

Mandatory Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation risk.[5][6] The following PPE is non-negotiable:

  • Eye Protection: Tightly fitting chemical safety goggles are essential. For enhanced protection against splashes, pairing them with a face shield is best practice.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Given the potential for irritation, double-gloving is recommended. Always inspect gloves for any signs of degradation before use.[4][8]

  • Protective Clothing: A fully fastened, flame-resistant lab coat serves as the primary barrier to prevent skin contact.[8][9]

  • Footwear: Closed-toe shoes made of a non-porous material are mandatory to protect against spills.[6]

Hazard Summary Table

The following table summarizes the anticipated hazards based on data from analogous boronic acid compounds. This data informs the rigorous handling and disposal protocols outlined below.

Hazard ClassificationDescriptionRationale & Source Analogy
Skin Irritation Causes skin irritation.[2][10]Phenylboronic acids are known skin irritants. Prolonged contact can lead to redness, itching, and inflammation.[1][11]
Serious Eye Irritation Causes serious eye irritation.[2][3]Direct contact with boronic acid dust or solutions can cause significant eye damage.[1][11]
Respiratory Irritation May cause respiratory irritation.[1][3]Inhalation of dust can irritate the lungs and respiratory system.[1] All operations should be in a fume hood.

The Disposal Workflow: A Step-by-Step Procedural Guide

The fundamental principle of chemical disposal is that under no circumstances should this compound or its contaminated materials be discarded in regular trash or poured down the drain.[4][12] Improper disposal can lead to environmental accumulation, harming aquatic life and disrupting ecosystems.[13]

DisposalWorkflow cluster_prep Preparation Phase cluster_segregation Segregation & Collection cluster_final Final Disposition A Waste Generation (Solid or Liquid) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Characterize & Segregate Waste B->C D Solid Waste Container (Contaminated Gloves, Paper, etc.) C->D Solid E Liquid Waste Container (Solutions, Rinsates) C->E Liquid F Sharps Container (Contaminated Needles, etc.) C->F Sharps G Empty Reagent Container C->G Empty Container H Label All Containers 'Hazardous Waste' + Chemical Name D->H E->H F->H K Triple-Rinse Container G->K I Store in Satellite Accumulation Area H->I J Arrange for EHS Pickup I->J L Dispose of Clean Container K->L

Caption: Disposal workflow for this compound.

Waste Characterization and Segregation

Proper segregation is paramount to prevent dangerous chemical reactions.[13] Never mix boronic acid waste with incompatible materials like strong oxidizing agents or strong acids.[11][14]

  • Designated Waste Containers: Use separate, sealable, and clearly labeled containers for solid and liquid waste streams.[4]

  • Labeling: All waste containers must be unequivocally labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.[5][12]

Protocol for Solid Waste Disposal

This stream includes unused solid reagent, contaminated weighing paper, gloves, bench paper, and pipette tips.

  • Collection: Carefully place all solid waste into a designated, sealable hazardous waste container.[5] Use tools (spatula, forceps) to avoid direct contact.

  • Storage: Securely seal the container. Store it in a designated, well-ventilated satellite accumulation area, away from incompatible materials, until collection by your institution's EHS personnel or a licensed waste disposal company.[12]

Protocol for Liquid Waste Disposal

This stream includes solutions of the compound and the first rinse from container decontamination.

  • Collection: Pour liquid waste into a designated, sealable container for liquid hazardous waste. Use a funnel to prevent spills.[5]

  • Aqueous Waste Neutralization: While weak acids can sometimes be neutralized with a mild base like sodium bicarbonate, this should not be performed without explicit approval from your institution's EHS office.[7][13] Neutralization can alter solubility and reactivity, and the resulting salt solution must still be disposed of as hazardous waste.[4][15]

  • Storage: Tightly seal the container and store it alongside the solid waste container in the designated accumulation area.

Protocol for Empty Container Decontamination

Empty containers must be thoroughly decontaminated before they can be disposed of as regular lab glass or plastic waste.[12] Chemical residues pose a serious threat to custodial staff and the environment.[16]

  • Initial Rinse (Hazardous Waste): In a chemical fume hood, rinse the empty container three times with a suitable organic solvent (e.g., acetone or ethanol). Crucially, this first rinseate is contaminated and must be collected and disposed of as liquid hazardous waste. [12][16]

  • Secondary Decontamination: For more rigorous cleaning, a subsequent wash with a dilute basic solution (e.g., sodium bicarbonate) can help convert residual boronic acid into a more water-soluble boronate salt. This rinsate should also be collected as hazardous waste.[4]

  • Final Steps: After the chemical rinses, wash the container with soap and water. Allow it to air dry completely in a well-ventilated area. Deface or remove the original label. The clean, dry container can then be disposed of in the appropriate regular laboratory waste stream (e.g., glassware box).[12]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is vital to mitigate exposure and contamination.

  • Evacuate and Alert: If the spill is large or generates significant dust, evacuate the immediate area and alert your supervisor and EHS department.[5]

  • Containment: Prevent the spilled material from entering drains or waterways.[5]

  • Cleanup (Solid Spill): For small solid spills, gently sweep the material to collect it into a labeled hazardous waste container, taking care not to generate dust.[2][17]

  • Cleanup (Liquid Spill): For small liquid spills, use an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Sweep up the absorbent material and place it into the solid hazardous waste container.[5]

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials (wipes, absorbent pads) must also be disposed of as solid hazardous waste.[5]

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that your vital research and development work is conducted without compromising the well-being of your team or the integrity of the environment.

References

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]

  • California State University, Bakersfield (CSUB). (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Alfa Aesar. (2011). SAFETY DATA SHEET - 4-Methylbenzeneboronic acid. Retrieved from [Link]

  • AWS. (n.d.). Organic Lab Safety Rules. Retrieved from [Link]

  • ESPI Metals. (n.d.). Boron Safety Data Sheet. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]

  • Washington University in St. Louis. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Science Equip. (n.d.). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved from [Link]

  • EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. Retrieved from [Link]

  • UBC Zoology. (n.d.). Acid/Base Neutralization Procedure for Laboratory Disposal. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.